Allyl thiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-2-3-6-4-5/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYHJRLWCUVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870765 | |
| Record name | Prop-2-en-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-49-8 | |
| Record name | Allyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 2-propenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prop-2-en-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Thiocyanato-1-propene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Allyl thiocyanate synthesis from allyl chloride
An In-Depth Technical Guide to the Synthesis of Allyl Thiocyanate (B1210189) from Allyl Chloride
Introduction
Allyl thiocyanate (CH₂=CHCH₂SCN) is a valuable chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is the less stable isomer of allyl isothiocyanate (AITC), the compound responsible for the pungent taste of mustard and wasabi. The primary industrial method for producing these compounds involves the nucleophilic substitution reaction of an allyl halide, typically allyl chloride, with a thiocyanate salt. This guide provides a comprehensive technical overview of the synthesis of this compound from allyl chloride, focusing on reaction mechanisms, experimental protocols, and process optimization through various catalytic systems.
Reaction Mechanism and Kinetics
The synthesis of this compound from allyl chloride proceeds via a bimolecular nucleophilic substitution (Sɴ2) reaction. The thiocyanate ion (SCN⁻), being an ambident nucleophile, can attack the electrophilic carbon of allyl chloride with either its sulfur or nitrogen atom.
-
Attack by Sulfur: Leads to the formation of this compound. This is generally the kinetically favored product under neutral or aprotic conditions.
-
Attack by Nitrogen: Leads to the formation of allyl isothiocyanate.
The initial product, this compound, can undergo thermal rearrangement to form the more thermodynamically stable allyl isothiocyanate.[1] This isomerization is a key consideration in the synthesis, and reaction conditions must be carefully controlled to selectively yield the desired product.
Reaction Scheme: CH₂=CHCH₂Cl + KSCN → CH₂=CHCH₂SCN + KCl Allyl Chloride + Potassium Thiocyanate → this compound + Potassium Chloride
Subsequently, isomerization can occur: CH₂=CHCH₂SCN ⇌ CH₂=CHCH₂NCS this compound ⇌ Allyl Isothiocyanate
Phase-transfer catalysis (PTC) is a highly effective technique for this synthesis, enhancing reaction rates and yields by facilitating the transfer of the thiocyanate nucleophile from an aqueous phase to an organic phase containing the allyl chloride substrate.[2][3]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, with a primary focus on a phase-transfer catalyzed approach which offers high efficiency.
Phase-Transfer Catalyzed Synthesis
This protocol is adapted from established industrial and laboratory-scale procedures employing a phase-transfer catalyst for enhanced reactivity.[4][5]
Materials and Equipment:
-
Allyl chloride (reagent grade)
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
1,2-Dichloroethane (B1671644) (or another suitable organic solvent like dichloromethane)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel
-
Heating mantle with temperature controller
-
Nitrogen inlet for inert atmosphere
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reactor Setup: In a round-bottom flask of appropriate size, charge sodium thiocyanate (1.2 molar equivalents), the phase-transfer catalyst TBAB (e.g., 0.5% by weight of NaSCN), and 1,2-dichloroethane.[4]
-
Inert Atmosphere: Purge the system with nitrogen to create an inert atmosphere.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature, for instance, 60°C.[4]
-
Reactant Addition: Add allyl chloride (1.0 molar equivalent) dropwise to the heated mixture over a period of 30-60 minutes.[4] Maintain constant stirring throughout the addition.
-
Reaction: After the addition is complete, maintain the reaction mixture at 60°C with continuous stirring for approximately 15 hours.[4] The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to check for the disappearance of allyl chloride.
-
Workup - Filtration: Once the reaction is complete (typically when allyl chloride is <1%), cool the mixture to room temperature. Filter the reaction mixture to remove the solid byproduct, sodium chloride.[4]
-
Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the 1,2-dichloroethane solvent under reduced pressure. The recovered solvent can potentially be reused.[4]
-
Purification - Vacuum Distillation: The crude this compound is purified by vacuum distillation to yield the final, high-purity product.[4]
Data Presentation: Comparison of Synthetic Methodologies
The efficiency of this compound and isomer synthesis is highly dependent on the chosen conditions. The following table summarizes quantitative data from various reported methods.
| Reactants | Molar Ratio (Allyl Halide:SCN⁻) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
| Allyl Chloride, KSCN | 1:1.05 | None | Water | Not specified (stirring) | 24 | 45:55 mixture | This compound / Isothiocyanate | [6] |
| Allyl Chloride, KSCN | 1:1.05 | None | Not specified | 100 | 3 (heating) + reaction time | 76 | Allyl Isothiocyanate | [6] |
| Allyl Chloride, NaSCN | 1:1.2 (approx.) | TBAB | 1,2-Dichloroethane | 60 | 15 | >98 (Purity) | Allyl Isothiocyanate | [4] |
| Allyl Bromide, KSCN | 1:1 (approx.) | Methyl trioctyl ammonium (B1175870) chloride | Acetonitrile | Not specified | 1.4 | 98.9 | Allyl Isothiocyanate | [7] |
Note: Many syntheses are optimized for the more stable isomer, allyl isothiocyanate. The initial formation, however, is this compound, which is then isomerized.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound using a phase-transfer catalysis method.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from allyl chloride is a well-established Sɴ2 reaction. The primary challenges lie in controlling the selectivity between the thiocyanate and its more stable isothiocyanate isomer. The use of phase-transfer catalysis has proven to be a robust method for achieving high conversion rates and yields under relatively mild conditions. Careful control of temperature is critical to prevent undesired isomerization if this compound is the target compound. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to successfully synthesize and optimize the production of this compound.
References
- 1. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]
- 7. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]
An In-depth Technical Guide to Allyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl thiocyanate (B1210189) (CAS Number: 764-49-8) is an organic compound with the chemical formula C₄H₅NS. It is a constitutional isomer of allyl isothiocyanate (AITC), the compound responsible for the pungent taste of mustard and wasabi. While AITC is well-studied for its biological activities, allyl thiocyanate is significantly less characterized in scientific literature. This guide provides a comprehensive overview of the known technical information for this compound, including its chemical and physical properties, toxicological data, and synthesis protocols. It is important to note the distinction between this compound and allyl isothiocyanate, as the latter is more commonly studied and has a different chemical structure and reactivity. A significant portion of available literature refers to allyl isothiocyanate, even when the synthesis may proceed through this compound as an intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 764-49-8 | [1] |
| Molecular Formula | C₄H₅NS | [1] |
| Molecular Weight | 99.16 g/mol | [1] |
| IUPAC Name | prop-2-enyl thiocyanate | [1] |
| Boiling Point | 161 °C | [2] |
| Density | 1.056 g/cm³ | [2] |
| Water Solubility | 5350 mg/L at 25 °C (estimated) | [2] |
| Flash Point | 49.1 °C | [2] |
| XLogP3 | 1.6 | [2] |
Toxicological Profile
The toxicological data for this compound is limited. The available information suggests that it should be handled with care in a laboratory setting. Below is a summary of the known toxicological data.
| Toxicity Metric | Value | Species | Route | Reference |
| LDLo (Lethal Dose Low) | 100 mg/kg | Rat | Intraperitoneal | [2] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [3] |
Note: Due to the limited specific toxicological data for this compound, researchers should handle this compound with the same precautions as its better-characterized and hazardous isomer, allyl isothiocyanate, until more specific information becomes available. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of an allyl halide (such as allyl bromide or allyl chloride) with a thiocyanate salt (such as potassium thiocyanate or sodium thiocyanate) in a suitable solvent.[4]
Reaction:
CH₂=CHCH₂-Br + KSCN → CH₂=CHCH₂-SCN + KBr
Materials:
-
Allyl bromide
-
Potassium thiocyanate (KSCN)
-
Ethanol (B145695) (as solvent)
-
Reflux apparatus
-
Distillation apparatus
Procedure: A typical procedure involves the refluxing of allyl bromide with potassium thiocyanate in an ethanol solution.[4] The reaction mixture is heated under reflux for a specified period to allow for the nucleophilic substitution to occur. After the reaction is complete, the resulting mixture is cooled, and the inorganic salt byproduct (e.g., potassium bromide) is removed by filtration. The filtrate, containing the this compound product, is then purified, typically by distillation.
It is crucial to note that this compound is known to readily undergo thermal rearrangement to form the more stable allyl isothiocyanate, especially at elevated temperatures.[5][6] Therefore, the distillation for purification must be carried out under carefully controlled conditions to minimize this isomerization.
Biological Activity and Signaling Pathways
There is a significant lack of information in the peer-reviewed scientific literature regarding the specific biological activities and signaling pathways of this compound. The vast majority of research in this area has been conducted on its isomer, allyl isothiocyanate (AITC). AITC is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, and has been shown to modulate various signaling pathways.[7][8][9]
Given that this compound can isomerize to AITC, it is plausible that some of the biological effects observed after administration of what is presumed to be this compound could be due to the in-situ formation of AITC. However, without direct comparative studies, it is not possible to definitively attribute specific biological activities to this compound itself. Researchers investigating the biological effects of compounds synthesized from allyl halides and thiocyanate salts should be aware of this isomerization and may need to employ analytical techniques to distinguish between the two isomers in their experimental systems.
Logical Workflow: Synthesis and Isomerization of this compound
The following diagram illustrates the synthesis of this compound from allyl bromide and potassium thiocyanate, followed by its isomerization to allyl isothiocyanate.
Caption: Synthesis of this compound and its Isomerization.
This compound is a chemical compound with defined physical and chemical properties but remains largely uncharacterized in terms of its biological activity and toxicological profile, especially in comparison to its well-known isomer, allyl isothiocyanate. The available data suggests it is a flammable and hazardous substance that should be handled with appropriate safety precautions. Its primary documented role in the scientific literature is as a synthetic intermediate that can be prepared from allyl halides and thiocyanate salts, and which readily isomerizes to allyl isothiocyanate. For researchers in drug development and related fields, it is critical to be aware of this isomerization and to employ rigorous analytical methods to distinguish between these two compounds in any biological studies. Future research is needed to elucidate the specific biological effects and potential signaling pathways modulated by pure this compound to understand its unique contributions, if any, to cellular processes.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C4H5NS | CID 69816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 764-49-8 | Benchchem [benchchem.com]
- 5. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Allyl Isothiocyanate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl thiocyanate (B1210189) is an organosulfur compound that readily isomerizes to its more stable and biologically active form, allyl isothiocyanate (AITC). In the context of plant biology, it is predominantly AITC that exerts significant physiological and biochemical effects. AITC is a naturally occurring compound found in cruciferous vegetables of the Brassicaceae family, such as mustard, cabbage, and horseradish. It is produced upon tissue damage through the enzymatic hydrolysis of the glucosinolate sinigrin (B192396) by the enzyme myrosinase. This guide provides an in-depth overview of the biological activity of AITC in plants, focusing on its effects on plant growth, its role in stress responses, and its underlying mechanisms of action.
Biological Activities of Allyl Isothiocyanate in Plants
AITC exhibits a range of biological activities in plants, from growth inhibition at high concentrations to the induction of defense responses at lower, sub-lethal concentrations. Its effects are largely dose-dependent.
Effects on Plant Growth and Development
AITC is known to inhibit plant growth, affecting parameters such as root elongation, biomass accumulation, and overall seedling development. This inhibitory effect has been extensively studied in the model plant Arabidopsis thaliana.
Table 1: Quantitative Effects of Allyl Isothiocyanate (AITC) on Arabidopsis thaliana Growth Parameters
| Concentration (µM) | Main Root Length Inhibition (%) | Fresh Weight Reduction (%) | Reference(s) |
| 50 | 10 | Not significant | [1] |
| 100 | ~25 | Not significant | [1] |
| 700 | ~75 | ~71 | [1] |
| 1000 | 88 | ~90 | [1] |
Data compiled from studies on Arabidopsis thaliana seedlings grown on AITC-supplemented in vitro medium for 10 days.
Induction of Plant Stress Responses
AITC acts as a stress-inducing agent in plants, triggering a cascade of responses typically associated with both biotic and abiotic stress. These responses are primarily mediated through the generation of reactive oxygen species (ROS) and the modulation of the plant's antioxidant systems.
Exposure of plants to AITC leads to a rapid increase in intracellular ROS levels. This oxidative burst is a key component of AITC's mechanism of action and is linked to many of its downstream effects.
AITC has been shown to cause a significant, dose-dependent depletion of the cellular glutathione (B108866) (GSH) pool in Arabidopsis thaliana.[2] This is likely due to the conjugation of AITC with GSH, a reaction often catalyzed by Glutathione S-transferases (GSTs). In response to this depletion and the presence of the xenobiotic AITC, plants upregulate the expression of various GST genes as a detoxification mechanism.[2][3]
Table 2: Effect of Allyl Isothiocyanate (AITC) on Glutathione (GSH) Levels and Glutathione S-Transferase (GST) Gene Expression in Arabidopsis thaliana
| AITC Concentration (Vapor) | Incubation Time | GSH Level (% of Control) | Upregulated GST Genes (Selected) | Reference(s) |
| 0.01 M | 3 h | 51 | - | [2] |
| 0.05 M | 1 h | 9 | GSTF2, GSTF6, GSTF7, GSTF8, GSTU19 | [2] |
| 0.1 M | 1 h | Almost complete depletion | GSTF2, GSTF6, GSTF7, GSTF8, GSTU19 | [2] |
Data from studies on 11-day-old Arabidopsis thaliana seedlings exposed to AITC vapor.
Allelopathic and Biofumigant Activity
The growth-inhibiting properties of AITC make it a potent allelochemical, allowing plants that produce it to suppress the growth of neighboring plants. This activity is also harnessed in agriculture through a practice known as biofumigation.[4] Biofumigation involves the incorporation of brassica plant residues into the soil, where the release of AITC can help control soil-borne pathogens, nematodes, and weeds.[5][6]
Signaling Pathways and Mechanisms of Action
The biological effects of AITC in plants are orchestrated through a complex signaling network. The primary event is the induction of oxidative stress and the depletion of cellular glutathione, which then triggers downstream defense and detoxification pathways.
AITC-Induced Stress Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by AITC in plant cells.
Caption: AITC-induced stress signaling cascade in a plant cell.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity of AITC in plants.
Analysis of AITC Effects on Seedling Growth
This protocol describes a method for quantifying the dose-dependent effects of AITC on the growth of Arabidopsis thaliana seedlings in vitro.
Workflow for Assessing AITC Effects on Seedling Growth
Caption: Workflow for analyzing AITC's impact on seedling growth.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Agar
-
Petri dishes (90 mm)
-
Allyl isothiocyanate (AITC)
-
Sterile water
-
Digital scanner
-
Image analysis software (e.g., ImageJ)
-
Analytical balance
Procedure:
-
Prepare MS agar plates.
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 10% bleach solution with 0.1% Triton X-100. Rinse the seeds 3-5 times with sterile water.
-
Suspend the sterilized seeds in 0.1% sterile agar and plate them on MS agar plates.
-
Seal the plates and vernalize at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C and grow the seedlings vertically for 4-5 days.
-
Prepare MS agar plates supplemented with a range of AITC concentrations (e.g., 0, 50, 100, 250, 500, 750, 1000 µM).
-
Carefully transfer the seedlings of uniform size to the AITC-containing plates.
-
Incubate the plates vertically in the growth chamber for an additional 5-7 days.
-
After the incubation period, scan the plates using a flatbed scanner to obtain high-resolution images.
-
Measure the primary root length of each seedling from the images using ImageJ software.
-
Carefully remove the seedlings from the agar, blot them dry, and measure their fresh weight using an analytical balance.
-
Analyze the data statistically to determine the effect of different AITC concentrations on root length and fresh weight.
Measurement of Cellular Glutathione (GSH) Levels
This protocol details a spectrophotometric method for quantifying the total glutathione content in plant tissues exposed to AITC.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings)
-
Liquid nitrogen
-
5% (w/v) 5-sulfosalicylic acid (SSA)
-
Glutathione Assay Kit (containing GSH reductase, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and NADPH)
-
Microplate reader
Procedure:
-
Treat plant seedlings with the desired concentrations of AITC for the specified duration.
-
Harvest the plant tissue and immediately flash-freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.
-
Add 5% SSA to the powdered tissue (e.g., 500 µL per 100 mg of fresh weight) to extract and deproteinize the sample.
-
Vortex the mixture thoroughly and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the glutathione.
-
Follow the instructions of a commercial glutathione assay kit to measure the total glutathione concentration in the supernatant. This typically involves a kinetic assay where the reduction of DTNB by GSH is monitored at 412 nm.
-
Calculate the glutathione concentration based on a standard curve generated with known concentrations of GSH.
Detection of Reactive Oxygen Species (ROS)
This protocol describes a method for the in situ detection of ROS in plant roots using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[7]
Materials:
-
Arabidopsis thaliana seedlings
-
H2DCFDA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal laser scanning microscope
Procedure:
-
Prepare a stock solution of H2DCFDA in DMSO (e.g., 10 mM).
-
Treat Arabidopsis seedlings with AITC as required.
-
Prepare a working solution of 10 µM H2DCFDA in PBS.
-
Incubate the seedlings in the H2DCFDA working solution for 15-30 minutes at room temperature in the dark.
-
Gently wash the seedlings with PBS to remove excess probe.
-
Mount the seedlings on a microscope slide in a drop of PBS.
-
Visualize ROS production in the roots using a confocal laser scanning microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Analysis of Glutathione S-Transferase (GST) Gene Expression by qRT-PCR
This protocol outlines the steps for analyzing the expression of GST genes in response to AITC treatment using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Plant tissue treated with AITC
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
Gene-specific primers for GSTs and a reference gene
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Harvest plant tissue after AITC treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the tissue using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target GST genes and a suitable reference gene (e.g., actin or ubiquitin), and a SYBR Green-based qPCR master mix.
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the GST genes in AITC-treated samples compared to control samples.
Conclusion
Allyl isothiocyanate is a potent bioactive compound in plants, acting as a double-edged sword. At high concentrations, it is an effective inhibitor of plant growth, a property that is exploited in its use as a natural herbicide and biofumigant. At lower concentrations, it acts as a signaling molecule, inducing a suite of stress responses, including the production of ROS and the upregulation of detoxification pathways involving glutathione and glutathione S-transferases. Understanding the intricate molecular mechanisms underlying the biological activity of AITC is crucial for its effective and sustainable application in agriculture and for exploring its potential in the development of new plant protection strategies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Allyl isothiocyanate depletes glutathione and upregulates expression of glutathione S-transferases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allyl isothiocyanate depletes glutathione and upregulates expression of glutathione S-transferases in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinbullbotany.com [chinbullbotany.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structures of Allyl Thiocyanate (B1210189) and Allyl Isothiocyanate
This guide provides a detailed examination of the chemical structures, properties, and synthesis of two isomeric organosulfur compounds: allyl thiocyanate and allyl isothiocyanate. Understanding the distinct characteristics of these molecules is crucial for their application in chemical synthesis and drug development, where their reactivity and biological activities are of significant interest.
Introduction to this compound and Allyl Isothiocyanate
This compound and allyl isothiocyanate are isomers with the chemical formula C₄H₅NS. Their structural difference lies in the connectivity of the allyl group to the thiocyanate functional group. In this compound, the allyl group is attached to the sulfur atom (C₃H₅-S-C≡N), whereas in allyl isothiocyanate, the attachment is to the nitrogen atom (C₃H₅-N=C=S). This variation in atomic arrangement leads to significant differences in their chemical and physical properties, as well as their reactivity and spectroscopic signatures. Allyl isothiocyanate is notably the more thermodynamically stable of the two isomers.
Comparative Physicochemical and Spectroscopic Data
The distinct structural arrangements of this compound and allyl isothiocyanate give rise to measurable differences in their physical and spectroscopic properties. The following table summarizes key quantitative data for these two compounds.
| Property | This compound | Allyl Isothiocyanate |
| Molecular Formula | C₄H₅NS | C₄H₅NS |
| Molar Mass ( g/mol ) | 99.16[1][2] | 99.16[1][3] |
| Boiling Point (°C) | 169 (estimated)[1] | 148-154[4] |
| Melting Point (°C) | Not available | -102[4] |
| Density (g/cm³) | Not available | 1.013–1.020[4] |
| Flash Point (°C) | 49.04 (estimated)[1] | 46.11[1] |
| ¹³C NMR (CDCl₃, δ in ppm) | Not explicitly available | C1 (CH₂=): 117.65C2 (=CH-): 130.26C3 (-CH₂-): 47.04C4 (-N=C=S): ~133.3 (broad)[2][5] |
| Key IR Absorptions (cm⁻¹) | S-C≡N stretch: ~2150 | -N=C=S asymmetric stretch: ~2100-2200 |
Experimental Protocols
The synthesis of these isomers is often related, with allyl isothiocyanate being the more common and stable product. This compound can be synthesized but readily isomerizes to allyl isothiocyanate, especially upon heating.
A common method for the synthesis of allyl isothiocyanate involves the reaction of allyl chloride with a thiocyanate salt.[4]
Reaction: CH₂=CHCH₂Cl + KSCN → CH₂=CHCH₂NCS + KCl[4]
Procedure:
-
In a reaction vessel, combine 100 kg of sodium thiocyanate, 200 kg of 1,2-dichloroethane, and 0.5 kg of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst.
-
Heat the mixture to 60°C under a nitrogen atmosphere.
-
Add 93 kg of allyl chloride dropwise to the reaction mixture.
-
Maintain the reaction at 60°C for 15 hours, monitoring the consumption of allyl chloride.
-
Upon completion, cool the mixture and filter to remove the solid sodium chloride byproduct.
-
The filtrate, containing the product in 1,2-dichloroethane, is then subjected to distillation. First, the solvent is recovered.
-
The temperature is then raised to 120°C, and the product is distilled under vacuum (80 mmHg) to yield allyl isothiocyanate with a purity of over 98%.
This compound can be converted to the more stable allyl isothiocyanate through thermal rearrangement.
Reaction: CH₂=CHCH₂SCN → CH₂=CHCH₂NCS
Procedure: A detailed laboratory procedure for the isomerization involves heating the this compound. One method describes the treatment of allylic bromides with sodium thiocyanate in a mixture of acetone (B3395972) and water at room temperature, which initially produces a mixture of this compound and some allyl isothiocyanate. To complete the isomerization, this mixture is heated at 90°C for 2 hours without a solvent or catalyst. The progress of the reaction can be monitored by thin-layer chromatography. It is noted that this isomerization can be reversible, and purification by column chromatography may still yield a mixture, albeit highly enriched in the isothiocyanate.
Structural Visualization
The fundamental difference in the connectivity of the allyl group to the thiocyanate moiety and the subsequent isomerization pathway can be visualized.
Caption: Chemical structures of this compound and allyl isothiocyanate and their isomerization.
References
- 1. allyl isothiocyanate, 57-06-7 [thegoodscentscompany.com]
- 2. Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]
- 3. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]
- 4. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
A Technical Guide to the Natural Sources and Biosynthesis of Allyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl thiocyanate (B1210189), an isomer of the more extensively studied allyl isothiocyanate, is a sulfur-containing organic compound with potential applications in various scientific fields. This document provides a comprehensive overview of the natural sources, biosynthesis, and experimental analysis of allyl thiocyanate. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development interested in the biological and chemical properties of this compound.
Natural Occurrence
This compound is found in a limited number of plant species within the Brassicaceae family. Unlike its isomer, allyl isothiocyanate, which is widespread in this family, this compound formation is a more specialized process. The primary natural sources identified to date include:
-
Field Pennycress (Thlaspi arvense L.): This plant is a significant source of this compound. Upon tissue damage, the hydrolysis of allylglucosinolate (B1242915) (sinigrin) in field pennycress yields a mixture of volatile compounds, with this compound being a notable component alongside allyl isothiocyanate.[1]
-
Garden Cress (Lepidium sativum L.): Garden cress is another member of the Brassicaceae family that has been reported to produce this compound.[2]
While allyl isothiocyanate is the predominant hydrolysis product of sinigrin (B192396) in most Brassica species like mustard (Brassica nigra and Brassica juncea) and horseradish, the presence of specific proteins in Thlaspi arvense and Lepidium sativum shifts the biosynthetic pathway towards the formation of this compound.[3][4][5][6]
Biosynthesis of this compound
The biosynthesis of this compound is a fascinating example of enzymatic specificity in plant secondary metabolism. It originates from the hydrolysis of allylglucosinolate, commonly known as sinigrin.
The Glucosinolate-Myrosinase System
In intact plant cells, glucosinolates like sinigrin are physically separated from the enzyme myrosinase (a thioglucoside glucohydrolase).[7] When the plant tissue is damaged, for instance by herbivores or mechanical stress, myrosinase comes into contact with the glucosinolates, initiating a rapid hydrolysis reaction.
The initial step is the cleavage of the β-D-glucose moiety from the glucosinolate, which results in the formation of an unstable aglycone intermediate.[7][8] The fate of this aglycone is the critical determinant of the final hydrolysis product.
The Role of the Thiocyanate-Forming Protein (TFP)
In most Brassica species, the unstable aglycone spontaneously undergoes a Lossen-like rearrangement to form the corresponding isothiocyanate. In the case of sinigrin, this product is allyl isothiocyanate.
However, in plants such as Thlaspi arvense, the presence of a Thiocyanate-Forming Protein (TFP) alters the course of this reaction.[4][9] TFP is a specifier protein that interacts with the aglycone intermediate, preventing the spontaneous rearrangement to the isothiocyanate and catalyzing the formation of the thiocyanate. A study on Thlaspi arvense revealed that its TFP, designated TaTFP, promotes the formation of both allylthiocyanate and 1-cyano-2,3-epithiopropane from allylglucosinolate.[4][9]
The proposed biosynthetic pathway is illustrated in the diagram below.
Caption: Biosynthesis of this compound vs. Allyl Isothiocyanate.
Quantitative Data
Quantitative analysis of this compound is less common in the literature compared to allyl isothiocyanate. However, one study provides valuable insight into its relative abundance in Thlaspi arvense.
| Plant Source | Tissue | Compound | Concentration/Yield | Analytical Method | Reference |
| Thlaspi arvense L. | Wetted Seedmeal (CH2Cl2 extract) | This compound | 18.8% of the active fraction | GC-MS, NMR | [1] |
| Thlaspi arvense L. | Wetted Seedmeal (CH2Cl2 extract) | Allyl Isothiocyanate | 80.9% of the active fraction | GC-MS, NMR | [1] |
| Brassica nigra | Leaf Tissue | Allyl Isothiocyanate | > 0.10 mg/g | Gas Chromatography | [6] |
| Mustard | Seeds | Allyl Isothiocyanate | 731.9 µg/g (99.11% of total ITCs) | GC-MS |
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and synthesis of this compound, intended for a scientific audience.
Extraction of this compound from Plant Material
This protocol is adapted from methods used for the extraction of volatile compounds from Brassicaceae seedmeal.
Objective: To extract this compound from plant tissue for subsequent analysis.
Materials:
-
Plant material (e.g., Thlaspi arvense seeds)
-
Dichloromethane (B109758) (CH2Cl2), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Mortar and pestle or grinder
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glass funnels and filter paper
Procedure:
-
Grind the plant material to a fine powder. For seedmeal, this may already be done.
-
To 10 g of the powdered material, add 50 mL of deionized water and allow it to wet for 1 hour at room temperature to facilitate enzymatic hydrolysis.
-
Extract the aqueous mixture three times with 50 mL of dichloromethane by vigorous shaking in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., 30°C) to avoid loss of the volatile this compound.
-
The resulting crude extract can be used for GC-MS or HPLC analysis.
Caption: Workflow for this compound Extraction.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound in an extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., VF-5ms, 30 m x 0.25 mm x 0.25 µm)
GC-MS Parameters (starting point, optimization may be required):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 min
-
Ramp 1: 5°C/min to 110°C
-
Ramp 2: 20°C/min to 300°C, hold for 3.5 min
-
-
Carrier Gas: Helium
-
MS Transfer Line Temperature: 270°C
-
Ion Source Temperature: 255°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 35-350
Identification and Quantification:
-
Identification: this compound can be identified by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard. The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 99 and a top peak at m/z 41.[10]
-
Quantification: Prepare a calibration curve using a certified standard of this compound. An internal standard (e.g., butyl-benzene) can be used for improved accuracy.
Chemical Synthesis of this compound
Objective: To synthesize this compound for use as an analytical standard or for further research. This protocol is based on the reaction of an allyl halide with a thiocyanate salt.[11][12][13][14]
Materials:
-
Allyl bromide or allyl chloride
-
Potassium thiocyanate or sodium thiocyanate
-
Acetonitrile or acetone (B3395972) (solvent)
-
Phase-transfer catalyst (e.g., tri-n-octyl methyl ammonium (B1175870) chloride or tetrabutylammonium (B224687) bromide) (optional, but can improve yield)
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus for purification
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve potassium thiocyanate (1.1 equivalents) in acetonitrile.
-
If using, add a catalytic amount of the phase-transfer catalyst.
-
Slowly add allyl bromide (1 equivalent) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux (around 50-60°C) and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water in a separatory funnel to remove any remaining salts and highly polar impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Caption: Workflow for the Chemical Synthesis of this compound.
Heterologous Expression and Purification of Thiocyanate-Forming Protein (TFP)
Objective: To produce recombinant TFP for in vitro biosynthesis studies of this compound. This is a general protocol that needs to be optimized for the specific TFP sequence.[15][16][17]
Procedure Outline:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target TFP (e.g., from Thlaspi arvense) and clone it into a suitable bacterial expression vector (e.g., pET vector with a His-tag).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of LB medium and grow the cells at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification:
-
Centrifuge the lysate to pellet the cell debris.
-
Purify the His-tagged TFP from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the column with a wash buffer containing a low concentration of imidazole.
-
Elute the TFP with an elution buffer containing a high concentration of imidazole.
-
-
Verification: Verify the purity and size of the recombinant TFP by SDS-PAGE. The protein concentration can be determined using a Bradford or BCA assay.
Conclusion
This compound, while less prevalent than its isothiocyanate isomer, represents an intriguing area of research in plant biochemistry and natural product chemistry. Its biosynthesis, governed by the specific action of Thiocyanate-Forming Proteins, highlights the complexity and specificity of plant defense mechanisms. The methodologies outlined in this guide for the extraction, analysis, and synthesis of this compound provide a solid foundation for researchers to further explore the biological activities and potential applications of this unique compound. Further investigation into the quantitative distribution of this compound across a wider range of plant species and the elucidation of the precise catalytic mechanism of TFP will undoubtedly open new avenues for discovery in this field.
References
- 1. Biofumigant compounds released by field pennycress (Thlaspi arvense) seedmeal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutraceutical Profiling, Bioactive Composition, and Biological Applications of Lepidium sativum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. A thiocyanate-forming protein generates multiple products upon allylglucosinolate breakdown in Thlaspi arvense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C4H5NS | CID 69816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 12. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]
- 13. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Heterologous protein expression in E. coli [protocols.io]
- 16. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Allyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl thiocyanate (B1210189) is an organosulfur compound with the chemical formula CH₂=CHCH₂SCN. It belongs to the thiocyanate class of compounds and is known for its pungent odor. While the closely related isomer, allyl isothiocyanate (AITC), has been extensively studied for its potent antimicrobial properties, research specifically focused on allyl thiocyanate is less abundant. However, evidence suggests that this compound and its derivatives possess significant antimicrobial activity against a range of pathogenic bacteria and fungi. A critical aspect of its bioactivity is its propensity to isomerize into the more thermodynamically stable allyl isothiocyanate, particularly under certain conditions such as heating. This isomerization is a key factor in understanding its mechanism of action, as the antimicrobial effects of this compound may be largely attributed to its conversion to AITC.
This technical guide provides a comprehensive overview of the current understanding of the antimicrobial mechanism of action of this compound. It consolidates direct evidence of its antimicrobial efficacy and leverages the extensive knowledge of AITC's mechanisms to present a holistic view. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of new antimicrobial agents.
Core Mechanism of Action: A Dual Perspective
The antimicrobial action of this compound is best understood through a dual perspective: the intrinsic activity of the thiocyanate structure and the potent effects of its isomer, allyl isothiocyanate.
Isomerization to Allyl Isothiocyanate
This compound can undergo isomerization to form allyl isothiocyanate (CH₂=CHCH₂NCS)[1]. This rearrangement is a crucial aspect of its antimicrobial activity, as AITC is a well-documented and potent antimicrobial agent[2][3]. The isothiocyanate group (-N=C=S) in AITC is highly electrophilic and readily reacts with cellular nucleophiles, which is central to its broad-spectrum antimicrobial effects.
Caption: Isomerization pathway of this compound to allyl isothiocyanate.
Multi-Targeted Antimicrobial Action of the Isothiocyanate Form
The antimicrobial activity of AITC, the isomer of this compound, is multifaceted and involves several mechanisms that lead to microbial cell death. These mechanisms are likely responsible for the observed antimicrobial effects of this compound.
A primary mode of action of AITC is the disruption of the microbial cell membrane. Studies have shown that AITC can compromise membrane integrity, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids[1][4][5]. This is supported by observations of increased membrane permeability and the release of cellular contents upon treatment with AITC[4][5]. The lipophilic nature of the allyl group facilitates its interaction with the lipid bilayer of the cell membrane.
The electrophilic isothiocyanate group of AITC readily reacts with sulfhydryl groups (-SH) of cysteine residues in microbial proteins and enzymes[6]. This covalent modification can lead to the inactivation of essential enzymes involved in critical cellular processes, including:
-
Energy Metabolism: AITC has been shown to inhibit enzymes like acetate (B1210297) kinase, which is crucial for energy metabolism in bacteria[7][8].
-
Redox Balance: Thioredoxin reductase, an enzyme vital for maintaining the cellular redox balance and DNA synthesis, is another key target of AITC[7][8].
AITC can induce the production of reactive oxygen species (ROS) in microbial cells[9][10]. The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately contributing to cell death.
By targeting key enzymes and inducing cellular stress, AITC can indirectly inhibit DNA and protein synthesis, leading to a halt in microbial growth and proliferation[11].
Caption: Multi-targeted antimicrobial action of AITC, the isomer of this compound.
Quantitative Data on Antimicrobial Activity
While extensive quantitative data for pure this compound is limited, a study on a series of synthetic allylic thiocyanates demonstrates their antimicrobial potential. The data is presented as the diameter of the zone of inhibition against various microbial strains.
Table 1: In Vitro Antimicrobial Activity of a Family of Allylic Thiocyanates [12]
| Compound ID | Microbial Strain | Inhibition Zone (mm) |
| 2f | Staphylococcus aureus (MRSA) | 12 |
| Escherichia coli | 10 | |
| 2g | S. aureus (MRSA) | 14 |
| E. coli | 12 | |
| 2h | S. aureus (MRSA) | 13 |
| E. coli | 11 | |
| 2i | S. aureus (MRSA) | 18 |
| E. coli | 15 | |
| 2j | S. aureus (MRSA) | 17 |
| E. coli | 14 | |
| 2k | S. aureus (MRSA) | 20 |
| E. coli | 18 | |
| 2l | S. aureus (MRSA) | 22 |
| E. coli | 19 | |
| 2m | S. aureus (MRSA) | 21 |
| E. coli | 20 | |
| Imipenem (Control) | S. aureus (MRSA) | 23 |
| E. coli | 25 |
Data from agar (B569324) well diffusion assays at a concentration of 1 mg/mL. The values represent the average of triplicate experiments.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of allylic thiocyanates.
Agar Diffusion Test for Antibacterial Activity[12]
This method is used to qualitatively assess the antimicrobial activity of a compound.
Workflow Diagram
Caption: Experimental workflow for the agar diffusion antimicrobial susceptibility test.
Methodology:
-
Preparation of Inoculum: Bacterial strains are grown on nutrient agar at 37°C for 24 hours. The colonies are then suspended in a saline solution (0.85% NaCl) and the turbidity is adjusted to the 0.5 McFarland standard (approximately 10⁸ CFU/mL).
-
Inoculation of Agar Plates: The prepared inoculum is applied to Müeller-Hinton agar plates.
-
Preparation of Test Compound: The allylic thiocyanate compound is dissolved in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Application to Wells: Wells are created in the agar, and a specific volume of the test compound solution is added to each well. A positive control (e.g., Imipenem) and a negative control (solvent alone) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Test Compound Dilutions: A serial dilution of the allylic thiocyanate is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI 1640 for fungi).
-
Preparation of Inoculum: The microbial inoculum is prepared as described for the agar diffusion test and then diluted to the final desired concentration in the broth medium.
-
Inoculation: Each well containing the test compound dilution is inoculated with the microbial suspension. Positive (inoculum with no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or with the aid of a growth indicator like resazurin.
Conclusion and Future Directions
This compound demonstrates promising antimicrobial activity, which is likely mediated to a significant extent by its isomerization to the potent antimicrobial agent, allyl isothiocyanate. The mechanism of action is multifaceted, involving the disruption of cell membrane integrity, inhibition of essential enzymes, and induction of oxidative stress. While the current understanding provides a strong foundation, further research is warranted to delineate the specific contributions of the thiocyanate moiety itself to the overall antimicrobial effect.
Future research should focus on:
-
Direct Mechanistic Studies: Investigating the direct interaction of this compound with microbial targets before its potential isomerization.
-
Isomerization Kinetics: Quantifying the rate and extent of isomerization to AITC under various physiological and environmental conditions.
-
Spectrum of Activity: Expanding the testing of pure this compound against a broader range of clinically relevant microorganisms, including multidrug-resistant strains.
-
In Vivo Efficacy and Toxicology: Evaluating the efficacy and safety of this compound in preclinical models to assess its potential as a therapeutic agent.
A deeper understanding of the unique and shared antimicrobial mechanisms of this compound and its isothiocyanate isomer will be instrumental in the development of novel and effective antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allyl isothiocyanate suppresses the growth and pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
Allyl thiocyanate chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of allyl thiocyanate (B1210189), covering its fundamental chemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.
Core Chemical Properties
Allyl thiocyanate is an organosulfur compound with the chemical formula C4H5NS.[1] It is a constitutional isomer of the more commonly studied allyl isothiocyanate. The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C4H5NS | [1] |
| Molecular Weight | 99.16 g/mol | [1] |
| IUPAC Name | Prop-2-enyl thiocyanate | [1] |
| CAS Number | 764-49-8 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound and its isomer are crucial for research and development. Below are representative experimental protocols.
Synthesis of Allyl Isothiocyanate
A common method for the synthesis of allyl isothiocyanate involves the reaction of allyl chloride with a thiocyanate salt.[2]
Materials:
-
Sodium thiocyanate (100 kg)
-
1,2-dichloroethane (200 kg)
-
Tetrabutylammonium bromide (TBAB) as a catalyst (0.5 kg)
-
Allyl chloride (93 kg)
-
Nitrogen gas
Procedure:
-
Charge a reaction kettle with sodium thiocyanate, 1,2-dichloroethane, and the TBAB catalyst.
-
Slowly heat the reaction mixture to 60°C.
-
Under a nitrogen atmosphere, add allyl chloride dropwise to the reaction mixture.
-
After the addition is complete, maintain the temperature for 15 hours to allow the reaction to proceed.
-
Monitor the reaction progress by sampling and testing for the consumption of allyl chloride (target: less than 1%).
-
Once the reaction is complete, cool the mixture and filter to remove the solid sodium chloride byproduct.
-
The filtrate, containing the crude allyl isothiocyanate, is then purified by distillation.
Analysis by Gas Chromatography (GC)
Gas chromatography is a standard method for the identification and quantification of allyl isothiocyanate.[3][4]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
Procedure:
-
Sample Preparation: Prepare a solution of the sample containing allyl isothiocyanate in a suitable solvent (e.g., methanol, dichloromethane).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection: The Flame Ionization Detector (FID) detects the organic compounds as they elute from the column.
-
Quantification: The concentration of allyl isothiocyanate is determined by comparing the peak area of the sample to that of a known standard. It is important to note that during GC analysis, this compound can isomerize to allyl isothiocyanate, which should be considered when interpreting the results.[3]
Signaling Pathways
Allyl isothiocyanate (AITC), the isomer of this compound, is known to be biologically active and has been studied for its effects on various signaling pathways, particularly in the context of cancer and antimicrobial activity.
AITC-Induced Apoptosis in Cancer Cells
Allyl isothiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways. One of the key mechanisms involves the mitochondria-mediated pathway.[5][6]
Caption: AITC-induced mitochondrial apoptosis pathway.
This diagram illustrates that Allyl Isothiocyanate (AITC) can increase the production of Reactive Oxygen Species (ROS) and directly act on the mitochondrion.[5] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] Consequently, cytochrome c is released from the mitochondria, which in turn activates caspase-9 and subsequently caspase-3, ultimately leading to apoptosis.[5]
References
- 1. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 3. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Allyl Thiocyanate: A Comprehensive Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl thiocyanate (B1210189), and its more stable and commonly studied isomer allyl isothiocyanate (AITC), are organosulfur compounds naturally present in cruciferous vegetables like mustard, horseradish, and wasabi. While recognized for their potential chemopreventive and antimicrobial properties, a thorough understanding of their toxicological profile is paramount for risk assessment and the development of safe therapeutic applications. This technical guide provides an in-depth analysis of the safety data for allyl thiocyanate, compiling quantitative toxicological data, detailing experimental methodologies, and illustrating key mechanistic pathways.
Acute Toxicity
This compound exhibits moderate to high acute toxicity depending on the route of administration. The primary effects of acute exposure include irritation to the skin, eyes, and respiratory tract.[1] In severe cases, it can be fatal if absorbed through the skin or inhaled.[1][2]
Table 1: Acute Toxicity of this compound
| Test Species | Route of Administration | LD50/LC50 | Reference |
| Rat | Oral | 112 mg/kg | [1] |
| Rat | Oral | 339 mg/kg | [3] |
| Rat (female) | Oral | 425.4 mg/kg | [4] |
| Mouse | Oral | 308 mg/kg | [1] |
| Rabbit | Dermal | 88 mg/kg | [1] |
| Rat | Dermal | 200 - 2,000 mg/kg | [4] |
| Mouse | Subcutaneous | 80 mg/kg | [3] |
| Rat | Inhalation (4h) | 0.206 - 0.508 mg/L | [4] |
Chronic Toxicity and Carcinogenicity
Long-term exposure to this compound has been investigated in rodent bioassays. A 103-week study in rats and mice revealed some evidence of carcinogenic potential in male rats, with an increased incidence of transitional-cell papillomas in the urinary bladder.[1][5] However, the International Agency for Research on Cancer (IARC) has classified allyl isothiocyanate as "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate evidence in humans and limited evidence in experimental animals.[6] Chronic administration in rats has been associated with decreased body weight gain, and at higher doses, effects on the liver and kidneys have been observed.[7]
Table 2: Chronic Toxicity and Carcinogenicity of this compound
| Species | Duration | Route | Doses | Key Findings | Reference |
| Rat (Fischer 344) | 103 weeks | Gavage | 12 or 25 mg/kg | Increased incidence of transitional-cell papillomas in the urinary bladder of male rats. | [5] |
| Mouse (B6C3F1) | 103 weeks | Gavage | 12 or 25 mg/kg | No evidence of carcinogenicity. | [5] |
| Rat (Male) | 6 weeks | Oral intubation | 10, 20, or 40 mg/kg | Decreased body and thymus weight, altered blood parameters, and renal dysfunction at the highest dose. | [7] |
Genotoxicity
The genotoxicity of this compound has been evaluated in a variety of in vitro and in vivo assays with mixed results. While some studies indicate genotoxic effects, particularly at higher concentrations in bacterial and mammalian cell systems, the in vivo evidence is less conclusive.[6] The proposed mechanism for genotoxicity involves the induction of reactive oxygen species (ROS).
Table 3: Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98, TA100 | With and without S9 | Inconsistent results | [3] |
| In vitro Micronucleus Test | Human derived Hep G2 cells | Not specified | Positive | [6] |
| In vivo Micronucleus Test | Mouse | Not specified | Inconclusive | [6] |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | [6] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | [6] |
Reproductive and Developmental Toxicity
Studies in several animal species have not shown allyl isothiocyanate to be teratogenic.[3] However, at doses that are maternally toxic, an increase in fetal resorptions has been observed in mice and rats.[3]
Table 4: Reproductive and Developmental Toxicity of this compound
| Species | Exposure Period | Route | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings | Reference |
| Mouse (CD-1) | Organogenesis | Gavage | - | 28 mg/kg/day | Increased fetal resorptions at maternally toxic doses. No teratogenic effects. | [3] |
| Rat (Wistar) | Organogenesis | Gavage | - | 18.5 mg/kg/day | Increased fetal resorptions at maternally toxic doses. No teratogenic effects. | [3] |
| Hamster (Syrian) | Organogenesis | Gavage | - | 23.8 mg/kg/day | No evidence of maternal or developmental toxicity. | [3] |
| Rabbit (Dutch-belted) | Organogenesis | Gavage | - | 12.3 mg/kg/day | No evidence of maternal or developmental toxicity. | [3] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is rapidly absorbed after oral administration. It is primarily metabolized in the liver via the mercapturic acid pathway. The initial step involves conjugation with glutathione (B108866) (GSH), followed by enzymatic modifications to form N-acetylcysteine (NAC) conjugates, which are then excreted in the urine.[8]
Mechanisms of Toxicity
The toxicity of this compound is linked to several mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of cellular signaling pathways.
Oxidative Stress
This compound can induce the formation of ROS, leading to oxidative damage to cellular components, including DNA. This is considered a potential mechanism for its genotoxic effects.
Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. This process is mediated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and alterations in the expression of Bcl-2 family proteins.[9][10]
Nrf2 Signaling Pathway
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating Nrf2, this compound can enhance cellular defense mechanisms against oxidative stress.
Experimental Protocols
Acute Oral Toxicity (OECD 423)
This protocol provides a method for determining the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult rats of a single sex are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used where the outcome of dosing a single animal determines the dose for the next.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Bacterial Reverse Mutation Assay (Ames Test; OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.
-
Procedure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after 48-72 hours of incubation. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[13][14]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects genotoxic damage at the chromosomal level.
-
Test System: Cultured mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.
-
Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured for a period that allows for one to two cell divisions. Cytokinesis is often blocked using cytochalasin B to accumulate binucleated cells.
-
Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Data Analysis: An increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[15][16]
Carcinogenicity Study (OECD 451)
This long-term bioassay evaluates the carcinogenic potential of a substance.
-
Test Animals: Typically, rats and mice of both sexes are used.
-
Duration: The study generally lasts for the majority of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice).
-
Dose Administration: The test substance is administered daily, usually in the diet, drinking water, or by gavage, at three or more dose levels.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: A complete histopathological examination of all organs and tissues is performed on all animals.
-
Data Analysis: The incidence of tumors in the treated groups is compared to that in the control group.
Prenatal Developmental Toxicity Study (OECD 414)
This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus.
-
Test Animals: Pregnant rodents (usually rats or rabbits) are used.
-
Exposure Period: The test substance is administered daily during the period of major organogenesis.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Fetal Examinations: Shortly before natural delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations.[17]
Visualizations
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Conclusion
This compound possesses a complex toxicological profile characterized by moderate to high acute toxicity, particularly through dermal and inhalation routes. While long-term studies in rodents have shown some evidence of carcinogenicity in male rats, the overall evidence for human carcinogenicity is considered inadequate. The genotoxic potential appears to be present in vitro, likely mediated by oxidative stress, but in vivo data are less clear. No teratogenic effects have been observed, although fetotoxicity can occur at maternally toxic doses. The primary mechanism of detoxification is through the mercapturic acid pathway. At the cellular level, this compound's toxicity is associated with the induction of apoptosis and the modulation of key signaling pathways such as Nrf2. A thorough understanding of these toxicological endpoints and mechanisms is crucial for the safe handling and potential therapeutic development of this compound. Further research is warranted to fully elucidate the in vivo genotoxic potential and to establish safe exposure limits for human health.
References
- 1. Carcinogenesis Bioassay of Allyl Isothiocyanate (CAS No. 57-06-7) in F344/N Rats and B6C3F1 Mice (Gavage Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Last eval.: Allyl Isothiocyanate (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]
- 7. Short-term toxicity study of allyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intragastric administration of allyl isothiocyanate reduces hyperglycemia in intraperitoneal glucose tolerance test (IPGTT) by enhancing blood glucose consumption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/ luc2 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Allyl Isothiocyanate Protects Acetaminophen-Induced Liver Injury via NRF2 Activation by Decreasing Spontaneous Degradation in Hepatocyte: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crpr-su.se [crpr-su.se]
- 17. epa.gov [epa.gov]
Allyl Isothiocyanate: A Technical Guide to Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of allyl isothiocyanate (AITC) and its decomposition products. AITC, the organosulfur compound responsible for the pungent flavor of mustard, horseradish, and wasabi, is of significant interest for its potential therapeutic applications. A thorough understanding of its stability and degradation pathways is critical for the development of effective and safe AITC-based pharmaceuticals and for its application in the food industry.
Factors Affecting Allyl Isothiocyanate Stability
The stability of allyl isothiocyanate is influenced by several environmental factors, including temperature, pH, and the solvent in which it is dissolved.
Temperature: AITC is sensitive to heat, with its degradation accelerating at elevated temperatures.[1] Studies have shown that it is relatively stable at low and freezing temperatures, such as -5°C and -18°C.[1] However, at higher temperatures like 37°C, 80°C, and 100°C, its decomposition becomes more rapid.[1]
pH: The pH of the medium plays a crucial role in the stability of AITC. It is more stable in acidic environments compared to neutral or alkaline conditions.[1] The degradation of AITC is significantly promoted in alkaline solutions.[1]
Solvents: The choice of solvent has a profound impact on the stability of AITC. It is known to be unstable in aqueous solutions and methanol.[1] Conversely, it exhibits good stability in non-polar organic solvents such as n-hexane, acetone, and ethyl acetate.[1]
Light: Current research suggests that light exposure does not have a significant effect on the degradation of allyl isothiocyanate.[1]
Decomposition Products of Allyl Isothiocyanate
The degradation of allyl isothiocyanate leads to the formation of a variety of products, depending on the conditions. The following table summarizes the major decomposition products identified under different conditions.
| Condition | Major Decomposition Products |
| Thermal Degradation in Aqueous Solution (100°C) | N,N'-Diallylthiourea (DATU), Diallyl sulfide, Diallyl disulfide, Diallyl trisulfide, Diallyl tetrasulfide, Allyl thiocyanate (B1210189), 3H-1,2-dithiolene, 2-vinyl-4H-1,3-dithiin, 4H-1,2,3-trithiin, 5-methyl-1,2,3,4-tetrathiane.[2][3] |
| Aqueous Solution (Room Temperature / 37°C) | Allyl allyldithiocarbamate, Diallyl tetra- and pentasulfide, N,N'-Diallylthiourea (DATU).[4] |
| Hydrolysis (Alkaline Conditions) | Allylamine, Carbon disulfide, Thiourea.[5][6] |
| Isomerization | Allyl thiocyanate (promoted by high temperatures).[2] |
Kinetics of Allyl Isothiocyanate Degradation
The degradation of allyl isothiocyanate in aqueous solutions at low concentrations follows first-order kinetics.[7][8] The rate of decomposition is significantly influenced by pH and temperature.[7]
Table 1: Decomposition Rate Constants of AITC in Aqueous Solution at 30°C
| Rate Constant | Value | Description |
| k₁ | 3.64 x 10⁻³ h⁻¹ | First-order rate constant for AITC decomposition in water. |
| kH₂O | 0.62 x 10⁻³ h⁻¹ | Decomposition rate constant attributed to the reaction with water. |
| kOH | 2.86 h⁻¹ M⁻¹ | Decomposition rate constant attributed to the reaction with hydroxide (B78521) ions. |
Table 2: Kinetic Parameters for AITC Degradation in Different Soil Types
| Soil Type | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| AL | 0.052 ± 0.003 | 13.30 ± 0.81 |
| KL | 0.049 ± 0.012 | 14.92 ± 3.38 |
| ML | 0.051 ± 0.012 | 13.89 ± 1.65 |
| KL (autoclaved) | 0.0042 ± 0.0007 | 168.6 ± 29.7 |
Decomposition Pathways
The decomposition of allyl isothiocyanate in aqueous solution is primarily driven by the nucleophilic attack of water and hydroxide ions on the isothiocyanate group.[7] The following diagrams illustrate the proposed decomposition pathways.
Caption: Proposed decomposition pathways of allyl isothiocyanate.
Experimental Protocols
This section outlines a general methodology for studying the stability of allyl isothiocyanate and identifying its decomposition products.
Stability Testing and Product Identification Workflow
Caption: General workflow for AITC stability and decomposition analysis.
Detailed Protocol for Thermal Degradation Study (100°C)
This protocol is adapted from the methodology described by Chen and Ho (1998).[2]
1. Sample Preparation:
-
Prepare a solution of allyl isothiocyanate in distilled water (e.g., 1 g in 200 mL).
-
Adjust the pH of the solution to the desired levels (e.g., 2.7, 7.0, and 9.0) using 0.1 N HCl or 0.1 N NaOH.
2. Thermal Stress Application:
-
Heat the prepared solution under reflux at 100°C for a specified duration (e.g., 1 hour).
3. Sample Extraction for Volatile Compounds (GC-MS Analysis):
-
After cooling the reaction mixture, spike it with a known amount of an internal standard (e.g., 0.7 mL of dodecane (B42187) at 10.9 mg/mL).
-
Extract the mixture with a suitable organic solvent, such as methylene (B1212753) chloride (e.g., 25 mL).
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the organic extract to a smaller volume (e.g., 5 mL) under a stream of nitrogen gas.
4. Analysis of Volatile Compounds:
-
Analyze the concentrated organic extract using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the volatile decomposition products.
5. Analysis of Non-Volatile Compounds (Aqueous Phase):
-
Analyze the aqueous phase of the reaction mixture using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify non-volatile decomposition products like N,N'-diallylthiourea.
Conclusion
Allyl isothiocyanate is a reactive molecule with stability that is highly dependent on environmental conditions, particularly temperature and pH. Its decomposition in aqueous media leads to a complex mixture of sulfur-containing compounds. For researchers and drug development professionals, a comprehensive understanding of these degradation pathways and kinetics is essential for formulating stable AITC-based products and for accurately interpreting experimental results. The methodologies and data presented in this guide provide a foundational framework for conducting robust stability studies of allyl isothiocyanate.
References
- 1. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. [PDF] Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. | Semantic Scholar [semanticscholar.org]
- 4. Decomposition of Allyl Isothiocyanate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Decomposition Rate of Allyl Isothiocyanate in Aqueous Solution [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
Solubility of Allyl Thiocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of allyl thiocyanate (B1210189) in various organic solvents. Allyl thiocyanate (CH₂=CHCH₂SCN) is a versatile intermediate in organic synthesis. It is the less stable isomer of allyl isothiocyanate (AITC), a well-known compound responsible for the pungent taste of mustard and wasabi. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development, particularly in the pharmaceutical and materials science sectors.
Core Topic: Solubility Profile
This compound exhibits solubility in a range of common organic solvents. Quantitative data on its solubility at 25°C is available for several key solvents. This information is crucial for designing reaction conditions, extraction procedures, and formulations.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in various organic solvents at 25°C.
| Solvent | CAS Number | Solubility (g/L) @ 25°C |
| Methanol | 67-56-1 | 139.42 |
| Ethyl Acetate | 141-78-6 | 102.60 |
| Ethanol | 64-17-5 | 82.21 |
| n-Propanol | 71-23-8 | 61.29 |
| Isopropanol | 67-63-0 | 52.25 |
| Acetone | 67-64-1 | Data available but not quantified in source |
| Water | 7732-18-5 | 2.00 |
Note: Data is compiled from a single source and should be used as a reference point. Experimental verification is recommended for critical applications.
Comparative Qualitative Solubility: this compound vs. Allyl Isothiocyanate
For context, it is useful to compare the solubility of this compound with its more stable and widely studied isomer, allyl isothiocyanate (AITC). While quantitative data for AITC is sparse, qualitative descriptions are abundant in the literature.
-
Allyl Isothiocyanate (AITC) is generally described as being miscible with most organic solvents.[1] It is cited as being very soluble in benzene, ethyl ether, and ethanol.[2][3]
-
In contrast, it is only sparingly soluble or partially soluble in water, with reported values around 2 g/L.[1][2][4]
This suggests that while both isomers have limited aqueous solubility, they are readily soluble in a broad range of organic media.
Experimental Protocols
A specific, detailed experimental protocol for the determination of this compound solubility was not available in the cited literature. However, a standard laboratory method for determining the solubility of a liquid solute in a solvent can be generalized. The following workflow outlines a common approach based on the equilibrium method.
Generalized Protocol for Solubility Determination
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of a distinct undissolved phase of this compound should be visible.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the container to stand undisturbed at the controlled temperature for several hours to allow the undissolved solute to settle. For stable emulsions, centrifugation may be required to achieve clear separation.
-
Sample Extraction: Carefully extract an aliquot of the clear, supernatant liquid (the saturated solution) using a pipette.
-
Sample Preparation for Analysis:
-
Filter the aliquot through a syringe filter compatible with the solvent to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of this compound.
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in g/L or mol/L.
Visualizations
Isomerization Relationship
This compound can isomerize to form the more thermodynamically stable allyl isothiocyanate. This relationship is a key aspect of its chemistry and is relevant in synthesis and handling.
Caption: Isomerization of this compound to Allyl Isothiocyanate.
Experimental Workflow for Solubility Determination
The following diagram illustrates the generalized experimental workflow for determining the solubility of this compound in an organic solvent.
Caption: Generalized workflow for determining solubility.
References
- 1. nbinno.com [nbinno.com]
- 2. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Allyl Thiocyanate: A Technical Guide on its Discovery, Chemistry, and the Dominance of its Isothiocyanate Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl thiocyanate (B1210189), a reactive organosulfur compound, holds a unique position in the history of organic chemistry. While its synthesis and initial discovery were early explorations into the reactivity of the thiocyanate functional group, its research trajectory has been overwhelmingly dominated by its more stable and naturally abundant isomer, allyl isothiocyanate (AITC). This technical guide provides an in-depth exploration of the discovery and history of allyl thiocyanate research, detailing its synthesis, the critical process of its isomerization, and the biological activities that are predominantly attributed to its isothiocyanate form.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery and study of the thiocyanate anion (SCN⁻). The thiocyanate ion was first prepared by Porrett in 1809, predating the isolation of several elemental halogens. Early organic chemists explored the reactivity of this pseudohalide, leading to the synthesis of various organic thiocyanates.
The synthesis of this compound itself was reported in the late 19th and early 20th centuries. Notably, early researchers who synthesized this compound from precursors like lead mercaptide and cyanogen (B1215507) chloride quickly discovered its propensity to rearrange into the more thermally stable allyl isothiocyanate upon attempts at purification by distillation. This isomerization is a defining characteristic of this compound's chemistry and a primary reason for the subsequent focus of research on its isothiocyanate counterpart. In 1880, Hofmann investigated the isomerization of methyl thiocyanate, highlighting that this rearrangement was a broader phenomenon among alkyl thiocyanates.
Synthesis and Isomerization of this compound
The commercial production of allyl isothiocyanate involves the reaction of allyl chloride with potassium thiocyanate.[1] This reaction proceeds through an this compound intermediate, which then rapidly isomerizes to the final product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of alkyl thiocyanates, with modifications to minimize immediate isomerization to allyl isothiocyanate.
Materials:
-
Allyl bromide (or chloride)
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Acetone (B3395972) (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiocyanate in a minimal amount of anhydrous acetone.
-
Addition of Allyl Halide: To the stirred solution, add a stoichiometric equivalent of allyl bromide dropwise at room temperature. The use of acetone as a solvent helps to dissolve the thiocyanate salt and facilitates the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours at room temperature. It is crucial to maintain a low temperature to suppress the isomerization to allyl isothiocyanate.
-
Work-up:
-
Once the reaction is complete, remove the acetone under reduced pressure at a low temperature (below 40°C).
-
To the residue, add toluene and deionized water. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Carefully remove the toluene under reduced pressure, ensuring the temperature of the water bath does not exceed 40°C. The resulting product is crude this compound.
-
Further purification can be attempted by vacuum distillation at a very low temperature, though the risk of isomerization increases with temperature.
-
Isomerization to Allyl Isothiocyanate
This compound readily undergoes a[2][2]-sigmatropic rearrangement to form the thermodynamically more stable allyl isothiocyanate. This isomerization is a classic example of a molecular rearrangement and is a key feature of the chemistry of this compound.
Below is a diagram illustrating the intramolecular mechanism of this isomerization.
Quantitative Data
The isomerization of this compound has been studied kinetically to determine the energetic parameters of the rearrangement. This data provides insight into the facility of this process.
| Compound | Temperature Range (°C) | Activation Energy (Ea, kcal/mol) | Entropy of Activation (ΔS‡, e.u.) |
| This compound | 57.8 - 86.4 | 23.8 ± 0.2 | -9.4 |
Data from a study on the isomerization of alkyl thiocyanates.
Biological Activity and Signaling Pathways
The vast majority of research on the biological effects of the allyl-C₃H₅NS structure has been conducted on allyl isothiocyanate (AITC) . Due to the rapid and facile isomerization of this compound to AITC, especially under physiological conditions, it is presumed that any observed biological activity of administered this compound is primarily due to the in-situ formation of AITC. There is a significant lack of studies investigating the independent biological effects of pure this compound.
AITC is known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] These effects are mediated through various signaling pathways.
Anticancer Effects of Allyl Isothiocyanate
AITC has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3][6] One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.
The following diagram illustrates a simplified signaling pathway for AITC-induced apoptosis.
Conclusion
The study of this compound is a fascinating case in chemical research where the inherent reactivity of the molecule, specifically its rapid isomerization to allyl isothiocyanate, has dictated the direction of scientific inquiry. While the discovery and synthesis of this compound represent important early milestones in organic chemistry, its existence is often transient, serving as a precursor to the more stable and biologically active AITC. For researchers and drug development professionals, understanding the chemistry of this compound is crucial for interpreting studies involving AITC and for designing synthetic routes to isothiocyanates. Future research could focus on developing methods to stabilize this compound or on exploring its potential for controlled release of AITC, which may offer novel therapeutic strategies. However, it is clear that the biological story of this molecular formula is overwhelmingly told by its isothiocyanate isomer.
References
- 1. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]
- 4. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. e-century.us [e-century.us]
An In-depth Technical Guide to the Reactivity of Allyl Thiocyanate and Its Isomer, Allyl Isothiocyanate, with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allyl thiocyanate (B1210189) and its more reactive isomer, allyl isothiocyanate (AITC), are organosulfur compounds of significant interest due to their prevalence in cruciferous vegetables and their wide range of biological activities, including antimicrobial and anticancer properties.[1] This guide provides a comprehensive technical overview of the reactivity of these compounds with various nucleophiles, a crucial aspect for understanding their biological mechanisms and for their application in drug development. AITC's high reactivity is attributed to the electrophilic carbon atom of the isothiocyanate group (-N=C=S), making it susceptible to attack by biological nucleophiles such as amines, thiols, and alcohols. This reactivity underpins its potent biological effects and is a key consideration in the design of AITC-based therapeutics and prodrugs. This document details the isomerization of allyl thiocyanate to AITC, explores the kinetics and mechanisms of AITC's reactions with key nucleophiles, provides detailed experimental protocols for studying these reactions, and discusses the implications for drug development.
Isomerization of this compound to Allyl Isothiocyanate
This compound readily undergoes isomerization to the thermodynamically more stable allyl isothiocyanate.[2] This rearrangement is a key characteristic of allylic thiocyanates and can be facilitated by heat or catalysts.[3]
Mechanism of Isomerization
The isomerization of this compound to AITC is believed to proceed through an intramolecular, cyclic transition state. This[4][4]-sigmatropic rearrangement involves a concerted mechanism where the sulfur-carbon bond breaks as a new nitrogen-carbon bond forms.
Kinetics of Isomerization
The isomerization of this compound is a first-order reaction. The rate of this rearrangement is influenced by temperature and the structure of the alkyl group.
| Compound | Temperature Range (°C) | Activation Energy (Ea, kcal/mol) | Entropy of Activation (ΔS‡, e.u.) |
| This compound | 57.8 - 86.4 | 23.8 ± 0.2 | -9.4 |
| β-Meththis compound | 57.8 - 86.4 | 24.4 ± 0.2 | -8.7 |
| Table 1: Kinetic Data for the Isomerization of Allylic Thiocyanates.[2] |
Reactivity of Allyl Isothiocyanate with Nucleophiles
The high electrophilicity of the carbon atom in the isothiocyanate group makes AITC highly reactive towards a variety of nucleophiles.[5] This reactivity is central to its biological activity.
Reaction with Amines and Amino Acids
AITC reacts with primary and secondary amines, including the amino groups of amino acids and peptides, to form N,N'-disubstituted thiourea (B124793) derivatives, also known as N-allylthiocarbamoyl adducts.[1]
The reaction rate is highly dependent on pH, with both addition and subsequent cleavage rates increasing proportionally with pH.[6][7] This is because the free base form of the amine is the reactive species.[1]
3.1.1 Kinetics of Reaction with Amino Acids and Peptides
The reaction of AITC with amino acids and peptides is complex, often not following simple second-order kinetics due to consecutive reactions of the primary products and potential catalysis by the thiourea products formed.[6] Therefore, apparent rate coefficients are often used for comparison.
| Amino Compound | pH | Apparent First-Order Rate Coefficient (k'₁) x 10⁶ (s⁻¹) | Apparent Second-Order Rate Coefficient (k'₂) x 10³ (L mol⁻¹ s⁻¹) |
| Glycine | 8 | 0.83 | 0.33 |
| 10 | 1.85 | 3.33 | |
| Alanine | 8 | 0.77 | 0.28 |
| 10 | 2.15 | 3.97 | |
| Glycylglycine | 8 | 1.03 | 0.55 |
| 10 | 1.78 | 3.08 | |
| Alanylglycine | 8 | 0.98 | 0.48 |
| 10 | 1.95 | 3.52 | |
| Table 2: Apparent rate coefficients for the reaction of AITC (5 mmol/L) with amino compounds (5 mmol/L) at 25°C.[6] |
3.1.2 Formation of 3-Allyl-2-thiohydantoins
The initial N-allylthiocarbamoyl amino acid adducts can undergo intramolecular cyclization to form 3-allyl-2-thiohydantoins, especially under acidic conditions.[8][9]
Reaction with Thiols
AITC reacts readily with thiol-containing molecules, such as cysteine residues in proteins and glutathione (B108866), to form dithiocarbamates.[10] This reaction is often rapid and reversible.[11] While the initial adduct formation with thiols can be faster than with amines, the resulting dithiocarbamate (B8719985) is often less stable than the thiourea adduct formed with amines.[10][11] This can lead to the transfer of the allylthiocarbamoyl group from a thiol to an amine.
| Isothiocyanate | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |
| Benzyl Isothiocyanate (BITC) | 130 |
| Allyl Isothiocyanate (AITC) | 75 |
| Sulforaphane (SFN) | 45 |
| Table 3: Non-enzymatic second-order rate constants for the reaction of various isothiocyanates with glutathione (GSH).[5] |
Reaction with Alcohols and Water
In the presence of alcohols, AITC can form O-alkyl allylthiocarbamates.[4][12] The reaction with water (hydrolysis) is generally slower than with other nucleophiles but can be significant, especially at elevated temperatures and in alkaline conditions, leading to the formation of allylamine (B125299) and other degradation products.[1][13] The hydrolysis of AITC in alkaline solutions can be considered a pseudo-first-order reaction.[14]
Experimental Protocols
Synthesis of 3-Allyl-2-thiohydantoins from α-Amino Acids
This protocol describes a general two-step procedure for the synthesis of 3-allyl-2-thiohydantoins.[8]
Step 1: Esterification of the Amino Acid
-
To a round bottom flask containing 5 ml of methanol, cooled to 0 °C, slowly add 2 ml of acetyl chloride while stirring.
-
Continue stirring for 20 minutes at 0 °C to generate methanolic HCl.
-
Add the desired α-amino acid to the methanolic HCl solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.
Step 2: Thiohydantoin Formation
-
Prepare a mixture of 5 mmol of the amino acid methyl ester hydrochloride and 5 mmol of triethylamine (B128534) (Et₃N) in 15 mL of either dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).
-
Stir the mixture for approximately 20 minutes at room temperature until the ester is fully dissolved.
-
Add 5 mmol of allyl isothiocyanate dropwise to the reaction mixture.
-
Heat the solution under reflux for 7 hours. Note: For certain amino acids, higher temperatures and the use of chloroform may be necessary.[8]
-
After cooling to room temperature, remove the solvent in vacuo.
-
Dissolve the residue in CH₂Cl₂, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Purify the product by column chromatography or recrystallization.
Kinetic Analysis of AITC Reactions by HPLC
This protocol outlines a general method for monitoring the kinetics of AITC's reaction with a nucleophile using High-Performance Liquid Chromatography (HPLC).[5]
Materials:
-
Allyl isothiocyanate (AITC)
-
Nucleophile of interest (e.g., an amino acid, glutathione)
-
Reaction buffer (e.g., phosphate (B84403) buffer at the desired pH)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Setup: In a thermostatted vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations.
-
Initiation: Start the reaction by adding a stock solution of AITC.
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable gradient elution method to separate the AITC, the nucleophile, and the product(s). A common mobile phase consists of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Monitor the elution profile at a suitable wavelength (e.g., 240-250 nm for AITC and its derivatives).
-
-
Data Analysis:
-
Integrate the peak areas of the reactant(s) and product(s) at each time point.
-
Convert peak areas to concentrations using a calibration curve.
-
Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order or second-order) to determine the rate constant.
-
Monitoring AITC Reactions by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the reaction of AITC with volatile nucleophiles like alcohols.[4]
Procedure:
-
Incubate AITC with the alcohol (e.g., methanol, ethanol) in a sealed vial at a controlled temperature.
-
At various time points, take a headspace sample or a liquid aliquot.
-
For liquid aliquots, dilute with a suitable solvent (e.g., methylene (B1212753) chloride).
-
Inject the sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5) and temperature program to separate the components.
-
Identify the reactants and products based on their mass spectra and retention times.
Implications for Drug Development
The high reactivity of AITC is a double-edged sword in drug development. While it is responsible for its therapeutic effects, it can also lead to off-target reactions and rapid metabolism.
AITC as an Anticancer Agent
AITC has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.[2] Its ability to react with cellular thiols, such as those in tubulin and glutathione, is thought to be a key mechanism of its anticancer activity. The differential toxicity of AITC towards cancer cells compared to normal cells makes it an attractive candidate for cancer therapy.[2]
Prodrug Strategies for AITC Delivery
To overcome the challenges associated with AITC's high reactivity and potential for off-target effects, prodrug strategies are being explored. A common approach is to use glucosinolates, the natural precursors of isothiocyanates, as prodrugs. For AITC, its precursor is sinigrin (B192396). In the presence of the enzyme myrosinase, which can be targeted to cancer cells, sinigrin is hydrolyzed to release AITC directly at the tumor site, thereby minimizing systemic toxicity.
Conclusion
This compound's isomerization to the highly reactive allyl isothiocyanate is a pivotal event that dictates its interaction with biological systems. The electrophilic nature of AITC drives its reactions with a wide array of nucleophiles, including amines, thiols, and alcohols. Understanding the kinetics and mechanisms of these reactions is fundamental for elucidating the biological activities of AITC and for its rational application in drug development. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this fascinating class of compounds, with prodrug strategies offering a promising avenue for targeted and controlled delivery.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins | MDPI [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.williams.edu [web.williams.edu]
- 13. researchgate.net [researchgate.net]
- 14. hrcak.srce.hr [hrcak.srce.hr]
Spectroscopic Characterization of Allyl Thiocyanate and Its Isomer, Allyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for allyl thiocyanate (B1210189) and its more stable, commonly encountered isomer, allyl isothiocyanate. Due to the inherent instability and rapid isomerization of allyl thiocyanate to allyl isothiocyanate, extensive, isolated spectroscopic data for the former is scarce in the literature. This document will first present the available data for this compound and then provide a detailed analysis of the spectroscopic properties of allyl isothiocyanate, which is crucial for the characterization of this important chemical entity in various research and development settings.
Introduction: The this compound and Isothiocyanate Isomer Pair
This compound and allyl isothiocyanate are isomers with the molecular formula C₄H₅NS. This compound features a C-S-C≡N bonding arrangement, while allyl isothiocyanate has a C-N=C=S structure. This compound is known to readily undergo isomerization to the thermodynamically more stable allyl isothiocyanate. This rearrangement is a key factor in the prevalence of the isothiocyanate form in both natural sources and synthetic preparations. While this compound can be synthesized, it often contains trace amounts of the isothiocyanate isomer and can isomerize upon heating. Therefore, a thorough understanding of the spectroscopic signatures of both isomers is essential for accurate identification and characterization.
Spectroscopic Data of this compound
Detailed spectroscopic data for pure this compound is limited. However, some key characteristics have been reported.
Mass Spectrometry (MS) of this compound
Gas chromatography-mass spectrometry (GC-MS) is a primary method for the analysis of this compound. It is important to use a low injector temperature to prevent thermal isomerization to allyl isothiocyanate during analysis[1].
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₅NS |
| Molecular Weight | 99.15 g/mol |
| Key Mass Fragments (m/z) | 41 (most abundant) |
Source: PubChem CID 69816[2]
Infrared (IR) Spectroscopy of this compound
Vapor-phase IR spectroscopy has been used to characterize this compound. The thiocyanate group (-S-C≡N) has a characteristic sharp absorption band.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| -S-C≡N | C≡N stretch | ~2150 (sharp) |
| C=C | C=C stretch | ~1645 |
| =C-H | C-H stretch | ~3080 |
| -CH₂- | C-H stretch | ~2930, 2860 |
Note: Specific values can vary based on the experimental conditions.
Spectroscopic Data of Allyl Isothiocyanate
Allyl isothiocyanate is extensively characterized by various spectroscopic methods. The following sections provide detailed data and the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Allyl Isothiocyanate
NMR spectroscopy is a powerful tool for the structural elucidation of allyl isothiocyanate.
Table 3: ¹H NMR Spectroscopic Data for Allyl Isothiocyanate
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1' (CH₂) | ~5.29 | dd | J = 10.1, 1.1 |
| H-1'' (CH₂) | ~5.40 | dd | J = 17.0, 1.3 |
| H-2 (CH) | ~5.85 | ddt | J = 17.0, 10.1, 6.7 |
| H-3 (CH₂) | ~4.14 | dt | J = 6.7, 1.4 |
Source: Journal of Organic Chemistry, 2015, 80(9), 4360-4369
Table 4: ¹³C NMR Spectroscopic Data for Allyl Isothiocyanate
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| C-1 (CH₂) | 117.65 |
| C-2 (CH) | 130.26 |
| C-3 (CH₂) | 47.04 |
| C-4 (N=C=S) | ~132.30 (often broad) |
Source: Journal of Organic Chemistry, 2015, 80(9), 4360-4369
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard. For the acquisition of ¹³C NMR spectra, a proton-decoupled sequence is commonly used.
Infrared (IR) Spectroscopy of Allyl Isothiocyanate
The isothiocyanate group (-N=C=S) has a very strong and characteristic absorption in the IR spectrum.
Table 5: Key IR Absorption Bands for Allyl Isothiocyanate
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| -N=C=S | Asymmetric stretch | ~2050 - 2150 | Strong, broad |
| C=C | C=C stretch | ~1640 | Medium |
| =C-H | C-H stretch | ~3085 | Medium |
| -CH₂- | C-H stretch | ~2985, 2925 | Medium |
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like allyl isothiocyanate, the spectrum can be recorded neat by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS) of Allyl Isothiocyanate
Electron ionization mass spectrometry (EI-MS) of allyl isothiocyanate provides a characteristic fragmentation pattern.
Table 6: Mass Spectrometry Data for Allyl Isothiocyanate
| Parameter | Value |
| Molecular Formula | C₄H₅NS |
| Molecular Weight | 99.15 g/mol |
| Molecular Ion (M⁺) (m/z) | 99 |
| Key Mass Fragments (m/z) | 99 (M⁺), 58, 41 (base peak) |
Source: NIST Chemistry WebBook
Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by electron impact. The resulting fragments are separated by their mass-to-charge ratio.
Workflow and Logical Relationships
The following diagrams illustrate the relationship between the two isomers and a general workflow for their spectroscopic analysis.
Caption: Isomerization of this compound.
Caption: General Spectroscopic Analysis Workflow.
Conclusion
The spectroscopic characterization of this compound is intrinsically linked to that of its more stable isomer, allyl isothiocyanate. While data for pure this compound is limited due to its propensity to isomerize, the comprehensive spectroscopic data available for allyl isothiocyanate provides a robust framework for its identification and quantification. For researchers and professionals in drug development and related fields, a clear understanding of the distinct spectroscopic features of both isomers, as outlined in this guide, is paramount for accurate analysis and interpretation. The provided experimental protocols serve as a foundation for obtaining high-quality spectroscopic data for these compounds.
References
Quantum Chemical Insights into Allyl Thiocyanate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of allyl thiocyanate (B1210189), a reactive organosulfur compound, from a quantum chemical perspective. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties, reactivity, and synthesis of this compound and its isomer, allyl isothiocyanate. This document summarizes key computational and experimental findings, offering detailed methodologies and data for further research and application.
Introduction
Allyl thiocyanate (CH₂=CHCH₂SCN) is a fascinating molecule that serves as a key intermediate in the synthesis of the more stable and widely studied allyl isothiocyanate (AITC).[1] AITC is a well-known bioactive compound found in cruciferous vegetables, with recognized anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The isomerization of this compound to AITC is a thermodynamically favored process that has been the subject of both kinetic and computational studies.[2] Understanding the quantum chemical properties of this compound is crucial for controlling this isomerization and for exploring its own potential reactivity and biological activity. This guide delves into the computational chemistry of this compound, providing insights into its structure, stability, and reaction pathways.
Computational Methodology
Quantum chemical calculations are instrumental in elucidating the properties of transient species like this compound and in understanding reaction mechanisms at a molecular level. The primary computational methods employed in the study of this compound and its isomerization include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).
Density Functional Theory (DFT)
DFT has proven to be a robust method for geometry optimization and vibrational frequency calculations of organosulfur compounds.[5] The B3LYP functional, often paired with basis sets such as 6-311++G**, is a common choice that provides a good balance between accuracy and computational cost.[6] Dispersion corrections, such as Grimme's D3, are often included to accurately model non-covalent interactions.
Møller-Plesset Perturbation Theory (MP2)
For higher accuracy in energy calculations, particularly for determining the relative energies of conformers and transition states, the MP2 method is frequently utilized.[7] This method provides a more accurate description of electron correlation effects compared to standard DFT functionals.
Experimental Protocol: Computational Details for Conformational Analysis
A typical computational protocol for the conformational analysis of this compound and its isomer involves the following steps:
-
Initial Structure Generation: A series of initial guess geometries for different conformers are generated by systematically rotating the dihedral angles of the molecule.
-
Geometry Optimization: Each initial structure is optimized using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), to find the local minima on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as MP2 or a larger basis set.
-
Potential Energy Surface Scan: To investigate the isomerization pathway, a relaxed potential energy surface scan is performed by systematically varying the relevant dihedral angles and calculating the energy at each step. This allows for the identification of transition states.
Quantitative Data
The following tables summarize key quantitative data from computational and experimental studies on this compound and its isomerization to allyl isothiocyanate.
| Parameter | This compound (Calculated) | Allyl Isothiocyanate (Calculated) | Allyl Isothiocyanate (Experimental) | Reference |
| Relative Energy (kJ/mol) | Higher Energy Isomer | Lower Energy Isomer | - | [2] |
| C-S-C bond angle (°) | ~99 | - | - | |
| C-N-C bond angle (°) | - | ~152.6 | ~152.6 | [7] |
| Rotational Constants (MHz) | Not available | A=6805, B=883, C=798 (Conformer I) | A=6786, B=881, C=796 (Conformer I) | [7] |
Table 1: Comparison of Selected Properties of this compound and Allyl Isothiocyanate.
| Reaction | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |
| This compound -> Allyl Isothiocyanate | 100 - 150 | Varies with temp. | ~30 |
Table 2: Kinetic Data for the Isomerization of this compound.
Experimental Protocols
Synthesis of this compound and its Isomerization
This compound is typically synthesized through the reaction of an allyl halide (e.g., allyl chloride or bromide) with a thiocyanate salt (e.g., potassium thiocyanate or sodium thiocyanate).[1][8] The reaction is often carried out in a solvent such as acetone (B3395972) or acetonitrile. This compound is a known intermediate in the commercial production of allyl isothiocyanate.[1] The subsequent isomerization to allyl isothiocyanate can be achieved by heating.[1]
Experimental Protocol: Synthesis of Allyl Isothiocyanate via this compound
-
Reaction Setup: A solution of sodium thiocyanate in a suitable solvent (e.g., 1,2-dichloroethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.[9] A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be added to facilitate the reaction.[9]
-
Addition of Allyl Halide: Allyl chloride is added dropwise to the stirred solution at a controlled temperature (e.g., 60 °C).[9]
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the consumption of the starting material.
-
Workup: After the reaction is complete, the mixture is cooled, and the inorganic salt byproduct (e.g., sodium chloride) is removed by filtration.[9]
-
Isomerization and Purification: The filtrate, containing primarily this compound, is then heated to induce isomerization to allyl isothiocyanate. The final product is purified by distillation under reduced pressure.[9]
Spectroscopic Characterization
The characterization of this compound and its isomer is typically performed using various spectroscopic techniques, which can be complemented by theoretical calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and purity of the compounds. Computational methods can be used to predict NMR chemical shifts, aiding in spectral assignment.[10]
-
Infrared (IR) Spectroscopy: The characteristic stretching frequencies of the thiocyanate (-SCN) and isothiocyanate (-NCS) groups provide a clear distinction between the two isomers. The -SCN stretch typically appears around 2140-2160 cm⁻¹, while the asymmetric -NCS stretch is a broad, intense band around 2050-2150 cm⁻¹.[11]
-
Microwave Spectroscopy: This high-resolution technique provides precise information about the rotational constants and molecular geometry of the different conformers in the gas phase. These experimental data are invaluable for benchmarking the accuracy of quantum chemical calculations.[7]
Visualizations
The following diagrams illustrate key processes and relationships discussed in this guide.
Figure 1: Workflow for the synthesis of this compound and its subsequent isomerization.
Figure 2: Energy profile for the isomerization of this compound to allyl isothiocyanate.
Conclusion and Future Outlook
This technical guide has provided an overview of the quantum chemical calculations, experimental data, and synthetic methodologies related to this compound. While significant research has focused on its more stable isomer, allyl isothiocyanate, a deeper computational investigation into the electronic structure, reactivity, and spectroscopic properties of this compound itself is warranted. Such studies would not only enhance our fundamental understanding of this molecule but could also open new avenues for its application in organic synthesis and drug development. Future research should aim to:
-
Perform high-level ab initio calculations to accurately predict the geometric and electronic properties of various conformers of this compound.
-
Conduct a thorough computational study of the vibrational spectra (IR and Raman) of this compound and compare the results with experimental data.
-
Investigate the reaction mechanisms of this compound with various nucleophiles and electrophiles to explore its potential as a synthetic building block.
-
Elucidate any potential biological activities of this compound, distinct from those of its isothiocyanate isomer.
By bridging the current knowledge gap, the scientific community can fully harness the potential of this versatile molecule.
References
- 1. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]
- 9. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 10. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Allyl Thiocyanate: A Comprehensive Technical Guide to its Potential as a Cancer Chemopreventive Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl thiocyanate (B1210189) (ATC), a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant attention for its potential as a cancer chemopreventive agent.[1][2][3] This technical guide provides an in-depth analysis of the current scientific evidence supporting the anticancer activities of ATC. It consolidates data on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as MAPK and Nrf2.[1][4][5] Experimental evidence from a range of in vitro and in vivo studies is presented, alongside detailed experimental protocols for key assays. Furthermore, this guide utilizes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of ATC's multifaceted role in cancer chemoprevention. The information compiled herein aims to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this promising phytochemical.
Introduction
Allyl isothiocyanate (AITC), an organosulfur compound, is a phytochemical abundantly found in cruciferous vegetables like cabbage, broccoli, mustard, and cauliflower.[1][6] It is formed from the hydrolysis of its precursor, sinigrin, a glucosinolate, by the enzyme myrosinase upon plant tissue disruption.[1][6] AITC is recognized for its pungent taste and various pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][6] Numerous studies have highlighted its ability to inhibit cancer cell growth through multiple mechanisms, such as inducing cell cycle arrest and apoptosis, and reducing metastasis and invasion.[1][6] Despite its promising efficacy, challenges related to its low aqueous solubility, instability, and bioavailability need to be addressed for its successful clinical application.[1] This guide will delve into the molecular mechanisms underlying AITC's anticancer effects and provide a comprehensive overview of the experimental findings.
Mechanisms of Action
AITC exerts its cancer chemopreventive effects through a variety of molecular mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key cellular signaling pathways.
Induction of Apoptosis
AITC has been shown to induce apoptosis in a wide range of cancer cell lines through both intrinsic (mitochondrial) and extrinsic pathways.[1]
-
Intrinsic Pathway: AITC triggers the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[1][7] This leads to the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) from the mitochondria into the cytoplasm.[1][8] Released cytochrome c associates with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3.[1][7] AITC has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting the mitochondrial apoptotic cascade.[1][8]
-
Extrinsic Pathway: The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8.[9] AITC has been shown to increase the activity of caspase-8 in breast cancer cells.[8]
-
Endoplasmic Reticulum (ER) Stress: AITC can also induce apoptosis via ER stress. This is characterized by an increase in cytosolic Ca2+ levels and the activation of ER stress-related proteins such as GRP78, GADD153, and caspase-4.[7][10]
Cell Cycle Arrest
AITC has been demonstrated to cause cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, thereby inhibiting their proliferation.[1][11] This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, AITC has been shown to decrease the expression of Cdc25B and Cdc25c protein phosphatases in human colorectal adenocarcinoma cells.[1] In malignant glioma cells, AITC-induced G2/M arrest was linked to a decrease in the activity of CDK1, cyclin A, and cyclin B.[1] Furthermore, AITC can disrupt microtubule dynamics, leading to a mitotic block.[12][13]
Modulation of Signaling Pathways
AITC's anticancer activity is also attributed to its ability to modulate several key signaling pathways involved in cell survival, proliferation, and metastasis.
-
MAPK Pathway: AITC can modulate the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38.[1][5] In some contexts, AITC has been shown to suppress the MAPK pathway to inhibit cell migration and invasion.[5][14] For example, in EGF-stimulated HT29 human colorectal cancer cells, AITC inhibited cell migration and invasion by downregulating MMP-2/-9 and MAPKs (p-JNK, p-ERK, and p-p38).[5]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. AITC has been shown to inhibit this pathway in some cancer cells. In human cisplatin-resistant oral cancer cells, AITC suppressed the phosphorylation of Akt and mTOR.[15] Similarly, in gemcitabine- and cisplatin-resistant bladder cancer cells, AITC was found to deactivate Akt-mTOR signaling.[16][17]
-
Nrf2 Pathway: AITC is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1).[4][18] By activating Nrf2, AITC enhances the cellular defense against oxidative stress and carcinogens.[18][19] This activation can occur through the phosphorylation of ERK1/2, which leads to the nuclear translocation and transactivation of Nrf2.[4]
Quantitative Data on AITC's Anticancer Activity
The following tables summarize the quantitative data from various studies on the effects of Allyl Thiocyanate on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| GBM 8401 | Malignant Glioma | 9.25 ± 0.69 | 24 | [1] |
| PC-3 | Prostate Cancer | ~17 | Not Specified | [1] |
| LNCaP | Prostate Cancer | ~17 | Not Specified | [1] |
| Bladder Cancer Cells | Bladder Cancer | 2.7–3.3 | Not Specified | [1] |
| H1299 | Non-small Cell Lung Cancer | 5 | Not Specified | [6] |
| A549 | Non-small Cell Lung Cancer | 10 | Not Specified | [6] |
Table 2: Effects of this compound on Cell Migration and Invasion
| Cancer Cell Line | Treatment | Effect | Reference |
| HT29 | 5 µM AITC | 48% inhibition of cell migration | [1] |
| HT29 | 10 µM AITC | 81% inhibition of cell migration | [1] |
Table 3: In Vivo Effects of this compound
| Animal Model | Cancer Type | Treatment | Effect | Reference |
| GBM8401/luc2 xenograft mice | Glioblastoma | 0.1 and 0.2 mg/day AITC | Significant inhibition of tumor volume and weight | [9] |
| Ehrlich ascites tumor (EAT) cells | Ascites Tumor | Not Specified | Inhibition of tumor growth | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., 1 × 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of AITC (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with AITC at the desired concentrations and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the AITC-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., GBM8401/luc2) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.
-
Treatment: Once the tumors reach a certain size, randomly assign the mice to treatment and control groups. Administer AITC (e.g., 0.1 and 0.2 mg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Data Collection: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., H&E staining, immunohistochemistry).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: AITC-induced apoptosis signaling pathways.
Caption: AITC-mediated activation of the Nrf2 pathway.
Caption: AITC's inhibitory effect on metastatic pathways.
Caption: General experimental workflow for AITC research.
Conclusion and Future Directions
This compound demonstrates significant promise as a cancer chemopreventive agent, exhibiting multifaceted anticancer activities across a range of cancer types. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways underscores its potential for further development. The data presented in this technical guide provides a strong foundation for researchers and drug development professionals.
Future research should focus on several key areas. Firstly, more extensive in vivo studies are required to validate the preclinical efficacy of AITC and to establish optimal dosing and treatment regimens. Secondly, there is a pressing need to develop novel delivery systems to overcome the challenges of AITC's low bioavailability and stability.[1] Nanotechnology-based approaches, for instance, could enhance its therapeutic index.[1] Furthermore, comprehensive studies on the synergistic effects of AITC with existing chemotherapeutic drugs could pave the way for novel combination therapies that are more effective and have fewer side effects.[20][21] Elucidating the detailed molecular targets of AITC will also be crucial for a more complete understanding of its mechanism of action and for the identification of predictive biomarkers for patient stratification. Continued investigation into these areas will be pivotal in translating the promising preclinical findings of this compound into tangible clinical benefits for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Allyl isothiocyanate inhibits cell metastasis through suppression of the MAPK pathways in epidermal growth factor‑stimulated HT29 human colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Allyl isothiocyanate induces replication-associated DNA damage response in NSCLC cells and sensitizes to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allyl-isothiocyanate causes mitotic block, loss of cell adhesion and disrupted cytoskeletal structure in HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allyl Isothiocyanate Arrests Cancer Cells in Mitosis, and Mitotic Arrest in Turn Leads to Apoptosis via Bcl-2 Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Potential effects of allyl isothiocyanate on inhibiting cellular proliferation and inducing apoptotic pathway in human cisplatin-resistant oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Allyl-, Butyl- and Phenylethyl-Isothiocyanate Modulate Akt–mTOR and Cyclin–CDK Signaling in Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 17. Allyl-, Butyl- and Phenylethyl-Isothiocyanate Modulate Akt–mTOR and Cyclin–CDK Signaling in Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines [mdpi.com]
- 18. Allyl Isothiocyanate Protects Acetaminophen-Induced Liver Injury via NRF2 Activation by Decreasing Spontaneous Degradation in Hepatocyte: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 19. mdpi.com [mdpi.com]
- 20. Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Allyl Thiocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Allyl thiocyanate (B1210189) (ATC) is a versatile reagent in organic synthesis, primarily serving as a precursor to its more stable isomer, allyl isothiocyanate (AITC). The chemistry of allyl thiocyanate is intrinsically linked to this isomerization, which often occurs in situ. These application notes detail the synthesis of this compound and its subsequent utility in the preparation of various heterocyclic compounds, with a focus on the applications of its isomer, allyl isothiocyanate.
Synthesis and Isomerization of this compound
This compound is typically synthesized via the reaction of an allyl halide with a thiocyanate salt. The resulting this compound can then readily isomerize to the thermodynamically more stable allyl isothiocyanate, especially upon heating.[1] This isomerization is a key step in many synthetic applications.
Experimental Protocol: Synthesis of this compound and Isomerization to Allyl Isothiocyanate[1]
Materials:
-
Allyl chloride (CH₂=CHCH₂Cl)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)[1]
-
Distilled water
-
Heating apparatus
-
Stirring apparatus
-
Gas chromatograph for analysis
Procedure:
-
In a 500 mL round-bottom flask, combine 150 mL (1.84 mol) of allyl chloride and 188 g (1.93 mol) of potassium thiocyanate.
-
Add 150 mL of distilled water to the flask.
-
Equip the flask with a reflux condenser and a stirrer.
-
Stir the mixture at 150-200 rpm for 24 hours at room temperature. During this time, a white solid (KCl) will precipitate, and the organic layer will turn light brown.
-
After the initial reaction, heat the mixture to 100-105°C for 3-5 hours to promote the isomerization of this compound to allyl isothiocyanate.[1]
-
Monitor the reaction progress by gas chromatography to confirm the conversion.
-
Upon completion, allow the mixture to cool, and separate the organic layer. The crude product can be purified by distillation.
Quantitative Data:
| Reactants (Molar Ratio) | Reaction Time (h) | Temperature (°C) | Product Ratio (ATC:AITC) | Yield (%) | Reference |
| Allyl chloride : KSCN (1:1.05) | 24 (stirring) | Room Temp | 45:55 | - | [1] |
| Allyl chloride : KSCN (1:1.05) | 24 (stirring) + 3 (heating) | 100-105 | 3:97 | 87.0 | [1] |
| Allyl chloride : NaSCN (1:1.05) | 24 (stirring) + 3 (heating) | 100-105 | 4:96 | 88.0 | [1] |
Logical Relationship: Synthesis and Isomerization
Caption: Synthesis of this compound and its Isomerization to Allyl Isothiocyanate.
Applications in Heterocyclic Synthesis
While this compound itself has limited direct applications due to its rapid isomerization, its in situ generation and subsequent conversion to allyl isothiocyanate open up a wide range of synthetic possibilities, particularly in the construction of nitrogen- and sulfur-containing heterocycles.
Synthesis of 1,3-Thiazin-4-ones from Allylic Thiocyanates
A direct application of an allylic thiocyanate is in the synthesis of 1,3-thiazin-4-one derivatives. This reaction proceeds through the nucleophilic displacement of a bromide with a thiocyanate, followed by cyclization.
Experimental Protocol: Synthesis of (Z)-2-(thiocyanomethyl)alkenoates [2]
Materials:
-
(Z)-2-(bromomethyl)alkenoates
-
Sodium thiocyanate (NaSCN)
-
Aqueous acetone (B3395972)
Procedure:
-
Dissolve the (Z)-2-(bromomethyl)alkenoate in aqueous acetone at 25°C.
-
Add sodium thiocyanate to the solution.
-
Stir the reaction mixture at 25°C.
-
Monitor the reaction for the formation of the corresponding (Z)-2-(thiocyanomethyl)alkenoate.
-
The resulting allylic thiocyanates can be isolated and used in subsequent steps for the synthesis of 1,3-thiazin-4-ones.
Synthesis of 2-Iminothiazoles from Allyl Isothiocyanate
Allyl isothiocyanate is a key building block for the synthesis of 2-iminothiazoles, which are present in many biologically active compounds.[3]
Experimental Workflow: Three-Component Synthesis of 2-Iminothiazoles
Caption: Workflow for the one-pot synthesis of 2-iminothiazoles.
Experimental Protocol: One-Pot Three-Component Synthesis of 2-Iminothiazoles [3]
Materials:
-
Primary amine
-
Allyl isothiocyanate
-
Nitroepoxide
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, dissolve the primary amine and allyl isothiocyanate in THF at 10-15°C to form the corresponding thiourea in situ.
-
To this mixture, add the nitroepoxide.
-
Stir the reaction at 10-15°C and monitor for the completion of the reaction.
-
The reaction proceeds via ring-opening of the nitroepoxide by the sulfur of the thiourea, followed by cyclization and dehydration to afford the 2-iminothiazole.
-
The product can be isolated and purified using standard techniques.
Quantitative Data:
| Amine | Isothiocyanate | Nitroepoxide | Yield (%) | Reference |
| Various primary amines | Allyl isothiocyanate | Various nitroepoxides | High to excellent | [3] |
Halocyclization of Allyl Isothiocyanate Adducts
The reaction of allyl isothiocyanate with active methylene (B1212753) compounds yields N-allylthioamides, which can undergo halocyclization to form thiazolidine (B150603) derivatives.[4]
Experimental Protocol: Halocyclization to 2-Ylidene-5-halomethylthiazolidines [4]
Materials:
-
Adduct of allyl isothiocyanate and an active methylene compound (N-allylthioamide)
-
Iodine, Bromine, or N-bromosuccinimide (NBS)
-
Appropriate solvent
Procedure:
-
Dissolve the N-allylthioamide, derived from allyl isothiocyanate, in a suitable solvent.
-
Add the halogenating agent (I₂, Br₂, or NBS) to the solution.
-
Stir the reaction mixture, allowing the halocyclization to proceed.
-
The isomeric composition of the resulting 2-ylidene-5-halomethylthiazolidines may depend on the solvent used.[4]
-
Isolate and purify the product.
Signaling Pathway: Halocyclization Mechanism
Caption: Proposed mechanism for the halocyclization of N-allylthioamides.
Conclusion
This compound is a valuable synthetic intermediate whose chemistry is dominated by its facile isomerization to allyl isothiocyanate. This property makes it a key starting material for the synthesis of a variety of important sulfur- and nitrogen-containing heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound and its isomer in organic synthesis and drug development.
References
Application Notes and Protocols for Allyl Isothiocyanate (AITC) as a Soil Fumigant
Introduction
Allyl isothiocyanate (AITC) is a volatile, pungent compound found in plants of the Brassicaceae family, such as mustard and horseradish.[1][2] It is the primary chemical agent responsible for the "mustard oil bomb" defense mechanism of these plants against herbivores and pathogens.[3] While the user's query specified allyl thiocyanate (B1210189), it is important to note that allyl thiocyanate is an isomer that readily converts to the more stable and biologically active allyl isothiocyanate.[2] In the context of soil fumigation for pest control, AITC is the compound that is commercially produced and studied for its potent biocidal activity.[2] AITC is registered as a biopesticide for agricultural use in various regions and is effective against a broad spectrum of soil-borne pests, including nematodes, pathogenic fungi, and weeds.[1][4]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of AITC as a soil fumigant, including its efficacy, application protocols, and mode of action.
Mechanism of Action
The biocidal activity of allyl isothiocyanate is multifaceted. Proposed mechanisms of action include:
-
General Biocidal Effects: AITC acts as a general irritant and may alter the respiration of target pests.[5]
-
Nematicidal Action: In nematodes such as Caenorhabditis elegans, AITC is thought to induce the expression of glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification and response to oxidative stress.[4] It is also suggested that AITC activates Transient Receptor Potential (TRP) ion channels, leading to nerve irritation.[6]
-
Fungicidal Action: Against fungi like Candida albicans and Fusarium solani, AITC has been shown to inhibit ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[7][8] It also generates reactive oxygen species (ROS), leading to oxidative stress, and can arrest the cell cycle, inducing apoptosis.[7][8][9] Furthermore, AITC can downregulate genes involved in virulence, such as those for germ tube formation.[8]
-
Bactericidal Action: AITC is believed to affect protein structures in bacteria by disrupting disulfide bonds.[4]
Quantitative Data on Efficacy
The following tables summarize the efficacy of Allyl Isothiocyanate (AITC) against various soil-borne pests as reported in several studies.
Table 1: Nematicidal Efficacy of AITC
| Target Nematode | AITC Concentration/Dosage | Efficacy/Effect | Reference |
| Root-Knot Nematodes (RKNs) | 15, 45, and 75 L/ha | Significantly reduced RKN populations in soil. | [4] |
| Meloidogyne hapla (in vitro) | 0.1 µmol/mL | 72.3% inactivity after 24 hours of exposure. | [10] |
| Meloidogyne incognita | 1.0 kg/ha | Effective control in field conditions. | |
| Various plant-parasitic nematodes | 221 to 367 kg/ha | Effective control of Criconemella spp. and Hoplolaimus spp. | |
| Heterodera glycines (Soybean cyst nematode) | 5 µg/mL | Strong inhibition of cyst hatching. | [11] |
| Heterodera schachtii (Sugar beet cyst nematode) | 5 µg/mL | Stimulation of cyst hatching. | [11] |
Table 2: Fungicidal and Herbicidal Efficacy of AITC
| Target Pest | AITC Dosage | Efficacy/Effect | Reference |
| Fusarium oxysporum | 221 to 367 kg/ha | Excellent performance in reducing recovery from treated soils. | |
| Fusarium spp. | 7 g/m² | 87.4% control efficacy. | |
| Phytophthora spp. | 7 g/m² | High control efficacy. | |
| Cyperus rotundus (Purple nutsedge) | 367 kg/ha | Equivalent control compared to 1,3-dichloropropene (B49464) + chloropicrin (B1668804) and metam (B94612) potassium. | |
| Various weed seeds | Not specified | Significantly inhibited seed germination of several weed species.[1] | [1] |
Experimental Protocols
The following are generalized protocols for the application of AITC as a soil fumigant and for assessing its efficacy. These should be adapted based on specific research objectives, soil type, target pests, and environmental conditions.
Protocol 1: Soil Fumigation with Allyl Isothiocyanate (AITC)
1. Materials:
-
Allyl Isothiocyanate (AITC) formulation (e.g., commercial product like Dominus®)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, respirator with appropriate cartridges, and protective clothing.
-
Soil tiller or plow
-
Shank injection or drip irrigation system
-
Virtually Impermeable Film (VIF) or Totally Impermeable Film (TIF) plastic mulch
-
Soil thermometer
2. Procedure:
-
2.1. Soil Preparation:
-
Clear the experimental plot of any plant debris.
-
Till the soil to a depth of 15-30 cm to ensure a uniform texture and break up large clods.
-
Ensure the soil has adequate moisture (50-80% of field capacity) to facilitate the diffusion of AITC.
-
-
2.2. AITC Application:
-
Shank Injection:
-
Calibrate the shank injection rig to deliver the desired AITC dosage (e.g., 221-367 kg/ha ).
-
Inject AITC to a depth of 15-20 cm with shanks spaced appropriately for even distribution.
-
Immediately after injection, cover the treated area with VIF or TIF plastic mulch to prevent the volatilization of AITC.
-
-
Drip Irrigation:
-
Lay drip irrigation lines at the desired depth and spacing within the prepared soil beds.
-
Cover the beds with VIF or TIF plastic mulch.
-
Inject the AITC formulation into the irrigation water at a pre-determined rate to achieve the target concentration in the soil.
-
Run the irrigation system long enough to ensure even distribution of AITC throughout the soil profile.
-
-
-
2.3. Fumigation Period:
-
Leave the plastic mulch in place for a minimum of 7-21 days, depending on the target pest and soil temperature.
-
Monitor soil temperature during the fumigation period.
-
-
2.4. Post-Fumigation:
-
After the fumigation period, remove the plastic mulch.
-
Aerate the soil by tilling to a depth of 15-20 cm to allow any remaining AITC to dissipate.
-
Allow a plant-back interval of 10-24 days before planting crops to avoid phytotoxicity.
-
Protocol 2: Assessment of AITC Efficacy
1. Assessment of Nematicidal Efficacy:
-
1.1. Soil Sampling:
-
Collect soil samples from both AITC-treated and untreated control plots at various time points post-fumigation.
-
Collect samples from the root zone (0-30 cm depth) using a soil core sampler.
-
-
1.2. Nematode Extraction:
-
Extract nematodes from the soil samples using a standard method such as the Baermann funnel technique or centrifugal flotation.
-
-
1.3. Nematode Quantification and Identification:
-
Count the number of target plant-parasitic nematodes and beneficial nematodes under a microscope.
-
Identify nematodes to the genus or species level.
-
-
1.4. Data Analysis:
-
Compare the nematode population densities between the AITC-treated and control plots to determine the percentage of control.
-
2. Assessment of Fungicidal Efficacy:
-
2.1. Soil Sampling:
-
Collect soil samples as described in 1.1.
-
-
2.2. Fungal Isolation and Enumeration:
-
Use serial dilution and plating on selective media (e.g., Potato Dextrose Agar for general fungi, or a medium selective for Fusarium spp.) to isolate and quantify fungal colonies.
-
-
2.3. Data Analysis:
-
Calculate the number of colony-forming units (CFUs) per gram of soil.
-
Compare the fungal populations in AITC-treated and control plots.
-
3. Assessment of Herbicidal Efficacy:
-
3.1. Weed Seedling Emergence:
-
After the plant-back interval, monitor the emergence of weed seedlings in designated quadrats within the treated and control plots.
-
Identify and count the number of weeds by species.
-
-
3.2. Weed Biomass:
-
At a designated time, harvest the above-ground weed biomass from the quadrats.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
-
3.3. Data Analysis:
-
Compare weed density and biomass between the AITC-treated and control plots.
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for AITC soil fumigation.
Caption: Fungicidal mechanism of action of AITC.
Caption: Impact of AITC on soil microbial communities.
References
- 1. lin-chemical.com [lin-chemical.com]
- 2. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Appraisal of growth inhibitory, biochemical and genotoxic effects of Allyl Isothiocyanate on different developmental stages of Zeugodacus cucurbitae (Coquillett) (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Allyl Isothiocyanate - Molecule of the Month - January 2024 (HTML version) [chm.bris.ac.uk]
- 7. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Insights on the Role of Allyl Isothiocyanate in Controlling the Root Knot Nematode Meloidogyne hapla - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Allyl Isothiocyanate from Mustard Seeds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the extraction of allyl isothiocyanate (AITC) from mustard seeds (Brassica species). The methodologies outlined below are intended to guide researchers in the efficient isolation and quantification of this potent bioactive compound for applications in the food industry, agriculture, and pharmaceutical development.
Introduction
Allyl isothiocyanate is a sulfur-containing organic compound responsible for the characteristic pungent flavor of mustard, horseradish, and wasabi.[1] It is produced through the enzymatic hydrolysis of sinigrin (B192396), a glucosinolate present in mustard seeds, by the enzyme myrosinase.[1][2] This reaction is triggered when the seed's cellular structure is disrupted, allowing the substrate and enzyme to interact.[1] AITC is a volatile and highly reactive compound with well-documented antimicrobial, antifungal, and insecticidal properties, making it a compound of significant interest for various scientific and commercial applications.[2]
This document details three primary methods for the extraction of AITC from mustard seeds: hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE). Each protocol is presented with step-by-step instructions to ensure reproducibility. A comparative summary of the quantitative data associated with these methods is also provided to aid in the selection of the most appropriate technique for specific research needs.
Biosynthesis of Allyl Isothiocyanate
The formation of allyl isothiocyanate is a two-step enzymatic process. First, the glucosinolate sinigrin is hydrolyzed by the enzyme myrosinase (a thioglucosidase) to an unstable intermediate, thiohydroximate-O-sulfonate. This intermediate then spontaneously rearranges to form allyl isothiocyanate, glucose, and hydrogen sulfate (B86663).[2] The efficiency of this conversion is influenced by factors such as temperature, pH, and the presence of cofactors.[2]
Figure 1. Biosynthesis of Allyl Isothiocyanate.
Experimental Protocols
Hydrodistillation
Hydrodistillation is a traditional and widely used method for extracting volatile compounds like AITC. It involves heating a mixture of mustard seed material and water to generate steam, which carries the volatile AITC. The steam is then condensed, and the AITC is separated from the aqueous phase.
Materials and Equipment:
-
Whole mustard seeds (Brassica juncea or Brassica nigra)
-
Grinder or mill
-
Distilled water
-
Round-bottom flask
-
Heating mantle
-
Clevenger-type apparatus or other distillation setup
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Protocol:
-
Seed Preparation: Grind the mustard seeds to a desired particle size. A smaller particle size increases the surface area for enzymatic hydrolysis and extraction, leading to a higher yield.[2]
-
Enzymatic Hydrolysis:
-
Transfer a known weight of the ground mustard seed powder to a round-bottom flask.
-
Add distilled water at a ratio of approximately 1:5 to 1:10 (w/v) of seeds to water.
-
Allow the slurry to incubate at a controlled temperature (e.g., 45-60°C) for a specific duration (e.g., 1-2 hours) to facilitate the enzymatic conversion of sinigrin to AITC.[2] The pH of the slurry can be adjusted to around 4.5 to optimize myrosinase activity.[2]
-
-
Distillation:
-
Connect the flask to the distillation apparatus.
-
Begin heating the slurry to boiling. The steam will co-distill with the volatile AITC.
-
Continue the distillation for a set period (e.g., 2-3 hours) until no more oily droplets are observed in the condensate.
-
-
AITC Collection and Separation:
-
Collect the distillate, which will be a two-phase mixture of water and AITC.
-
Transfer the distillate to a separatory funnel and allow the layers to separate. AITC is denser than water and will form the lower layer.
-
Carefully drain the AITC layer. The aqueous layer can be re-extracted with a non-polar solvent like dichloromethane (B109758) to recover any dissolved AITC.
-
-
Drying and Storage:
-
Dry the collected AITC over anhydrous sodium sulfate to remove residual water.
-
Store the purified AITC in a sealed, amber-colored vial at low temperature (e.g., 4°C) to prevent degradation.
-
-
Quantification: Analyze the purity and yield of AITC using GC-MS.
Solvent Extraction
Solvent extraction offers an alternative to distillation, particularly for heat-sensitive compounds. This method involves a two-step process: defatting the seeds followed by extraction of AITC using a suitable organic solvent.
Materials and Equipment:
-
Whole mustard seeds
-
Grinder or mill
-
Hexane (B92381) (for defatting)
-
Dichloromethane or other suitable solvent for AITC extraction
-
Soxhlet apparatus (for defatting)
-
Rotary evaporator
-
Filtration apparatus
-
Distilled water
-
Shaker or magnetic stirrer
-
Centrifuge
-
Anhydrous sodium sulfate
-
GC-MS for analysis
Protocol:
-
Seed Preparation and Defatting:
-
Grind the mustard seeds to a fine powder.
-
Defat the mustard seed powder using hexane in a Soxhlet apparatus for several hours to remove the non-polar lipids, which can interfere with the subsequent AITC extraction.
-
Air-dry the defatted mustard seed meal to remove any residual hexane.
-
-
Enzymatic Hydrolysis:
-
Suspend the defatted mustard seed meal in distilled water (e.g., 1:10 w/v).
-
Incubate the mixture at an optimized temperature (e.g., 45-60°C) and pH (e.g., 4.5) for 1-2 hours with continuous stirring to promote the enzymatic release of AITC.[2]
-
-
Solvent Extraction of AITC:
-
After hydrolysis, add dichloromethane to the aqueous slurry (e.g., a 1:1 v/v ratio of dichloromethane to water).
-
Agitate the mixture vigorously for an extended period (e.g., 1-2 hours) to partition the AITC into the organic phase.
-
Separate the organic layer from the aqueous layer using a separatory funnel or by centrifugation.
-
Repeat the extraction of the aqueous phase with fresh dichloromethane to maximize the recovery of AITC.
-
-
Solvent Removal and Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator at a low temperature to obtain the crude AITC extract.
-
-
Quantification: Determine the yield and purity of AITC in the extract using GC-MS.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction using carbon dioxide (SC-CO2) is a green and efficient technology for extracting bioactive compounds. It offers advantages such as the use of a non-toxic solvent, mild operating temperatures, and the ability to selectively extract compounds by tuning the pressure and temperature.
Materials and Equipment:
-
Whole mustard seeds
-
Grinder or mill
-
Supercritical fluid extractor system
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol), optional
-
Collection vials
-
GC-MS for analysis
Protocol:
-
Seed Preparation:
-
Grind the mustard seeds to a consistent particle size. The moisture content of the seeds may need to be adjusted to optimize extraction efficiency.
-
-
Enzymatic Hydrolysis (Pre-extraction):
-
Similar to the other methods, induce the enzymatic hydrolysis of sinigrin by adding a controlled amount of water to the ground mustard seeds and incubating under optimal temperature and pH conditions. This step is crucial as myrosinase activity is necessary for AITC formation.
-
-
Supercritical Fluid Extraction:
-
Pack the pre-treated mustard seed material into the extraction vessel of the SFE system.
-
Set the extraction parameters. Based on studies on similar materials, typical conditions could be:
-
Pressure: 20-30 MPa
-
Temperature: 35-50°C
-
CO2 flow rate: 2-4 L/min
-
-
A co-solvent like ethanol (B145695) (e.g., 5-10%) can be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of AITC.
-
The extraction is typically performed in dynamic mode, where fresh supercritical fluid continuously flows through the bed of mustard seed material.
-
-
Collection of AITC:
-
The AITC-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to its gaseous state and the AITC to precipitate and be collected in a vial.
-
-
Quantification: Analyze the collected extract for AITC content and purity using GC-MS.
Data Presentation
The following table summarizes the quantitative data on AITC yield influenced by various extraction parameters, as compiled from different studies. It is important to note that direct comparison between different studies can be challenging due to variations in mustard seed varieties, initial sinigrin content, and specific experimental conditions.
| Extraction Method | Parameter Investigated | Condition | AITC Yield | Reference |
| Hydrodistillation | Particle Size (Mesh) | 1690 µm | 99.15 mg/100 mL | [2] |
| 400 µm | 337.11 mg/100 mL | [2] | ||
| Additive (MgCl₂) | 0.05 g/L | 257.79 mg/100 mL | [2] | |
| 0.2 g/L | 317.28 mg/100 mL | [2] | ||
| Additive (L-Ascorbic Acid) | 1 g/L | 316.77 mg/100 mL | [2] | |
| 5 g/L | 396.60 mg/100 mL | [2] | ||
| Solvent Extraction | Solvent | Dichloromethane (from horseradish) | Reported as the most effective solvent | |
| Supercritical Fluid Extraction | Pressure (on wasabi) | 15 MPa | Lower Yield | |
| 25 MPa | Higher Yield | |||
| Temperature (on wasabi) | 35°C | Higher Yield | ||
| 55°C | Lower Yield |
Visualization of Experimental Workflow
The general workflow for the extraction of allyl isothiocyanate from mustard seeds can be visualized as a series of sequential steps, each critical for the final yield and purity of the product.
Figure 2. General Experimental Workflow.
References
Application Notes & Protocols: Quantification of Allyl Thiocyanate in Food
These application notes provide detailed methodologies for the quantification of allyl thiocyanate (B1210189) (AITC) in various food matrices. The protocols are intended for researchers, scientists, and professionals in the field of food science and drug development.
Introduction
Allyl isothiocyanate (AITC) is a naturally occurring organosulfur compound found in cruciferous vegetables such as mustard, cabbage, and broccoli.[1][2][3] It is responsible for the characteristic pungent taste of these foods and is produced by the enzymatic hydrolysis of the glucosinolate sinigrin (B192396).[2][3] AITC has garnered significant interest due to its potential health benefits, including antimicrobial and cancer chemopreventive properties.[1][3] Accurate quantification of AITC in food is crucial for quality control, understanding its dietary intake, and for research into its biological activities.
This document outlines the primary analytical methods for the quantification of AITC in food, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods
The two predominant analytical techniques for the quantification of allyl isothiocyanate in food samples are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, desired sensitivity, and available instrumentation.
2.1. Gas Chromatography (GC)
Gas chromatography is a robust and widely used technique for the analysis of volatile compounds like AITC.[4] It offers high resolution and sensitivity. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used for detection and quantification.
2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for AITC analysis, particularly for less volatile derivatives or when simultaneous analysis of other non-volatile compounds is required.[5][6][7] Reversed-phase HPLC with UV or Mass Spectrometry (MS) detection is commonly employed.
Quantitative Data Summary
The following table summarizes the reported concentrations of allyl isothiocyanate in various food matrices from different studies. It is important to note that AITC levels can vary significantly due to factors such as plant variety, growing conditions, and processing methods.
| Food Matrix | Analytical Method | Mean Concentration | Range of Concentration | Reference |
| Mustard Extract | GC | 97.6% | - | [8] |
| Horseradish Extract | GC | 85.4% | - | [8] |
| Mustard Greens (raw) | HPLC | 61.3 µmol/100g wet weight | - | [9] |
| Cauliflower (raw) | HPLC | 1.5 µmol/100g wet weight | - | [9] |
| Black Mustard (phytosomes) | RP-HPLC | 0.0009% ± 0.014% | - | [6] |
| Mustard Seeds (ground) | GC-MS | 731.9 µg/g | - | [5] |
| Mustard Oil | GC-FID | Not specified | 40-60% reduction with menthol/thymol | [10][11] |
| Cabbage (raw) | Not specified | Low | - | [12] |
| Broccoli (raw) | Not specified | Higher than cabbage | - | [12] |
Experimental Protocols
4.1. Sample Preparation
Proper sample preparation is a critical step to ensure accurate quantification and to prevent the loss or degradation of the volatile AITC.[13]
Protocol 1: Solvent Extraction for GC and HPLC Analysis
-
Homogenization: Weigh a representative portion of the food sample (e.g., 5-10 g of fresh vegetable or 1-2 g of mustard seed). Homogenize the sample to a fine paste or powder. For fresh vegetables, freeze-drying prior to homogenization can prevent enzymatic degradation.[13]
-
Extraction: Transfer the homogenized sample to a conical tube. Add a suitable extraction solvent such as n-hexane or a methanol-water mixture.[5][6] A typical solvent-to-sample ratio is 5:1 (v/w).
-
Agitation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Sonication (Optional): Sonicate the sample in a water bath for 15-30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000-5000 rpm for 10-15 minutes to separate the solid and liquid phases.
-
Collection: Carefully collect the supernatant containing the extracted AITC. If necessary, filter the supernatant through a 0.45 µm syringe filter before analysis.
-
Storage: Store the extract in a sealed vial at 4°C until analysis to minimize volatilization.
4.2. Gas Chromatography (GC) Protocol
This protocol is based on methodologies described for the analysis of AITC in mustard and other food extracts.[4][5][8]
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column, such as a VF-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[4]
-
Injector: Split/splitless injector.
Chromatographic Conditions:
-
Injector Temperature: 250°C[4]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp 1: Increase to 110°C at a rate of 5°C/min.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 3.5 minutes.[4]
-
-
Detector Temperature (FID): 280°C
-
MS Parameters (if applicable):
-
Injection Volume: 1 µL
4.3. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from validated methods for AITC quantification in plant extracts.[6][7]
Instrumentation:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., BDS HYPERSIL C18, 4.6 x 250 mm, 5 µm).[6]
-
Solvent Delivery System: Isocratic or gradient elution capability.
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of water and methanol (B129727) (e.g., 30:70 v/v).[6] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 0.5 mL/min[6]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 246 nm[6]
-
Injection Volume: 20 µL[6]
Visualizations
Caption: Gas Chromatography (GC) experimental workflow for AITC quantification.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for AITC analysis.
Caption: Logical relationship of the AITC quantification process.
References
- 1. mdpi.com [mdpi.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 5. researchgate.net [researchgate.net]
- 6. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust HPLC Method for the Quantification of Allyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of allyl isothiocyanate (AITC). AITC, a potent organosulfur compound found in cruciferous vegetables, is of significant interest for its potential chemopreventive and antimicrobial properties. This method is simple, specific, accurate, and precise, making it suitable for routine quality control and research applications. The method utilizes a C18 column with a UV detector, offering a reliable and cost-effective analytical solution.
Introduction
Allyl isothiocyanate (AITC) is a well-known bioactive compound derived from the enzymatic hydrolysis of sinigrin (B192396), a glucosinolate present in plants of the Brassicaceae family, such as mustard and wasabi.[1][2][3] Its diverse biological activities have led to extensive research into its potential therapeutic applications. Consequently, a validated and reliable analytical method for the quantification of AITC in various matrices, including plant extracts and pharmaceutical formulations, is essential. This application note describes a robust RP-HPLC method for the determination of AITC.
Experimental Workflow
Caption: Experimental workflow for HPLC method development and validation of allyl isothiocyanate.
Materials and Reagents
-
Allyl isothiocyanate (AITC) standard (≥99% purity)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.45 µm Millipore filter
Instrumentation
-
HPLC system equipped with a UV-Vis detector (e.g., Perkin Elmer Series 200 or equivalent)
-
C18 analytical column (e.g., BDS HYPERSIL, 250 mm x 4.6 mm, 5 µm)
-
Chromatography data acquisition software
Experimental Protocols
Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of AITC standard.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 8 mL of methanol and sonicate for 5 minutes to dissolve.
-
Make up the volume to 10 mL with methanol.[4]
Working Standard Solutions for Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 10 to 18 µg/mL.[4] For example, pipette 0.1, 0.12, 0.14, 0.16, and 0.18 mL of the stock solution into separate 10 mL volumetric flasks and make up to the mark with methanol.
Sample Preparation (from Black Mustard Seeds)
-
Grind the black mustard seeds into a fine powder.
-
Accurately weigh a suitable amount of the powdered sample.
-
Extract the AITC using an appropriate solvent (e.g., methanol or water) with mechanical shaking or sonication.[1][2]
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC injection to remove particulate matter.[4]
Chromatographic Conditions
The chromatographic analysis is performed using an isocratic elution.
| Parameter | Condition |
| Column | C18 (e.g., BDS HYPERSIL, 250x4.6mm, 5µm) |
| Mobile Phase | Water: Methanol (30:70 v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 246 nm |
| Temperature | Ambient |
Note: All solvents should be filtered through a 0.45 µm filter and degassed prior to use.[4]
Method Validation
The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and determine the regression coefficient (r²).
-
Accuracy: Perform a recovery study by spiking a pre-analyzed sample with known concentrations of AITC at three different levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.[4]
-
Precision:
-
Intra-day precision: Analyze a standard solution of AITC multiple times on the same day and calculate the relative standard deviation (%RSD).
-
Inter-day precision: Analyze a standard solution of AITC on different days and calculate the %RSD.[5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank sample (matrix without AITC) to ensure no interfering peaks at the retention time of AITC.
Quantitative Data Summary
The following tables summarize the validation parameters obtained for a representative HPLC method for AITC analysis.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 10–18 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.996 |
Table 2: Accuracy (Recovery Study)
| Spiked Level | % Recovery (Mean ± SD) |
| 80% | 97.07 ± 0.008% |
| 100% | 99.85 ± 0.010% |
| 120% | 103.66 ± 0.013% |
Table 3: Precision
| Parameter | % RSD |
| Intra-day Precision | 0.02% |
| Inter-day Precision | 0.22% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.0043 |
| LOQ | 0.01324 |
Conclusion
The described RP-HPLC method is a simple, rapid, and reliable technique for the quantitative determination of allyl isothiocyanate.[4] The validation data demonstrates excellent linearity, accuracy, and precision, making it a suitable method for routine analysis in research and quality control laboratories.[5] This method can be readily implemented for the analysis of AITC in various sample matrices, contributing to further research and development of AITC-containing products.
References
- 1. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allyl Isothiocyanate as a Flavoring Agent in the Food Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isothiocyanate (AITC) is a volatile organosulfur compound renowned for its characteristic pungent, sharp, and biting flavor profile, reminiscent of mustard, horseradish, and wasabi.[1] It is the primary chemical constituent responsible for the sensory attributes of these condiments.[2] In the food industry, AITC is utilized as a natural flavoring agent to impart these distinctive notes to a variety of products, including sauces, dressings, processed meats, and snack foods.[3] Beyond its flavor contributions, AITC also possesses antimicrobial properties, which can aid in food preservation.[3]
These application notes provide a comprehensive overview of the chemical properties, synthesis, flavor profile, regulatory status, and analytical and sensory evaluation protocols for allyl isothiocyanate for its application in the food industry. It is important to note that while the user requested information on "allyl thiocyanate (B1210189)," the compound predominantly used and researched for flavoring applications is its isomer, allyl isothiocyanate (AITC). Allyl thiocyanate can readily convert to AITC, which is the flavor-active compound.[4] Therefore, this document will focus on allyl isothiocyanate.
Chemical and Physical Properties
Allyl isothiocyanate is a colorless to pale yellow oily liquid with a highly pungent and irritating odor.[3][5] Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-Isothiocyanatoprop-1-ene | [4] |
| Synonyms | AITC, Mustard Oil | [3][4] |
| CAS Number | 57-06-7 | [4] |
| Molecular Formula | C₄H₅NS | [4] |
| Molecular Weight | 99.15 g/mol | [4] |
| Boiling Point | 151-152 °C | [6] |
| Density | 1.013-1.020 g/cm³ | [4] |
| Solubility | Slightly soluble in water; soluble in most organic solvents | [4] |
| Flavor Profile | Pungent, sharp, biting, mustard-like, horseradish-like | [1] |
Natural Occurrence and Synthesis
Natural Occurrence
AITC is naturally present in cruciferous vegetables from the Brassicaceae family, such as mustard seeds (Brassica nigra, Brassica juncea), horseradish root (Armoracia rusticana), and wasabi rhizome (Eutrema japonicum).[4] It exists in the plant tissue as a glucosinolate precursor called sinigrin (B192396).[7] When the plant cells are damaged, the enzyme myrosinase is released and hydrolyzes sinigrin to produce AITC.[4]
Synthesis
Commercially, AITC is synthesized for use as a flavoring agent. A common industrial method involves the reaction of allyl chloride with potassium thiocyanate.[4]
Data Presentation
Concentration of AITC in Natural Sources and Food Products
The concentration of AITC can vary significantly depending on the plant source, growing conditions, and processing methods.
| Food Source/Product | AITC Concentration | Reference |
| Wasabi (Eutrema japonicum) | 1937.80 ± 47.80 mg/kg | [8] |
| Horseradish (Armoracia rusticana) | 1658.10 ± 25.80 mg/kg | [8] |
| Mustard Extract | 97.6% of total isothiocyanates | [7] |
| Horseradish Extract | 85.4% of total isothiocyanates | [7] |
| Commercial Mustard Products | Varies significantly based on "hotness" level | [9] |
Stability of AITC
AITC is a relatively unstable compound, and its degradation is influenced by temperature and pH.
| Condition | Observation | Reference |
| Aqueous Solution (100°C) | Degradation is pH-dependent. At pH 9.0, only 1.3% of AITC remained after 1 hour. At pH 2.7, 39.4% remained. | [6] |
| Soil (15°C vs. 45°C) | AITC concentration was 81% higher at 45°C, suggesting temperature-dependent release and degradation. | [10] |
| Oil-in-Water Emulsion | More stable in medium-chain triglyceride (MCT) oil compared to soybean oil. High oil content favors stability. | [11] |
Regulatory Status
The use of AITC as a flavoring agent is regulated by food safety authorities worldwide.
| Regulatory Body | Regulation | Reference |
| U.S. FDA | Generally Recognized as Safe (GRAS) as a synthetic flavoring substance and adjuvant (21 CFR 172.515). | [12] |
| European Union | The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) of 0.02 mg/kg body weight/day. | [13][14] |
Experimental Protocols
Protocol for Industrial Synthesis of Allyl Isothiocyanate
This protocol is based on a common industrial synthesis method.
Objective: To synthesize high-purity allyl isothiocyanate for food flavoring applications.
Materials:
-
Sodium thiocyanate (100 kg)
-
1,2-dichloroethane (B1671644) (200 kg)
-
Tetrabutylammonium bromide (TBAB) catalyst (0.5 kg)
-
Allyl chloride (93 kg)
-
Nitrogen gas
-
Reaction kettle
-
Rectification kettle
Procedure:
-
Charge the reaction kettle with 100 kg of sodium thiocyanate, 200 kg of 1,2-dichloroethane, and 0.5 kg of TBAB catalyst.[15]
-
Slowly heat the reaction mixture to 60°C.[15]
-
Under a nitrogen atmosphere, add 93 kg of allyl chloride dropwise.[15]
-
After the addition is complete, maintain the reaction mixture at 60°C for 15 hours.[15]
-
Monitor the reaction progress by sampling and testing for the concentration of allyl chloride. The reaction is considered complete when the allyl chloride concentration is less than 1%.[15]
-
Cool the reaction mixture and filter to remove the solid sodium chloride byproduct.[15]
-
Transfer the filtrate to the rectification kettle for distillation.[15]
-
Heat the filtrate to recover the 1,2-dichloroethane solvent. Stop solvent recovery when the reactor temperature reaches 110°C. The recovered solvent can be reused.[15]
-
Increase the temperature of the rectification kettle to an external temperature of 120°C and reflux for 1 hour.[15]
-
Perform vacuum distillation at 80 mmHg with a reflux ratio of 2:1.[15]
-
Collect the finished product of allyl isothiocyanate when the purity is greater than 98%.[15]
Protocol for HPLC Analysis of AITC in a Food Matrix
This protocol provides a method for the quantitative analysis of AITC in food samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To determine the concentration of AITC in a food sample.
Materials and Equipment:
-
HPLC system with a UV detector
-
BDS HYPERSIL C18 column
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
AITC standard
-
Volumetric flasks
-
Syringes and syringe filters (0.45 µm)
-
Sonicator
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a standard stock solution of AITC (1000 µg/mL) by accurately weighing 10 mg of AITC, dissolving it in methanol in a 10 mL volumetric flask, and sonicating for 5 minutes.[16]
-
Prepare a series of working standard solutions (e.g., 10, 12, 14, 16, and 18 µg/mL) by diluting the stock solution with methanol.[16]
-
-
Sample Preparation:
-
Homogenize a known weight of the food sample.
-
Extract the AITC from the sample using a suitable solvent (e.g., methanol or dichloromethane) and sonication.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the AITC peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the AITC concentration in the sample using the calibration curve.
-
Protocol for Sensory Evaluation of AITC Pungency
This protocol outlines a standard procedure for conducting sensory evaluation of the pungency of AITC in a food product.
Objective: To assess the perceived pungency and flavor profile of a food product containing AITC.
Materials and Equipment:
-
Sensory evaluation booths compliant with ISO 8589 standards.
-
Tasting glasses with lids.
-
Palate cleansers (e.g., unsalted crackers, room temperature water).
-
Computerized data collection system or paper ballots.
-
Food samples with varying concentrations of AITC and a control sample (without AITC).
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 trained panelists who are experienced in sensory evaluation of pungent products.
-
Conduct training sessions to familiarize panelists with the sensory attributes of AITC (e.g., pungency, bitterness, mustard-like flavor) and the rating scale.
-
-
Sample Preparation and Presentation:
-
Prepare food samples with different concentrations of AITC, ensuring homogeneity.
-
Code the samples with random three-digit numbers to blind the panelists.
-
Present the samples in a randomized and balanced order to minimize carry-over effects.
-
Serve the samples at a controlled temperature.
-
-
Evaluation Procedure:
-
Instruct panelists to evaluate one sample at a time.
-
Panelists should cleanse their palate with water and an unsalted cracker between samples.
-
Panelists will rate the intensity of sensory attributes (e.g., overall aroma, pungency, bitterness, flavor) on a structured scale (e.g., a 15-cm line scale or a category scale).
-
For time-intensity studies, panelists will continuously rate the perceived pungency over a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between samples.
-
Visualizations
Signaling Pathway of AITC Pungency Perception
The pungent sensation of AITC is primarily mediated by the activation of two transient receptor potential (TRP) ion channels, TRPA1 and TRPV1, located on sensory neurons.[4]
Caption: AITC activates TRPA1 and TRPV1 channels on sensory neurons, leading to calcium influx and the perception of pungency.
Experimental Workflow for AITC Analysis in Food
The following diagram illustrates the general workflow for the quantitative analysis of AITC in a food sample.
Caption: Workflow for the extraction and HPLC quantification of AITC from a food sample.
Logical Relationship of AITC Synthesis and Purification
This diagram shows the logical steps involved in the industrial synthesis and purification of AITC.
Caption: Logical flow from reactants to high-purity AITC through reaction, filtration, and distillation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new method to measure allyl isothiocyanate (AITC) concentrations in mustard : comparison of AITC and commercial mustard solutions as earthworm extractants- fdi:010061603- Horizon [documentation.ird.fr]
- 3. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. CN101735128B - Method for preparing allyl isothiocyanate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate [mdpi.com]
- 12. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 13. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Application of Allyl Isothiocyanate in Crop Protection: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isothiocyanate (AITC) is a volatile, naturally occurring organosulfur compound found in plants of the Brassicaceae family, such as mustard, horseradish, and wasabi. It is produced through the enzymatic hydrolysis of glucosinolates upon tissue damage, serving as a natural defense mechanism against herbivores and pathogens.[1][2] AITC's broad-spectrum biological activity, including fungicidal, nematicidal, insecticidal, and herbicidal properties, has positioned it as a promising biopesticide for integrated pest management (IPM) strategies in agriculture.[3][4] This document provides detailed application notes and protocols for the use of AITC in crop protection, summarizing key efficacy data and outlining experimental methodologies.
Efficacy of Allyl Isothiocyanate
AITC has demonstrated significant efficacy against a wide range of agricultural pests. The following tables summarize the quantitative data on its effectiveness against key fungal pathogens, nematodes, and weeds.
Antifungal Activity
AITC exhibits potent fungicidal and fungistatic activity against various plant pathogenic fungi. Its primary mechanism of action involves inducing oxidative stress within fungal cells.[5]
Table 1: Antifungal Efficacy of Allyl Isothiocyanate (AITC)
| Fungal Pathogen | Efficacy Metric | Concentration | Exposure Time | Reference |
| Rhizoctonia solani | Complete Inhibition | 50 µL/L (in vitro) | - | [6] |
| Fusarium solani | Rapid Inhibition | 19.2 µg/mL (fumigation) | 24 hours | [5] |
| Sclerotium rolfsii | IC50 (mycelial growth) | 249.0 µmol/L | 42 hours | |
| IC90 (mycelial growth) | 528.8 µmol/L | 42 hours | ||
| Aspergillus parasiticus | Inhibition on solid medium | > 5 mg | 20 days | [7] |
| Penicillium expansum | Inhibition on solid medium | > 50 mg | 20 days | [7] |
| Candida albicans | Biofilm Inhibition (IC50) | < 1 mg/mL | - |
IC50: The concentration that inhibits 50% of the growth. IC90: The concentration that inhibits 90% of the growth.
Nematicidal Activity
AITC is a potent nematicide, affecting both juvenile mortality and egg hatching of plant-parasitic nematodes.
Table 2: Nematicidal Efficacy of Allyl Isothiocyanate (AITC)
| Nematode Species | Efficacy Metric | Concentration | Exposure Time | Reference |
| Meloidogyne javanica (J2) | LC50 | 2.76 µg/mL | 72 hours | |
| Meloidogyne incognita (J2) | LC50 | 47.7 µg/mL | 24 hours | [6] |
| LC50 | 30.3 µg/mL | 48 hours | [6] | |
| LC50 | 20.4 µg/mL | 72 hours | [6] |
J2: Second-stage juvenile. LC50: The lethal concentration that kills 50% of the population.
Herbicidal Activity
AITC has been shown to inhibit the germination and growth of various weed species.
Table 3: Herbicidal Efficacy of Allyl Isothiocyanate (AITC)
| Weed Species | Effect | Concentration | Reference |
| Velvetleaf (Abutilon theophrasti) | Germination inhibition | Micromolar levels | [8] |
| Amaranthus retroflexus | Complete germination inhibition | 0.1 g/L | [9][10] |
| Chenopodium album | 50% germination reduction | 139.9 mM NaCl (for comparison) | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the application and evaluation of AITC in laboratory and field settings.
In Vitro Antifungal Bioassay (Poisoned Food Technique)
This protocol is used to determine the minimum inhibitory concentration (MIC) or effective concentration (e.g., EC50) of AITC against mycelial growth of fungal pathogens.
Materials:
-
Pure AITC standard
-
Sterile Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Fungal pathogen culture
-
Cork borer (5 mm diameter)
-
Solvent (e.g., ethanol (B145695) or DMSO) for dissolving AITC
-
Incubator
Procedure:
-
Prepare a stock solution of AITC in a suitable solvent.
-
Autoclave the growth medium and cool it to 45-50°C in a water bath.
-
Add appropriate volumes of the AITC stock solution to the molten agar to achieve a series of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended and control agar into sterile Petri dishes and allow them to solidify.
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelial side down, in the center of each agar plate.
-
Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 25°C).
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
-
Determine the MIC (the lowest concentration with no visible growth) or calculate the EC50 value using probit analysis.
In Vitro Nematicidal Bioassay (Juvenile Mortality)
This protocol assesses the direct toxicity of AITC to second-stage juveniles (J2) of plant-parasitic nematodes.
Materials:
-
Pure AITC standard
-
Sterile water
-
Nematode J2 suspension
-
24-well microtiter plates
-
Micropipettes
-
Stereomicroscope
Procedure:
-
Prepare a series of AITC dilutions in sterile water to achieve the desired final concentrations.
-
Pipette a known volume (e.g., 990 µL) of each AITC dilution into the wells of a 24-well plate. Include a control with sterile water only.
-
Add a small volume (e.g., 10 µL) of a nematode suspension containing a known number of J2s (e.g., 50-100) to each well.
-
Incubate the plates at a constant temperature (e.g., 25°C) in the dark.
-
After specific time intervals (e.g., 24, 48, and 72 hours), count the number of dead and live nematodes in each well under a stereomicroscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Calculate the percentage of mortality for each concentration, correcting for any mortality in the control using Abbott's formula if necessary.
-
Calculate the LC50 value for each time point using probit analysis.
Soil Fumigation Protocol (Pot Experiment)
This protocol details a method for evaluating the efficacy of AITC as a soil fumigant against soil-borne pathogens or weeds in a controlled environment.
Materials:
-
AITC formulation (e.g., emulsifiable concentrate)
-
Infested soil (with a known pathogen or weed seed bank)
-
Pots (e.g., 1 L capacity)
-
Plastic film to cover the pots
-
Watering can
-
Indicator plants (susceptible to the target pest)
Procedure:
-
Fill the pots with the infested soil.
-
Prepare the AITC application solution by diluting the formulation in water to achieve the desired application rate (e.g., grams of active ingredient per cubic meter of soil).
-
Drench the soil in each pot evenly with the AITC solution. Ensure thorough mixing or sufficient water volume for even distribution.
-
Immediately cover the pots with plastic film and seal the edges to prevent the volatile AITC from escaping.
-
Keep the pots in a well-ventilated area for the desired fumigation period (e.g., 7-14 days).
-
After the fumigation period, remove the plastic film and allow the soil to aerate for a specified time (e.g., 7-10 days) to allow any remaining AITC to dissipate.
-
Sow seeds or transplant seedlings of the indicator plant into the treated and untreated control pots.
-
Monitor the plants for disease symptoms or weed emergence over a period of several weeks.
-
Assess disease severity, incidence, or weed density and biomass to determine the efficacy of the AITC treatment.
Preparation of Controlled-Release Microcapsules
This protocol describes a general method for encapsulating AITC to achieve a controlled release, which can improve its stability and efficacy in the soil.[12][13][14][15]
Materials:
-
Allyl isothiocyanate (core material)
-
Wall materials (e.g., gelatin and gum arabic, or a polymer like polyethylene (B3416737) glycol)[8][14]
-
Surfactant (e.g., Tween 80)
-
Deionized water
-
Homogenizer
-
Freeze-dryer or spray-dryer
Procedure:
-
Prepare an aqueous solution of the wall materials (e.g., 2% w/v gelatin and 2% w/v gum arabic).[15]
-
Disperse AITC in this solution with the aid of a surfactant to form an oil-in-water emulsion. The ratio of core to wall material can be varied (e.g., 1:2).[14][15]
-
Homogenize the emulsion at high speed to create fine droplets of AITC.
-
Adjust the pH of the emulsion to induce coacervation of the wall materials around the AITC droplets.
-
Cool the mixture to solidify the microcapsule walls.
-
The microcapsules can then be collected and dried using either freeze-drying or spray-drying.
-
The resulting powder contains the encapsulated AITC, which can be formulated into granules for soil application.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which AITC exerts its effects is crucial for its targeted application and for the development of new crop protection strategies.
AITC-Induced Oxidative Stress in Fungi
AITC induces the production of reactive oxygen species (ROS) in fungal cells, leading to cellular damage and death.[5] This is a primary mechanism of its antifungal activity.
Caption: AITC induces oxidative stress in fungal cells.
AITC Interaction with Insect TRP Channels
In insects, AITC acts as a repellent and insecticide by activating Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are involved in sensory perception, including pain and temperature.[1] This activation leads to a strong aversive response.
Caption: AITC activates insect TRP channels, leading to repellency.
AITC-Induced Plant Defense Signaling
AITC can also elicit defense responses in plants, priming them for subsequent pathogen or herbivore attacks. This involves the activation of key defense-related signaling pathways, including those mediated by jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET).[4][16][17]
Caption: AITC triggers plant defense signaling pathways.
Conclusion
Allyl isothiocyanate presents a valuable tool for sustainable crop protection due to its broad-spectrum activity and natural origin. The data and protocols provided herein offer a comprehensive resource for researchers and professionals to further explore and optimize the application of AITC in various agricultural systems. Future research should focus on developing advanced formulations, such as controlled-release technologies, to enhance its efficacy, stability, and safety profile, and on further elucidating its complex interactions with both pests and plants at the molecular level.
References
- 1. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Germination ecology of Chenopodium album L. and implications for weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Allyl Isothiocyanate (AITC) Triggered Toxicity and FsYvc1 (a STRPC Family Member) Responded Sense in Fusarium solani [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Allyl isothiocyanate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 9. Allelopathic Toxicity of Cyanamide Could Control Amaranth (Amaranthus retroflexus L.) in Alfalfa (Medicago sativa L.) Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allelopathic Toxicity of Cyanamide Could Control Amaranth (Amaranthus retroflexus L.) in Alfalfa (Medicago sativa L.) Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Encapsulated allyl isothiocyanate improves soil distribution, efficacy against soil-borne pathogens and tomato yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Microcapsule preparation of allyl isothiocyanate and its application on mature green tomato preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Application Note: Analysis of Allyl Thiocyanate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl thiocyanate (B1210189) is an organic compound with the formula CH₂=CHCH₂SCN. It is a constitutional isomer of allyl isothiocyanate (AITC), the compound responsible for the pungent taste of mustard and wasabi. While AITC is extensively studied, allyl thiocyanate is less commonly analyzed. It is important to note that this compound can isomerize to the more stable allyl isothiocyanate, particularly at elevated temperatures, which presents a significant challenge for analytical methods such as gas chromatography.[1][2] This application note provides a protocol for the analysis of this compound by GC-MS, with specific considerations to minimize thermal isomerization. The method is adapted from established protocols for allyl isothiocyanate.
Experimental Protocols
Sample Preparation
A simple liquid extraction is typically sufficient for the analysis of this compound in various matrices.
Materials:
-
Sample containing this compound
-
n-Hexane (or other suitable organic solvent)
-
15 mL conical centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
-
GC vials
Procedure:
-
Accurately weigh or measure 2 mL of the sample into a 15 mL conical centrifuge tube.
-
Add 1 mL of n-hexane to the tube.
-
Vortex the mixture for 1 minute at 2600 rpm to ensure thorough extraction.
-
Centrifuge the mixture at 5000 rpm for 5 minutes at 20°C to separate the layers.
-
Carefully collect the supernatant (n-hexane layer) and transfer it to a clean GC vial.
-
Repeat the extraction process with an additional 1 mL of n-hexane for the remaining sample material.
-
Combine the supernatants and filter through a 0.45 µm syringe filter into a final GC vial for analysis.
GC-MS Instrumentation and Parameters
To prevent the thermal isomerization of this compound to allyl isothiocyanate, a low injector temperature is critical.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Varian CP-3800 GC with a Varian 1200 Quadrupole MS/MS or equivalent).
GC Conditions:
| Parameter | Value |
| Column | Varian VF-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | ≤ 50°C (to prevent isomerization) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Oven Temperature Program | 50°C for 5 min, then ramp to 110°C at 5°C/min, then ramp to 300°C at 20°C/min and hold for 3.5 min |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 255°C |
| Transfer Line Temperature | 270°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selective Ion Monitoring (SIM) |
| Quantification Ion (m/z) | 41 (for this compound) [3] |
Data Presentation
Quantitative data for this compound is not widely available in the literature. The following table provides quantitative data for the related isomer, allyl isothiocyanate, for reference. These values can be used as a starting point for method validation for this compound.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Allyl Isothiocyanate | 12.8 ng/mL (0.13 µM) | 38.9 ng/mL (0.393 µM) |
Data adapted from a study on allyl isothiocyanate analysis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
There are no well-established signaling pathways directly involving this compound for visualization. The primary focus of this application note is the analytical methodology.
References
Application Notes and Protocols for the Colorimetric Determination of Allyl Isothiocyanate (AITC) Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of allyl isothiocyanate (AITC) using colorimetric methods. The following sections outline the principles, experimental procedures, and data analysis for three distinct methods.
Method 1: Methylene (B1212753) Blue Formation Assay
This method is based on the hydrolysis of allyl isothiocyanate in an ethanolic base to liberate sulfide (B99878). The sulfide then reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions to form methylene blue, a stable blue colored complex that can be quantified spectrophotometrically.[1][2] This method is highly sensitive, allowing for the determination of microgram quantities of AITC.[2]
Principle
The reaction proceeds in two main steps. First, AITC is hydrolyzed under basic conditions to yield sulfide ions (S²⁻). Subsequently, in an acidic environment, the sulfide reacts with N,N-dimethyl-p-phenylenediamine and ferric chloride to form the methylene blue dye. The intensity of the blue color, measured at its maximum absorbance, is directly proportional to the initial concentration of AITC.
Experimental Protocol
1. Reagent Preparation:
-
Ethanolic Sodium Hydroxide: Prepare a solution of NaOH in 10% ethanol.
-
N,N-dimethyl-p-phenylenediamine Solution: Prepare an acidic solution of N,N-dimethyl-p-phenylenediamine.
-
Ferric Ion Solution: Prepare a solution of ferric chloride (FeCl₃).
-
AITC Standard Solutions: Prepare a series of standard solutions of AITC in xylene.[1]
-
Xylene: Used as the solvent for AITC.[1]
2. Sample Preparation:
-
Dissolve the sample containing AITC in xylene. If the sample is in an aqueous solution, AITC can be selectively extracted into xylene.[1]
3. Colorimetric Reaction:
-
To a known volume of the AITC sample in xylene, add an equal volume of ethanolic sodium hydroxide.
-
Heat the mixture at an optimal temperature for 90 minutes to ensure complete hydrolysis of AITC to sulfide.[1]
-
Cool the reaction mixture to room temperature.
-
Add the N,N-dimethyl-p-phenylenediamine solution followed by the ferric chloride solution.
-
Allow the color to develop. The methylene blue color is stable for 30 to 90 minutes after development.[1]
4. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting blue solution at the wavelength of maximum absorption for methylene blue.
-
Prepare a reagent blank using xylene instead of the AITC solution and subtract its absorbance from the sample readings.[1]
5. Calibration Curve:
-
Prepare a series of AITC standards in xylene and subject them to the same procedure.
-
Plot a calibration curve of absorbance versus AITC concentration.
-
Determine the concentration of AITC in the unknown sample by interpolating its absorbance on the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal Hydrolysis Heating Time | 90 minutes | [1] |
| Stable Color Development Time | 30 - 90 minutes | [1] |
| Solvent for AITC | Xylene | [1] |
Experimental Workflow
Caption: Workflow for AITC determination via methylene blue formation.
Method 2: Reaction with 2,3-dichloro-1,4-naphthoquinone
This spectrophotometric method involves the reaction of allyl isothiocyanate with 2,3-dichloro-1,4-naphthoquinone to produce a colored product. The intensity of the color is proportional to the AITC concentration.[3]
Principle
Allyl isothiocyanate reacts with 2,3-dichloro-1,4-naphthoquinone in a specific reaction mixture to form a colored compound. The concentration of AITC can be determined by measuring the absorbance of the solution at the wavelength of maximum absorption of the colored product.
Experimental Protocol
1. Reagent Preparation:
-
2,3-dichloro-1,4-naphthoquinone Solution: Prepare a solution of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent.
-
AITC Standard Solutions: Prepare a series of standard solutions of pure AITC.
-
Reaction Buffer/Solvent: As specified by the detailed method (not fully detailed in the provided abstract).
2. Sample Preparation:
-
For pure samples, dissolve a known amount in the reaction solvent.
-
For mustard seed oil, a modified procedure is required to extract the AITC.
3. Colorimetric Reaction:
-
Mix a specific volume of the AITC sample or standard with the 2,3-dichloro-1,4-naphthoquinone solution.
-
Allow the reaction to proceed under controlled conditions (time, temperature).
4. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at its absorbance maximum.
-
Use a reagent blank for baseline correction.
5. Calibration Curve:
-
Construct a calibration curve by plotting the absorbance values of the AITC standards against their known concentrations.
-
Determine the AITC concentration in the sample from this curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range (Pure AITC) | 0.8 - 3.0 mg/ml | [3] |
| Linearity Range (Mustard Seed Oil) | 40 - 240 µg/ml | [3] |
Logical Relationship Diagram
Caption: Principle of AITC reaction with naphthoquinone.
Method 3: Allyl Thiourea (B124793) Formation and Reaction with Potassium Ferricyanide (B76249)
This colorimetric method is suitable for estimating AITC content in oils like mustard and rapeseed oil.[4] It involves the conversion of AITC to allyl thiourea, which then reacts with potassium ferricyanide to produce a colored complex.
Principle
Allyl isothiocyanate is first converted to allyl thiourea. The resulting allyl thiourea then undergoes a color-forming reaction with potassium ferricyanide. The absorbance of the colored product is measured and is proportional to the initial AITC concentration.
Experimental Protocol
1. Reagent Preparation:
-
Reagents for Allyl Thiourea Conversion: Specific reagents to facilitate the conversion of AITC to allyl thiourea.
-
Potassium Ferricyanide Solution: Prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]).
-
AITC Standard Solutions: Prepare a series of standard AITC solutions.
2. Sample Preparation:
-
Extract AITC from the sample matrix (e.g., mustard oil) if necessary.
3. Reaction Steps:
-
Conversion to Allyl Thiourea: The AITC sample is treated to convert it to allyl thiourea. This step may involve heating at 60°C for 1 hour.[4]
-
Color Formation: The resulting solution containing allyl thiourea is then reacted with potassium ferricyanide solution. This step may involve heating at 75°C for 1 hour to develop a bluish color.[4]
4. Spectrophotometric Measurement:
-
Measure the absorbance of the colored complex at its wavelength of maximum absorbance. The color complex is reported to be stable for two hours.[4]
-
A reagent blank should be used to zero the spectrophotometer.
5. Calibration Curve:
-
Generate a standard curve by processing AITC standards through the entire procedure.
-
Plot absorbance versus concentration to create the calibration curve.
-
Calculate the AITC concentration of the sample based on its absorbance.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 7.5 µg/ml | [4] |
| Allyl Thiourea Conversion | Heat at 60°C for 1 hour | [4] |
| Color Development | Heat at 75°C for 1 hour | [4] |
| Color Stability | 2 hours | [4] |
Signaling Pathway Diagram
Caption: Reaction pathway for AITC determination via allyl thiourea.
Disclaimer: These protocols are intended for research and development purposes. It is recommended to validate the methods in your laboratory setting and for your specific sample matrix. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Laboratory Synthesis of Allyl Isothiocyanate
Introduction
Allyl isothiocyanate (AITC) is an organosulfur compound responsible for the pungent taste and smell of mustard, horseradish, and wasabi.[1][2] In addition to its role as a flavoring agent, AITC is a molecule of significant interest in chemical and pharmaceutical research due to its antimicrobial, anti-inflammatory, and anticancer properties.[3][4] For laboratory applications, a reliable and efficient synthetic protocol is essential. This document provides detailed methods for the synthesis of allyl isothiocyanate, focusing on the reaction between allyl halides and thiocyanate (B1210189) salts, a common and effective approach.[1] Alternative synthetic routes are also briefly discussed.
Core Synthesis Reaction
The most prevalent method for synthesizing allyl isothiocyanate in a laboratory setting is the nucleophilic substitution reaction between an allyl halide and a thiocyanate salt.[1] The general reaction is as follows:
CH₂=CHCH₂-X + M-SCN → CH₂=CHCH₂-NCS + M-X
Where X is a halogen (Cl, Br) and M is a metal cation (K, Na).
Initially, this reaction can form allyl thiocyanate, which then isomerizes to the more thermodynamically stable allyl isothiocyanate.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various reported protocols for the synthesis of allyl isothiocyanate, providing a comparison of different reaction conditions and outcomes.
| Starting Material (Allyl Halide) | Thiocyanate Salt | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Allyl Chloride | Sodium Thiocyanate | Tetrabutylammonium bromide (TBAB) / 1,2-Dichloroethane (B1671644) | 15 h | 60 | Not explicitly stated, but 122 kg product from 93 kg allyl chloride | 99.5 | [5] |
| Allyl Bromide | Potassium Thiocyanate | Methyl trioctyl ammonium (B1175870) chloride / Acetonitrile (B52724) | 1.4 h | Not Specified | 98.9 | >98 | [6] |
| Allyl Chloride | Potassium Thiocyanate | None specified | 3 h | 100 | 76 | 96 | [7] |
| Allyl Chloride | Potassium Thiocyanate | None specified | Not Specified | Not Specified | 75 | 97 | [7] |
| Not specified | Sodium Thiocyanate | Not specified | 10-36 h | Not specified | 92.9 | Not specified | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis and purification of allyl isothiocyanate.
Protocol 1: Synthesis using Allyl Chloride and Sodium Thiocyanate with a Phase Transfer Catalyst
This protocol is adapted from a large-scale industrial synthesis and can be scaled down for laboratory use.[5]
Materials:
-
Allyl chloride
-
Sodium thiocyanate
-
Tetrabutylammonium bromide (TBAB)
-
1,2-Dichloroethane
-
Nitrogen gas supply
-
Reaction vessel with heating, stirring, and dropping funnel capabilities
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a reaction vessel, combine sodium thiocyanate, 1,2-dichloroethane, and the TBAB catalyst.
-
Inert Atmosphere: Purge the system with nitrogen gas to establish an inert atmosphere.
-
Addition of Allyl Chloride: While stirring, slowly heat the mixture to 60°C. Once the temperature is stable, add allyl chloride dropwise from a dropping funnel.
-
Reaction: Maintain the reaction mixture at 60°C under a nitrogen atmosphere for approximately 15 hours. Monitor the reaction progress to ensure the consumption of allyl chloride (target: <1% remaining).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid sodium chloride byproduct.
-
The filtrate contains the allyl isothiocyanate product and the solvent.
-
-
Purification:
-
Transfer the filtrate to a distillation apparatus.
-
Heat the filtrate to recover the 1,2-dichloroethane solvent (boiling point ~83°C).
-
After solvent recovery, increase the temperature for vacuum distillation of the allyl isothiocyanate product (boiling point ~151°C at atmospheric pressure, will be lower under vacuum). Collect the fraction that corresponds to pure allyl isothiocyanate.
-
Protocol 2: Synthesis using Allyl Bromide and Potassium Thiocyanate with a Phase Transfer Catalyst
This protocol is adapted from a patent describing a high-yield, rapid synthesis.[6]
Materials:
-
Allyl bromide
-
Potassium thiocyanate
-
Methyl trioctyl ammonium chloride
-
Acetonitrile
-
Reaction vessel with stirring capabilities
-
Filtration apparatus
-
Rotary evaporator or distillation apparatus
Procedure:
-
Reaction Setup: In a reaction vessel, combine potassium thiocyanate, acetonitrile, and the methyl trioctyl ammonium chloride catalyst.
-
Addition of Allyl Bromide: While stirring, add allyl bromide to the mixture.
-
Reaction: Allow the reaction to proceed for approximately 1.4 hours at an appropriate temperature (room temperature or gentle heating may be sufficient, but should be optimized).
-
Workup and Purification:
-
Filter the reaction mixture to remove solid potassium bromide.
-
Remove the acetonitrile solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
The remaining liquid is the crude allyl isothiocyanate, which can be further purified by distillation if necessary.
-
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of allyl isothiocyanate.
Alternative Synthetic Pathways
While the reaction of allyl halides with thiocyanates is common, other methods for synthesizing isothiocyanates exist and can be adapted for allyl isothiocyanate.
Caption: Two primary synthetic routes to allyl isothiocyanate.
References
- 1. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 6. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]
- 7. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]
Application Notes and Protocols for Allyl Thiocyanate as an Antimicrobial Agent in Food Packaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isothiocyanate (AITC) is a naturally occurring organosulfur compound found in cruciferous vegetables such as mustard, horseradish, and wasabi. It is responsible for their characteristic pungent flavor and has demonstrated potent antimicrobial properties against a broad spectrum of foodborne pathogens and spoilage microorganisms.[1][2] This has led to growing interest in its application as a natural antimicrobial agent in active food packaging systems to enhance food safety and extend shelf life.[3] AITC's high volatility allows it to act in the vapor phase, making it particularly suitable for non-contact applications in food packaging to control surface contamination of food products.[4][5]
These application notes provide a comprehensive overview of the use of allyl thiocyanate (B1210189) in antimicrobial food packaging, including its antimicrobial efficacy, mechanisms of action, and detailed protocols for its application and evaluation.
Antimicrobial Efficacy of Allyl Thiocyanate
The antimicrobial activity of AITC has been demonstrated against a wide range of bacteria and fungi. Its efficacy is influenced by factors such as the target microorganism, AITC concentration, and the food matrix composition.[6]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of AITC against various foodborne pathogens.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Campylobacter jejuni | Gram-negative Bacteria | 50 - 200 | [7] |
| Escherichia coli O157:H7 | Gram-negative Bacteria | 500 | [8] |
| Salmonella Montevideo | Gram-negative Bacteria | 500 | [8] |
| Listeria monocytogenes | Gram-positive Bacteria | 2500 | [8] |
| Candida albicans | Fungus | 125 | [9] |
| Aspergillus parasiticus | Fungus | > 5 mg (on solid medium) | [10] |
| Penicillium expansum | Fungus | > 50 mg (on solid medium) | [10] |
Data Presentation: Microbial Reduction in Food Systems
The following table presents the observed log reductions of various pathogens in different food systems when treated with AITC-containing packaging.
| Food Product | Target Pathogen | AITC Treatment Conditions | Log Reduction (CFU/g or CFU/cm²) | Reference |
| Lettuce | E. coli O157:H7 | Vapor from 400 µL AITC for 2 days at 4°C | Up to 8-log reduction | [11] |
| Lettuce | Salmonella Montevideo | Vapor from 400 µL AITC for 4 days at 4°C | Up to 8-log reduction | [11] |
| Tomato Skin | Salmonella Montevideo | Vapor from 500 µL AITC | 8-log reduction | [11] |
| Tomato Stem Scar | Salmonella Montevideo | Vapor from 500 µL AITC | 5-log reduction | [11] |
| Apple Stem Scar | E. coli O157:H7 | Vapor from 600 µL AITC | 3-log reduction | [11] |
Mechanisms of Antimicrobial Action
This compound exerts its antimicrobial effects through multiple mechanisms, primarily targeting cellular membranes and essential enzymatic processes.
Antibacterial Mechanism
The primary antibacterial mechanism of AITC involves the disruption of the bacterial cell membrane.[1][4][5] This leads to increased membrane permeability, leakage of essential intracellular components such as proteins and nucleic acids, and ultimately, cell death.[4][5]
Caption: Antibacterial mechanism of this compound.
Antifungal Signaling Pathway in Candida albicans
In the pathogenic yeast Candida albicans, AITC has been shown to inhibit virulence factors, such as germ tube formation, by modulating specific signaling pathways.[9] This involves the downregulation of genes like PDE2, CEK1, and TEC1, and the upregulation of MIG1, NRG1, and TUP1.[9]
Caption: Antifungal signaling pathway of AITC in C. albicans.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of AITC-containing antimicrobial food packaging.
Protocol 1: Fabrication of AITC-Containing Polylactic Acid (PLA) Films via Solvent Casting
This protocol describes the preparation of antimicrobial PLA films incorporating AITC using the solvent casting method.[12][13][14][15]
Materials:
-
Polylactic acid (PLA) granules
-
This compound (AITC)
-
Chloroform (B151607) (or other suitable solvent)
-
Plasticizer (e.g., polyethylene (B3416737) glycol - PEG) (optional)
-
Glass Petri dishes
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
PLA Solution Preparation:
-
In a fume hood, dissolve a known amount of PLA granules in chloroform (e.g., 10% w/v solution) by stirring with a magnetic stirrer until the PLA is completely dissolved. This may take several hours.
-
-
Incorporation of AITC:
-
If using a plasticizer, add it to the PLA solution and stir until fully dissolved.
-
Add the desired concentration of AITC to the PLA solution and stir for a short period to ensure homogeneous distribution.
-
-
Casting the Film:
-
Pour the AITC-PLA solution into a glass Petri dish.
-
Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.
-
-
Drying and Storage:
-
Once the film is formed, carefully peel it from the Petri dish.
-
To remove any residual solvent, dry the film in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours.
-
Store the resulting antimicrobial film in a desiccator until further use.
-
Caption: Workflow for solvent casting of AITC-PLA films.
Protocol 2: Evaluation of Antimicrobial Activity using Vapor Diffusion Assay
This protocol outlines a method to assess the antimicrobial activity of AITC-containing films against target microorganisms in the vapor phase.[16]
Materials:
-
AITC-containing antimicrobial film
-
Control film (without AITC)
-
Target microorganism (e.g., E. coli, L. monocytogenes)
-
Appropriate growth medium (e.g., Tryptic Soy Agar (B569324) - TSA)
-
Sterile Petri dishes
-
Sterile filter paper discs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh culture of the target microorganism in a suitable broth.
-
Adjust the culture to a specific concentration (e.g., 10^6 CFU/mL).
-
-
Plate Preparation:
-
Spread-plate a known volume of the inoculum onto the surface of an agar plate.
-
-
Vapor Diffusion Setup:
-
Cut a piece of the AITC-containing film and the control film to a specific size.
-
In the lid of the inoculated Petri dish, place the film sample.
-
Seal the Petri dish with parafilm to create a closed environment.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the target microorganism for a specified period (e.g., 24-48 hours).
-
-
Assessment of Inhibition:
-
After incubation, observe the growth on the agar plates.
-
The antimicrobial activity can be quantified by measuring the zone of inhibition around the film or by enumerating the surviving colonies and calculating the log reduction compared to the control.
-
Protocol 3: Quantification of this compound Release from Packaging Films
This protocol describes the use of gas chromatography (GC) to quantify the release of volatile AITC from the antimicrobial packaging film.[17][18][19][20][21]
Materials:
-
AITC-containing film
-
Sealed glass vials with septa
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Headspace autosampler
-
AITC standard solution for calibration
Procedure:
-
Sample Preparation:
-
Cut a known size of the AITC-containing film and place it in a sealed glass vial.
-
-
Incubation for Release:
-
Incubate the vial at a specific temperature for a defined period to allow AITC to be released into the headspace of the vial.
-
-
Headspace Analysis:
-
Using a headspace autosampler, withdraw a known volume of the headspace gas from the vial.
-
Inject the gas sample into the GC.
-
-
GC Analysis:
-
Separate the volatile compounds using an appropriate GC column and temperature program.
-
Detect and quantify the AITC peak using the FID or MS.
-
-
Quantification:
-
Create a calibration curve using standard solutions of AITC of known concentrations.
-
Use the calibration curve to determine the concentration of AITC in the headspace of the sample vial.
-
The release rate can be calculated by measuring the AITC concentration at different time points.
-
Conclusion
This compound is a promising natural antimicrobial agent for the development of active food packaging. Its broad-spectrum activity and volatility make it effective for controlling microbial growth on food surfaces. The protocols provided herein offer a foundation for researchers to fabricate and evaluate AITC-based antimicrobial packaging systems. Further research should focus on optimizing controlled release mechanisms to maintain effective antimicrobial concentrations over the desired shelf life of the food product while considering sensory implications and regulatory aspects.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. mdpi.com [mdpi.com]
- 3. research.wur.nl [research.wur.nl]
- 4. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 8. Evaluation of In Vitro Antimicrobial Activity of Bioactive Compounds and the Effect of Allyl-Isothiocyanate on Chicken Meat Quality under Refrigerated Conditions | MDPI [mdpi.com]
- 9. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antifungal activity of allyl isothiocyanate (AITC) against Aspergillus parasiticus and Penicillium expansum and evaluation of the AITC estimated daily intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bactericidal activity of isothiocyanate against pathogens on fresh produce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation and characterization of poly-lactic acid based films containing propolis ethanolic extract to be used in dry meat sausage packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Assessment of antimicrobial activity [protocols.io]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (PDF) Separation and Quantitation of Allyl Isothiocyanate [research.amanote.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Stabilizing Allyl Isothiocyanate in Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the factors affecting the stability of allyl isothiocyanate (AITC) in various solutions and detail several methods for its stabilization. The included protocols offer step-by-step guidance for practical implementation in a laboratory setting.
Introduction to Allyl Isothiocyanate (AITC) and its Instability
Allyl isothiocyanate is a sulfur-containing organic compound renowned for its potent antimicrobial, insecticidal, and potential chemopreventive properties. However, its high reactivity and volatility make it inherently unstable in many solution-based formulations, posing a significant challenge for its application in research and drug development. AITC is susceptible to degradation through several pathways, influenced by factors such as the solvent system, pH, temperature, and the presence of other chemical species. Understanding these degradation pathways is crucial for developing effective stabilization strategies.
Factors Affecting AITC Stability
The stability of AITC in solution is primarily influenced by the following factors:
-
Solvent System: AITC exhibits greater stability in non-polar organic solvents like n-hexane, acetone, and ethyl acetate (B1210297) compared to protic solvents such as water and methanol. In aqueous solutions, AITC is prone to hydrolysis and other degradation reactions.
-
pH: The degradation of AITC is significantly accelerated in alkaline conditions. Acidic to neutral pH environments are generally more favorable for maintaining its stability.
-
Temperature: Elevated temperatures promote the degradation of AITC. For long-term storage of AITC solutions, low temperatures (0°C or below) are recommended.
-
Presence of Nucleophiles: AITC is an electrophile and readily reacts with nucleophiles. The presence of compounds with amine or thiol groups can lead to the formation of adducts and a decrease in AITC concentration.
AITC Degradation Pathway
In aqueous solutions, AITC degradation can proceed through several mechanisms, including hydrolysis and addition reactions. The isothiocyanate group (-N=C=S) is the primary site of reaction. A proposed degradation pathway involves the hydrolysis of AITC to allylamine, which can then react with another AITC molecule to form N,N'-diallylthiourea. Other degradation products that have been identified include diallyl sulfide, diallyl disulfide, and various other sulfur-containing compounds.
Figure 1. Simplified degradation pathway of Allyl Isothiocyanate in an aqueous environment.
Quantitative Data on AITC Stability
The stability of AITC under various conditions has been quantitatively assessed in several studies. The following tables summarize key findings.
Table 1: Effect of Solvent on AITC Stability
| Solvent | Temperature (°C) | Storage Time | AITC Remaining (%) | Reference |
| n-Hexane | Ambient | Not Specified | Stable | [1] |
| Acetone | Ambient | Not Specified | Stable | [1] |
| Ethyl Acetate | Ambient | Not Specified | Stable | [1] |
| Methanol | Ambient | Not Specified | Gradual Degradation | [1] |
| Water | Ambient | Not Specified | Gradual Degradation | [1] |
Table 2: Effect of Temperature on AITC Stability in Aqueous Solution
| Temperature (°C) | Storage Time | AITC Remaining (%) | Reference |
| 0 | Not Specified | More Stable | [1] |
| 37 | Not Specified | Accelerated Degradation | [1] |
| -5 | Not Specified | Stable | [1] |
| -18 | Not Specified | Stable | [1] |
Table 3: Effect of pH on AITC Stability in Aqueous Solution
| pH | Temperature (°C) | Time (hours) | AITC Remaining (%) | Reference |
| 2.7 | 100 | 1 | <38 | [2] |
| 7.0 | 100 | 1 | <38 | [2] |
| 9.0 | 100 | 1 | <38 (less stable than acidic) | [2] |
Note: The reference indicates AITC was more stable in acidic solution than in neutral or alkaline solutions, although all showed significant degradation at 100°C.
Stabilization Techniques and Protocols
Several techniques can be employed to enhance the stability of AITC in solutions. These include the use of additives and physical encapsulation methods.
Use of Acidulants and Antioxidants
Acidulants, such as citric acid, and antioxidants, like ascorbic acid, can help to stabilize AITC in aqueous solutions. Citric acid helps to maintain an acidic pH, which slows down the degradation of AITC. Ascorbic acid can act as an oxygen scavenger, preventing oxidative degradation pathways.
Protocol 1: Stabilization of AITC in an Aqueous Solution using Citric Acid and Ascorbic Acid
Materials:
-
Allyl Isothiocyanate (AITC)
-
Deionized water
-
Citric acid
-
Ascorbic acid
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Stabilizer Solution:
-
For a 0.1% (w/v) citric acid solution, dissolve 0.1 g of citric acid in 100 mL of deionized water.
-
For a 0.1% (w/v) ascorbic acid solution, dissolve 0.1 g of ascorbic acid in 100 mL of deionized water.
-
For a combined solution, dissolve the desired amounts of both acids in deionized water.
-
-
pH Adjustment (if using citric acid):
-
Measure the pH of the stabilizer solution. Adjust to the desired pH (e.g., pH 4-5) using a dilute solution of NaOH or HCl if necessary.
-
-
Dissolving AITC:
-
Accurately weigh the desired amount of AITC.
-
Add the AITC to the prepared stabilizer solution while stirring continuously to ensure complete dissolution. A small amount of a co-solvent like ethanol (B145695) (e.g., 1-5%) may be used to aid dissolution if required.
-
-
Storage:
-
Store the final AITC solution in a tightly sealed, amber glass container to protect it from light.
-
For long-term stability, store the solution at low temperatures (e.g., 4°C or -20°C).
-
-
Monitoring Stability:
-
At regular intervals, analyze the concentration of AITC in the solution using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine its stability over time.
-
Figure 2. General workflow for stabilizing AITC with acidulants and antioxidants.
Encapsulation Techniques
Encapsulation involves entrapping AITC within a protective matrix, which can significantly enhance its stability, control its release, and mask its pungent odor. Common encapsulation methods include spray drying and nanoemulsion formation.
Spray drying is a widely used technique for encapsulating volatile compounds like AITC. It involves atomizing an emulsion containing AITC and a carrier material into a hot air stream, which rapidly evaporates the solvent, leaving behind powdered microcapsules.
Table 4: AITC Retention in Spray-Dried Microcapsules
| Wall Material | Surfactant | AITC Retention (mg AITC/g powder) | Encapsulation Efficiency (%) | Reference |
| Gum Arabic (GA) | None | 0.90 ± 0.1 | 0.18 ± 0.001 | [1] |
| Maltodextrin (MD) | None | 0.60 ± 0.1 | 0.12 ± 0.003 | [1] |
| Gum Arabic (GA) | Tween-20 | 136.71 ± 4.32 | 26.99 ± 0.85 | [1] |
Protocol 2: Encapsulation of AITC by Spray Drying
Materials:
-
Allyl Isothiocyanate (AITC)
-
Wall materials: Gum Arabic, Maltodextrin
-
Surfactant (e.g., Tween 20)
-
Deionized water
-
Homogenizer (e.g., ultrasonic homogenizer)
-
Spray dryer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Wall Material Solution:
-
Dissolve the wall material (e.g., a mixture of gum arabic and maltodextrin) in deionized water with continuous stirring to form a homogenous solution. A typical concentration is 10-30% (w/v).
-
-
Prepare the Emulsion:
-
Add the surfactant to the wall material solution and stir.
-
Slowly add the desired amount of AITC to the solution while homogenizing at high speed to form a stable oil-in-water emulsion. The ratio of core material (AITC) to wall material is a critical parameter to optimize.
-
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the spray drying parameters, such as inlet air temperature (e.g., 150-180°C) and feed flow rate, to optimal values for the specific instrument and formulation. The outlet temperature should typically be in the range of 70-90°C.
-
-
Powder Collection and Storage:
-
Collect the resulting AITC microcapsules from the cyclone collector.
-
Store the powder in a cool, dry, and dark place in an airtight container.
-
-
Characterization:
-
Determine the encapsulation efficiency by measuring the total AITC and the surface AITC content using solvent extraction followed by GC or HPLC analysis.
-
Analyze the morphology and particle size of the microcapsules using techniques like Scanning Electron Microscopy (SEM).
-
Nanoemulsions are thermodynamically stable dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. Encapsulating AITC in the oil phase of a nanoemulsion can protect it from degradation in aqueous environments.
Protocol 3: Preparation of AITC Nanoemulsion
Materials:
-
Allyl Isothiocyanate (AITC)
-
Oil phase (e.g., medium-chain triglycerides, vegetable oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Deionized water
-
High-energy emulsification equipment (e.g., high-pressure homogenizer or microfluidizer)
Procedure:
-
Prepare the Oil Phase:
-
Mix AITC with the chosen oil.
-
-
Prepare the Aqueous Phase:
-
Dissolve the surfactant in deionized water.
-
-
Coarse Emulsion Formation:
-
Gradually add the oil phase to the aqueous phase while stirring at high speed with a conventional homogenizer to form a coarse emulsion.
-
-
Nanoemulsification:
-
Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a sufficient number of cycles to achieve the desired droplet size and a narrow size distribution.
-
-
Characterization and Storage:
-
Measure the droplet size and polydispersity index (PDI) of the nanoemulsion using dynamic light scattering (DLS).
-
Store the nanoemulsion in a sealed container, protected from light, at a suitable temperature.
-
Monitor the stability of the nanoemulsion over time by observing any changes in droplet size, PDI, and AITC concentration.
-
Conclusion
The instability of allyl isothiocyanate in many solutions presents a significant hurdle for its broader application. However, by understanding the factors that contribute to its degradation, researchers can employ effective stabilization techniques. The use of acidulants and antioxidants, as well as encapsulation methods like spray drying and nanoemulsion formation, can significantly enhance the stability of AITC, thereby facilitating its use in various research and drug development endeavors. The protocols provided herein offer a starting point for the successful formulation and stabilization of AITC solutions. It is recommended to optimize the parameters of these protocols for specific applications to achieve the best results.
References
Application Notes and Protocols for Assessing the Anticancer Activity of Allyl Isothiocyanate (AITC) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isothiocyanate (AITC), a naturally occurring phytochemical found in cruciferous vegetables like mustard, cabbage, and broccoli, has garnered significant attention for its potential as a cancer chemopreventive and therapeutic agent.[1][2][3] AITC has been shown to exhibit anticancer activity against a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[1][3] This document provides detailed application notes and protocols for a range of in vitro assays to effectively assess the anticancer properties of AITC.
Data Presentation: Quantitative Analysis of AITC Anticancer Activity
The following tables summarize the dose-dependent effects of AITC on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Allyl Isothiocyanate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| A549 | Non-Small Cell Lung Cancer | 10[1][4] | Not Specified | Clonogenic Survival |
| H1299 | Non-Small Cell Lung Cancer | 5[1][4] | Not Specified | Clonogenic Survival |
| MCF-7 | Breast Cancer (ER+) | ~5[1] | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~5[1] | Not Specified | Not Specified |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | Not Specified | Not Specified | Not Specified |
| PC-3 | Prostate Cancer (Androgen-Independent) | ~17[1] | Not Specified | Not Specified |
| LNCaP | Prostate Cancer (Androgen-Dependent) | ~17[1] | Not Specified | Not Specified |
| HeLa | Cervical Cancer | 45[1] | 72 | Not Specified |
| GBM 8401 | Malignant Glioma | 9.25 ± 0.69[1] | 24 | Not Specified |
| CAR cells | Cisplatin-Resistant Oral Cancer | ~30[1] | 48 | Not Specified |
| T24 | Bladder Cancer | Not Specified | Not Specified | Not Specified |
| RT4 | Bladder Cancer | Not Specified | Not Specified | Not Specified |
| HT29 | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
| SW620 | Colorectal Adenocarcinoma | Not Specified | Not Specified | Not Specified |
| AGS | Gastric Cancer | Not Specified | Not Specified | Not Specified |
Table 2: Effect of Allyl Isothiocyanate on Cell Cycle Distribution
| Cell Line | AITC Concentration (µM) | Effect |
| HL-60 | Near IC50 | G1 Arrest |
| UM-UC-3 | Near IC50 | G2/M Arrest |
| HeLa | Near IC50 | G2/M Arrest |
| HT29 | Near IC50 | G2/M Arrest |
| PC-3 | Near IC50 | G2/M Arrest |
| LNCaP | Near IC50 | G2/M Arrest |
| SW620 | 20 | G2/M Arrest |
| A549 | 12.5 (in combination with 10 µM Sulforaphane) | Enhanced G2/M Arrest |
| GBM 8401 | Not Specified | G2/M Arrest |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Allyl isothiocyanate (AITC)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 2,500-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Prepare serial dilutions of AITC in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.[5]
-
Remove the medium from the wells and add 100 µL of the AITC dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 4-5 hours at 37°C.[5][6]
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[5][6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
AITC
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of AITC for the desired time.
-
Harvest the cells by trypsinization and collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
AITC
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in T75 flasks and treat with AITC for the desired time.[5]
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[5]
-
Store the fixed cells at -20°C overnight.[5]
-
Wash the cells twice with PBS to remove the ethanol.[5]
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at 4°C overnight.[5]
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess changes in the expression of apoptosis- and cell cycle-related proteins.
Materials:
-
Cancer cell lines
-
AITC
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspases, cyclins, CDKs)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with AITC, then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams generated using the DOT language to visualize key signaling pathways affected by AITC and a general experimental workflow for assessing its anticancer activity.
Caption: General experimental workflow for in vitro assessment of AITC.
Caption: AITC-induced intrinsic apoptosis pathway.
References
- 1. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allyl Isothiocyanate Exhibits No Anticancer Activity in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Allyl isothiocyanate induces replication-associated DNA damage response in NSCLC cells and sensitizes to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of Allyl Isothiocyanate in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isothiocyanate (AITC), the organosulfur compound responsible for the pungent flavor of mustard, horseradish, and wasabi, is a potent biopesticide with broad-spectrum activity against a variety of agricultural pests.[1][2] Its volatile nature and high efficacy make it a promising alternative to synthetic chemical fumigants.[1][3][4][5] However, its high volatility, chemical instability, and potential for phytotoxicity necessitate the development of advanced formulations to ensure its effective and safe application in agricultural settings.[2]
These application notes provide a comprehensive overview of the formulation strategies for AITC, complete with detailed experimental protocols for preparation, efficacy testing, and stability analysis.
I. Formulation Strategies for Allyl Isothiocyanate
The primary goal of AITC formulation is to enhance its stability, control its release, and improve its delivery to the target pests in the soil. Several approaches have been successfully employed, including emulsifiable concentrates, nanoemulsions, and microencapsulation.
Emulsifiable Concentrates (EW)
Emulsifiable concentrates are a common formulation for liquid pesticides. They consist of the active ingredient, a solvent, and an emulsifier, which allows the formulation to be mixed with water to form a stable emulsion for application.
Nanoemulsions
Nanoemulsions are dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. Due to their small droplet size, nanoemulsions offer several advantages, including improved stability, higher bioavailability, and enhanced efficacy.[6][7][8][9]
Microencapsulation
Microencapsulation involves entrapping AITC within a protective shell, which can be made from a variety of materials, including polymers, starches, and cyclodextrins. This approach offers controlled release of the active ingredient, improved stability, and reduced operator exposure.[10][11][12]
Table 1: Comparison of Allyl Isothiocyanate Formulation Strategies
| Formulation Type | Key Advantages | Key Disadvantages |
| Emulsifiable Concentrate (EW) | Simple to prepare; Easy to apply with standard equipment. | Lower stability of AITC; Potential for rapid volatilization. |
| Nanoemulsion | High stability; Enhanced bioavailability and efficacy; Good soil penetration.[6][7][8] | Requires specialized equipment for preparation (e.g., high-pressure homogenizer). |
| Microencapsulation (Granules, Cyclodextrin, etc.) | Controlled and sustained release;[10][11] Improved stability and shelf-life; Reduced phytotoxicity and operator exposure. | More complex preparation process; Release rate can be influenced by environmental factors. |
II. Experimental Protocols
Protocol for Preparation of AITC Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) AITC nanoemulsion using the emulsion inversion point (EIP) method.
Materials:
-
Allyl isothiocyanate (AITC, >95% purity)
-
Surfactant blend (e.g., Tween 80 and Span 80)
-
Oil phase (e.g., medium-chain triglycerides)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Homogenizer (e.g., high-pressure or ultrasonic)
-
Particle size analyzer
Procedure:
-
Prepare the oil phase by mixing AITC with the chosen oil at the desired ratio.
-
Prepare the surfactant blend. The hydrophilic-lipophilic balance (HLB) of the surfactant blend is critical for the formation of a stable nanoemulsion.
-
Add the surfactant blend to the oil phase and mix thoroughly.
-
Slowly add deionized water to the oil-surfactant mixture while stirring continuously. The emulsion will invert from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion at the emulsion inversion point.
-
Homogenize the resulting coarse emulsion using a high-pressure or ultrasonic homogenizer to reduce the droplet size to the nano-range.[6][7]
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
Protocol for Microencapsulation of AITC with β-Cyclodextrin
This protocol details the encapsulation of AITC in β-cyclodextrin through the co-precipitation method.
Materials:
-
Allyl isothiocyanate (AITC)
-
β-cyclodextrin
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
Dissolve β-cyclodextrin in a solution of ethanol and deionized water with gentle heating and stirring.
-
Slowly add AITC to the β-cyclodextrin solution while maintaining constant stirring.
-
Continue stirring the mixture for several hours at room temperature to allow for the formation of the inclusion complex.
-
Induce precipitation of the complex, for example, by cooling the solution.
-
Separate the precipitate by centrifugation.
-
Wash the collected microcapsules with a small amount of cold ethanol to remove any surface-adhered AITC.
-
Dry the microcapsules using a freeze-dryer or a vacuum oven to obtain a fine powder.
-
Determine the encapsulation efficiency by quantifying the amount of AITC in the microcapsules using a suitable analytical method such as gas chromatography (GC).
Protocol for Efficacy Testing: Nematicidal Activity in Soil
This protocol outlines a method for evaluating the efficacy of AITC formulations against root-knot nematodes (Meloidogyne spp.) in a pot experiment.
Materials:
-
AITC formulation
-
Nematode-infested soil
-
Pots
-
Susceptible host plant seedlings (e.g., tomato)
-
Nematode extraction equipment (e.g., Baermann funnels)
-
Microscope
Procedure:
-
Inoculate sterilized soil with a known population density of root-knot nematode second-stage juveniles (J2).
-
Apply the AITC formulation to the infested soil at different concentrations. Include an untreated control.
-
Thoroughly mix the formulation with the soil and fill the pots.
-
Transplant one healthy seedling into each pot.
-
Maintain the pots in a greenhouse under controlled conditions for a period suitable for nematode infection and development (e.g., 4-6 weeks).
-
At the end of the experiment, carefully uproot the plants and wash the roots.
-
Assess the degree of root galling using a rating scale (e.g., 0-5 scale).
-
Extract nematodes from a subsample of soil from each pot using the Baermann funnel technique.
-
Count the number of J2s under a microscope to determine the final nematode population density.
-
Calculate the percentage reduction in the nematode population for each treatment compared to the untreated control.
Table 2: Efficacy of AITC Formulations Against Root-Knot Nematodes [3]
| AITC Treatment (L/ha) | Nematode Population (per 100g soil) |
| Untreated Control | 23.00 ± 4.56 |
| 15 | 8.00 ± 1.79 |
| 45 | 3.33 ± 0.82 |
| 75 | 2.50 ± 1.05 |
Protocol for Efficacy Testing: Fungicidal Activity against Soil-Borne Pathogens
This protocol describes an in vitro method to assess the fungicidal activity of AITC against a common soil-borne pathogen, Fusarium oxysporum.
Materials:
-
AITC formulation
-
Pure culture of Fusarium oxysporum
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Sterile filter paper discs
Procedure:
-
Prepare PDA plates and allow them to solidify.
-
Inoculate the center of each PDA plate with a mycelial plug of F. oxysporum.
-
Place a sterile filter paper disc on the lid of each Petri dish.
-
Apply different concentrations of the AITC formulation onto the filter paper discs. Use an untreated control with no AITC.
-
Seal the Petri dishes with parafilm to create a closed environment for fumigation.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.
-
Measure the radial growth of the fungal colony in each plate.
-
Calculate the percentage of growth inhibition for each treatment compared to the untreated control.
Table 3: In Vitro Fungicidal Activity of AITC against Fusarium solani [1]
| AITC Concentration (µg/mL) | Inhibition of Colony Growth (%) |
| 0 | 0 |
| 4.8 | 21.3 |
| 9.6 | 32.1 |
| 19.2 | 48.2 |
| 38.4 | 65.4 |
| 76.8 | 100 |
Protocol for Stability and Controlled Release Studies
This protocol provides a framework for assessing the stability and release kinetics of AITC from microencapsulated formulations.
Materials:
-
AITC microcapsules
-
Controlled environment chambers (with controlled temperature and relative humidity)
-
Gas-tight containers
-
Analytical equipment for AITC quantification (e.g., GC-MS)
Procedure:
Stability Study:
-
Store samples of the AITC microcapsules in controlled environment chambers at different temperatures and relative humidity levels.
-
At predetermined time intervals, withdraw samples and analyze the AITC content to determine the degradation rate.
-
Calculate the half-life of AITC in the formulation under each storage condition.
Controlled Release Study:
-
Place a known amount of AITC microcapsules in a gas-tight container.
-
Maintain the container in a controlled environment with specific temperature and relative humidity.
-
At regular intervals, sample the headspace of the container and quantify the concentration of released AITC using GC-MS.
-
Plot the cumulative release of AITC over time to determine the release profile.
Table 4: Stability of AITC in Different Formulations [2]
| Formulation | Degradation Half-life (days) |
| Technical Grade AITC | > 10 |
| 20% AITC Emulsifiable Concentrate (EW) | ~ 2.5 |
| AITC Granules (GR) | ~ 4.85 |
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of AITC in Fungi
AITC exerts its antifungal activity through multiple mechanisms, including the disruption of cell membrane integrity, inhibition of ergosterol (B1671047) biosynthesis, and induction of oxidative stress.[13][14] In Candida albicans, AITC has been shown to downregulate genes involved in germ tube formation (a key virulence factor) such as PDE2, CEK1, and TEC1, while upregulating negative regulators of filamentation like MIG1, NRG1, and TUP1.[13][14]
Caption: AITC's antifungal mechanism in C. albicans.
Experimental Workflow for AITC Formulation and Efficacy Testing
The following diagram illustrates a typical workflow for the development and evaluation of AITC formulations for agricultural use.
Caption: Workflow for AITC formulation and testing.
Conclusion
The development of effective formulations is crucial for harnessing the full potential of allyl isothiocyanate as a bio-based pesticide in sustainable agriculture. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals in the field to advance the design, testing, and application of AITC-based products. Further research should focus on optimizing formulations for specific soil types and target pests, as well as scaling up production for commercial viability.
References
- 1. Frontiers | Allyl Isothiocyanate (AITC) Triggered Toxicity and FsYvc1 (a STRPC Family Member) Responded Sense in Fusarium solani [frontiersin.org]
- 2. Encapsulated allyl isothiocyanate improves soil distribution, efficacy against soil-borne pathogens and tomato yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bbwesterdahl.com [bbwesterdahl.com]
- 5. hort [journals.ashs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. gsgillresearchinstitute.com [gsgillresearchinstitute.com]
- 10. Microcapsule preparation of allyl isothiocyanate and its application on mature green tomato preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Allyl Thiocyanate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allyl thiocyanate (B1210189).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of allyl thiocyanate, providing potential causes and actionable solutions.
1. Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to:
-
Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advised.
-
Poor quality of starting materials: Verify the purity of your allyl halide and thiocyanate salt. The presence of impurities or moisture can inhibit the reaction.
-
Inefficient mixing: In a biphasic reaction system, vigorous stirring is crucial to maximize the interfacial area for the reaction to occur.
-
-
Suboptimal Reaction Conditions: The choice of reagents and solvent is critical.
-
Leaving group on the allyl halide: The reactivity of allyl halides is in the order of I > Br > Cl. If you are using allyl chloride, consider switching to allyl bromide for a faster reaction.
-
Solvent choice: Polar apathetic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are generally effective as they can dissolve the thiocyanate salt, especially when a phase-transfer catalyst is used.
-
-
Side Reactions: The desired product might be consumed in side reactions. The most common side reaction is the isomerization of this compound to the more thermodynamically stable allyl isothiocyanate, particularly at elevated temperatures. Other potential side reactions include hydrolysis of the starting material or product.
-
Product Loss During Workup: this compound is volatile. Significant product loss can occur during solvent removal if not performed carefully. It is advisable to use a rotary evaporator at a reduced pressure and moderate temperature.
-
2. High Proportion of Allyl Isothiocyanate Isomer
-
Question: My final product is predominantly allyl isothiocyanate instead of the desired this compound. How can I prevent this isomerization?
-
Answer: The isomerization of this compound to allyl isothiocyanate is a common challenge as the isothiocyanate is the more stable isomer.[1] This rearrangement is often catalyzed by heat.
-
Temperature Control: The most critical factor is maintaining a lower reaction temperature. While higher temperatures can increase the reaction rate, they also significantly promote isomerization. It is a trade-off that needs to be optimized for your specific reaction conditions.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased isomerization. Monitor the reaction and stop it as soon as the starting material is consumed.
-
Distillation Conditions: Distillation to purify the product should be performed under reduced pressure to keep the temperature as low as possible. High temperatures during distillation will almost certainly lead to significant isomerization.[2]
-
3. Presence of Unexpected Byproducts
-
Question: I have identified unexpected byproducts in my reaction mixture. What are they and how can I avoid their formation?
-
Answer: Besides allyl isothiocyanate, other byproducts can form under certain conditions.
-
N,N'-diallylthiourea: This can be formed from the decomposition of allyl isothiocyanate in the presence of water, which can then react with another molecule of allyl isothiocyanate.[3] Ensuring anhydrous reaction conditions can help minimize its formation.
-
Diallyl Polysulfides: These can arise from the decomposition of the thiocyanate product, especially if the reaction is heated for extended periods in aqueous solutions.[3]
-
Unreacted Starting Materials: The presence of unreacted allyl halide or thiocyanate salt indicates an incomplete reaction. Refer to the "Low or No Product Yield" section for solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and commercially practiced method is the reaction of an allyl halide (typically allyl chloride or allyl bromide) with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate.[1]
Q2: How can I improve the yield of my this compound synthesis?
A2: Several strategies can be employed to enhance the yield:
-
Use a Phase-Transfer Catalyst (PTC): In reactions involving a solid salt (like KSCN) and an organic liquid, a PTC such as tetrabutylammonium (B224687) bromide (TBAB) or methyl trioctyl ammonium (B1175870) chloride can significantly increase the reaction rate and yield by transporting the thiocyanate anion into the organic phase.[4][5] A patent suggests that using methyl trioctyl ammonium chloride as a PTC can shorten the reaction time to 1.4 hours and increase the yield to 98.9%.[5]
-
Optimize the Solvent: Acetonitrile is often a good solvent choice for this reaction, especially when using a PTC.[5]
-
Control Reaction Temperature and Time: Carefully balance temperature and reaction time to ensure the reaction goes to completion while minimizing isomerization to the isothiocyanate.
-
Use a More Reactive Allyl Halide: Allyl bromide is more reactive than allyl chloride and can lead to higher yields in a shorter time.
Q3: What is the role of a phase-transfer catalyst in this synthesis?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the synthesis of this compound, the thiocyanate salt is often in a solid or aqueous phase, while the allyl halide is in an organic phase. The PTC, typically a quaternary ammonium salt, forms an ion pair with the thiocyanate anion, making it soluble in the organic phase and readily available to react with the allyl halide. This accelerates the reaction and improves the yield.
Q4: How can I purify the synthesized this compound?
A4: The primary method for purifying this compound is distillation. However, due to the risk of thermal isomerization, it is crucial to perform the distillation under reduced pressure to keep the temperature low. Before distillation, the reaction mixture should be filtered to remove any solid byproducts (like KCl or NaCl). The solvent can be removed using a rotary evaporator at a moderate temperature.
Q5: What are the main safety precautions to consider during this synthesis?
A5: this compound and its isomer, allyl isothiocyanate, are lachrymatory (tear-inducing) and have a pungent odor. Allyl halides are also toxic and flammable. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.
Data Presentation
Table 1: Comparison of this compound/Isothiocyanate Synthesis Conditions and Yields
| Allyl Halide | Thiocyanate Salt | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
| Allyl Chloride | Sodium Thiocyanate | Tetrabutylammonium Bromide (TBAB) | 1,2-Dichloroethane | 60 | 15 | Not explicitly stated, but a large-scale industrial process is described. | Allyl Isothiocyanate | [4] |
| Allyl Bromide | Potassium Thiocyanate | Methyl Trioctyl Ammonium Chloride | Acetonitrile | 50-55 | 1 | 98.9 | Allyl Isothiocyanate | [5] |
| Allyl Chloride | Potassium Thiocyanate | None | Not specified | 100 | 3 (heating) + reaction time | 76 | Allyl Isothiocyanate | [6] |
| Allyl Iodide | Sodium Thiocyanate | None | Not specified | Room Temperature | Not specified | Mixture (42:58 ratio of thiocyanate to isothiocyanate) | Mixture | [6] |
| Allyl Chloride | Potassium Thiocyanate | None (with post-reaction heating) | Not specified | Reaction followed by heating at 100-105°C | 10-36 (reaction) + 3-5 (heating) | >85 | Allyl Isothiocyanate | [6] |
Experimental Protocols
Protocol 1: Synthesis of Allyl Isothiocyanate using a Phase-Transfer Catalyst (High Yield Method)
This protocol is adapted from a patented method and aims for a high yield of the isomerized product, allyl isothiocyanate.[5]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 12.1 g of allyl bromide to 200 ml of acetonitrile.
-
Addition of Thiocyanate: To the stirred solution, add 9.7 g of potassium thiocyanate.
-
Catalyst Addition: While stirring in a water bath to maintain a temperature of 20°C, add 0.05 g of methyl trioctyl ammonium chloride after 5 minutes.
-
Reaction: Heat the mixture to 50°C and maintain the temperature between 50-55°C for 1 hour with continuous stirring.
-
Workup: After the reaction is complete, cool the mixture and remove the precipitated potassium bromide by suction filtration.
-
Purification: The filtrate, containing the product in acetonitrile, is subjected to distillation to remove the solvent and then to isolate the allyl isothiocyanate. The patent reports a yield of 98.9%.[5]
Protocol 2: General Laboratory Synthesis of this compound/Isothiocyanate
This is a more general protocol that can be adapted for smaller-scale laboratory synthesis.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).
-
Reactant Addition: Slowly add an equimolar amount of allyl bromide to the stirred solution at room temperature.
-
Reaction: Gently heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time will vary depending on the solvent and temperature. To minimize isomerization, use the lowest effective temperature.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated potassium bromide.
-
Extraction: If a water-miscible solvent was used, it can be removed under reduced pressure. The residue can then be taken up in an organic solvent like diethyl ether and washed with water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound. Be aware that heating during distillation will cause isomerization to allyl isothiocyanate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 5. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]
- 6. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]
Overcoming instability of allyl isothiocyanate in experiments
Technical Support Center: Allyl Isothiocyanate (AITC)
Welcome to the technical support center for Allyl Isothiocyanate (AITC). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent instability of AITC in experimental settings. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my AITC solution losing potency over time?
A1: Allyl isothiocyanate is an electrophilic compound that is highly susceptible to degradation, especially in aqueous solutions.[1][2] Its instability is influenced by several factors including temperature, pH, light, and the presence of nucleophiles (e.g., water, alcohols, amines, and thiols) in your solvent or culture media.[3][4][5] Over time, AITC can hydrolyze or react with these molecules, leading to a decrease in its effective concentration and the formation of various degradation products, such as N,N'-diallylthiourea.[6][7][8]
Q2: I'm observing high variability between my experimental replicates. Could AITC instability be the cause?
A2: Yes, high variability is a classic sign of AITC degradation. The rate of degradation can be inconsistent if stock solutions are prepared at different times, stored improperly, or if there are slight variations in the composition of your experimental medium.[9][10] For instance, AITC reacts readily with free amino groups and thiol-containing molecules like cysteine and glutathione (B108866), which are often present in cell culture media and biological samples.[4][11] This can lead to rapid depletion of active AITC, causing inconsistent results between wells or plates.
Q3: How does AITC instability affect my cell-based assays?
A3: In cell-based assays, AITC instability can lead to an underestimation of its biological effects. The compound may degrade in the culture medium before it can effectively interact with its cellular targets, such as the TRPA1 ion channel or proteins in the Nrf2 signaling pathway.[12][13] Furthermore, degradation products may have their own, often unknown, biological activities that could confound your results. The presence of cells can also accelerate the decline of AITC concentration in nutrient broths.[9][10]
Q4: What are the best practices for preparing AITC stock solutions?
A4: To minimize degradation, prepare AITC stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol. Prepare small aliquots to avoid repeated freeze-thaw cycles. It is recommended to make a high-concentration stock (e.g., 1M in ethanol) that can be stored at -20°C, and then prepare fresh dilutions for each experiment.[14] Always use a chemical fume hood when handling AITC.[15][16]
Q5: How should I store AITC to maintain its stability?
A5: Pure AITC and concentrated stock solutions should be stored under refrigeration (2-8°C or below 4°C/39°F) in a tightly sealed container, protected from light and moisture.[2][15][16][17] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidation and degradation. Samples at 5°C have been shown to be stable for at least 60 days.[18][19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weak biological response (e.g., low TRPA1 activation, minimal Nrf2 induction) | AITC has degraded in the stock solution or the working solution. | Prepare fresh stock solutions of AITC in an anhydrous solvent (e.g., DMSO, ethanol). Aliquot and store at -20°C or below.[14] Prepare working dilutions immediately before use. |
| AITC is reacting with components in the cell culture medium (e.g., amino acids, glutathione).[4][20] | Reduce the incubation time of AITC with the cells. Consider using a simpler, serum-free medium for the duration of the AITC treatment if experimentally feasible. | |
| High background signal or unexpected cellular toxicity | Formation of cytotoxic degradation products. | Confirm the purity of your AITC source. Prepare fresh solutions and minimize the time between solution preparation and application. Consider using a nanoemulsion formulation to improve stability.[1][21] |
| Precipitate forms when adding AITC to aqueous media | AITC has low aqueous solubility.[22][23] | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your experimental system. Use vigorous vortexing when making the final dilution. |
| Difficulty replicating results from published literature | Differences in experimental protocols, such as solvent choice, incubation time, or cell density. | Carefully review and align your protocol with the cited literature. Pay close attention to the details of AITC preparation and handling. Consider quantifying the AITC concentration in your media using HPLC.[18] |
Quantitative Data on AITC Stability
The stability of AITC is highly dependent on the experimental conditions. The following tables summarize key quantitative findings from the literature.
Table 1: Influence of Experimental Conditions on AITC Stability
| Condition | Solvent/Medium | Temperature | Observation | Reference |
| pH and Temperature | Aqueous Medium | Varied | Degradation rate is dependent on both temperature and pH. | [24] |
| Aqueous Solutions | Deionized Water vs. Buffers | 37°C | Decline of AITC is more rapid in buffers (Tris-Cl, PBS, citrate (B86180) phosphate) than in deionized water. | [9][10] |
| Cell Culture | Nutrient Broth | 37°C | AITC is most unstable when incubated with cells. | [9][10] |
| Forced Degradation | Acidic/Alkaline Conditions | Not Specified | Up to 100% degradation observed. | [18][19] |
| Storage (Solutions) | Methanol | 5°C | Stable for at least 60 days. | [18][19] |
| Storage (Solutions) | Methanol | Room Temperature | Stable for a minimum of 45 hours. | [18][19] |
| Formulation | Nanoemulsion | 30°C | Superior protection against degradation (78% remaining after 60 days). | [1] |
Table 2: Half-Life and Degradation Rates
| System | Condition | Half-Life / Degradation Rate | Reference |
| Soil | 6 different soil types, 20°C | Mean half-life of ~2 days (47 ± 27 hours). | [24] |
| Atmosphere | Reaction with hydroxyl radicals | Estimated half-life of 2.4 hours. | [25] |
| Water (Model River) | Volatilization | Estimated half-life of 6.5 hours. | [25] |
| Water (Model Lake) | Volatilization | Estimated half-life of 5 days. | [25] |
Experimental Protocols
Protocol 1: Preparation and Storage of AITC Stock Solution
-
Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
-
Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or 200-proof ethanol.
-
Stock Preparation:
-
Allow the sealed AITC vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a high-concentration stock solution (e.g., 1 M). For a 1 M stock, dissolve 99.15 mg of AITC (molar mass: 99.15 g/mol ) in 1 mL of anhydrous solvent.
-
Vortex thoroughly until the AITC is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, amber glass vials or polypropylene (B1209903) tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.[14] For short-term storage, refrigeration at 2-8°C is acceptable.[2]
-
Protocol 2: Quantification of AITC in Media by HPLC
This protocol provides a general guideline. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized.
-
Sample Preparation:
-
Collect a sample of the cell culture medium or buffer containing AITC at your desired time point.
-
Immediately perform a liquid-liquid extraction. Add an equal volume of a non-polar organic solvent (e.g., n-hexane or methylene (B1212753) chloride).
-
Vortex vigorously for 1 minute, then centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
HPLC-DAD/UV Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detection: UV detector set to an appropriate wavelength (e.g., 246 nm).[19]
-
Standard Curve: Prepare a standard curve using known concentrations of AITC in the same organic solvent used for extraction.[18]
-
Injection: Inject the extracted sample and standards onto the HPLC system.
-
-
Quantification:
-
Determine the peak area for AITC in your samples.
-
Calculate the concentration of AITC based on the linear regression of your standard curve.[18]
-
Visualized Pathways and Workflows
AITC Signaling Pathways
AITC exerts many of its biological effects through the modulation of specific signaling pathways. Its electrophilic nature allows it to covalently modify cysteine residues on target proteins.[13]
Caption: Key signaling pathways activated by AITC, including TRPA1 channel activation and induction of the Nrf2 antioxidant response.[12][26][27][28]
Troubleshooting Logic Flow
When encountering issues with AITC experiments, a systematic approach can help identify the root cause.
References
- 1. Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. アリルイソチオシアナート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decomposition of Allyl Isothiocyanate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. pfaltzandbauer.com [pfaltzandbauer.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Allyl isothiocyanate depletes glutathione and upregulates expression of glutathione S-transferases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 24. ams.usda.gov [ams.usda.gov]
- 25. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Troubleshooting poor separation in HPLC analysis of allyl isothiocyanate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor separation during the High-Performance Liquid Chromatography (HPLC) analysis of allyl isothiocyanate (AITC).
Troubleshooting Poor Separation
Poor separation in HPLC can manifest as peak co-elution, broad peaks, tailing peaks, or fronting peaks. Below are common questions and answers to help you troubleshoot and resolve these issues.
Question 1: My allyl isothiocyanate peak is co-eluting with other components in my sample. How can I improve the resolution?
Answer:
Co-elution, or the overlapping of peaks, indicates insufficient separation between allyl isothiocyanate and other compounds. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: The composition of your mobile phase is a critical factor in achieving good separation.
-
Adjust Solvent Ratio: A validated method for AITC uses an isocratic elution with a mobile phase of water and methanol (B129727) in a 30:70 (v/v) ratio.[1] If you are using a similar composition, try systematically adjusting the ratio. Increasing the percentage of the weaker solvent (water) will generally increase retention times and may improve the separation of closely eluting peaks.
-
Try Different Solvents: If adjusting the ratio of your current mobile phase is ineffective, consider using a different organic solvent. Acetonitrile is a common alternative to methanol in reversed-phase HPLC and can offer different selectivity.[1]
-
-
Change the Column: The stationary phase chemistry plays a significant role in separation.
-
Column Chemistry: A BDS HYPERSIL C18 column has been successfully used for AITC analysis.[1] If you are using a different C18 column, be aware that C18 phases from different manufacturers can have varying selectivities. Consider trying a C18 column from a different brand or a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative selectivities.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. A flow rate of 0.5 mL/min has been shown to be effective.[1]
-
Increase Column Temperature: Isothiocyanates can sometimes precipitate in the chromatographic system at room temperature, leading to poor peak shape and potential co-elution.[2][3] Increasing the column temperature to around 60°C can enhance solubility, reduce viscosity, and improve peak shape and resolution.[2][3]
Question 2: The peak for my allyl isothiocyanate is broad. What could be the cause and how do I fix it?
Answer:
Peak broadening can be caused by a variety of factors, from issues with the HPLC system to the column itself.
-
Check for System Issues:
-
Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening.[4] Ensure that all connections are made with the shortest possible length of appropriate internal diameter tubing.
-
Injector Problems: A partially blocked injector port or a poorly packed sample loop can lead to a slow sample introduction and, consequently, broad peaks.[5]
-
-
Evaluate the Column:
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column inlet, leading to poor peak shape. Use a guard column to protect the analytical column and consider implementing a sample clean-up step, such as solid-phase extraction (SPE).
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks. If the column is old or has been used extensively, it may need to be replaced.
-
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak broadening.[6] Whenever possible, dissolve your sample in the mobile phase.
Question 3: My allyl isothiocyanate peak is tailing. What are the likely causes and solutions?
Answer:
Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase or issues with the column packing.
-
Secondary Interactions: Allyl isothiocyanate can interact with active sites (e.g., free silanols) on the silica (B1680970) support of the stationary phase.
-
Mobile Phase Additives: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to suppress the ionization of free silanols and reduce peak tailing.
-
-
Column Issues:
-
Column Void: A void or channel in the column packing can lead to peak tailing. This can be caused by dropping the column or by pressure shocks.
-
Contaminated Frit: A blocked or contaminated inlet frit can distort the sample band, resulting in tailing peaks. Try back-flushing the column (disconnected from the detector) to remove any particulate matter.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for an HPLC method for allyl isothiocyanate?
A: A well-documented method utilizes a reversed-phase C18 column with an isocratic mobile phase of water:methanol (30:70 v/v), a flow rate of 0.5 mL/min, and UV detection at 246 nm.[1]
Q: Why is temperature control important for the analysis of isothiocyanates?
A: Isothiocyanates can have limited solubility in aqueous mobile phases at room temperature, which can lead to precipitation within the HPLC system and cause losses during the analysis.[2][3] Heating the column to around 60°C can prevent this precipitation, leading to more accurate and reproducible results.[2][3]
Q: My sample is a plant extract. What special precautions should I take?
A: Plant extracts are complex matrices that can contain many interfering compounds. It is crucial to have an effective sample preparation procedure to minimize matrix effects and protect your HPLC column. Consider using solid-phase extraction (SPE) for sample clean-up.[7] Also, be aware that allyl isothiocyanate is often formed by the enzymatic hydrolysis of glucosinolates when the plant material is disrupted.[1] The conditions of your extraction can significantly impact the amount of allyl isothiocyanate present.
Q: Allyl isothiocyanate is volatile. How can I prevent its loss during sample preparation?
A: Due to its volatility, there is a risk of losing allyl isothiocyanate during sample preparation steps that involve elevated temperatures or drying.[8] It is advisable to work with fresh samples and avoid extensive drying steps. If a concentration step is necessary, perform it at a low temperature under a gentle stream of nitrogen.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated HPLC method for the analysis of allyl isothiocyanate.
| Parameter | Value | Reference |
| Mobile Phase | Water:Methanol (30:70 v/v) | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Column | BDS HYPERSIL C18 | [1] |
| Detection Wavelength | 246 nm | [1] |
| Injection Volume | 20 µL | [1] |
| Linearity Range | 10–18 µg/mL | [1] |
| Limit of Detection (LOD) | 0.0043 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.01324 µg/mL | [1] |
Experimental Protocol: HPLC Analysis of Allyl Isothiocyanate
This protocol is based on a validated method for the estimation of allyl isothiocyanate.[1]
1. Materials and Reagents:
-
Allyl isothiocyanate standard (99% pure)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of allyl isothiocyanate standard in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations in the desired range (e.g., 10, 12, 14, 16, and 18 µg/mL).[1]
3. Sample Preparation (for Plant Extracts):
-
This will vary depending on the sample matrix. A general procedure involves extraction of the plant material with a suitable solvent, followed by filtration. For complex matrices, a solid-phase extraction (SPE) clean-up step is recommended.
4. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: BDS HYPERSIL C18 column.
-
Mobile Phase: Prepare a mixture of water and methanol (30:70 v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Flow Rate: Set the flow rate to 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature. While the cited method does not specify a temperature, consider using an elevated temperature (e.g., 60°C) to improve performance for isothiocyanates.[2][3]
-
Detection: Set the UV detector to a wavelength of 246 nm.
-
Injection Volume: Inject 20 µL of the standard or sample solutions.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the allyl isothiocyanate peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of allyl isothiocyanate in the sample using the calibration curve.
Troubleshooting Workflow
References
- 1. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. mastelf.com [mastelf.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
Reducing side reactions in the synthesis of allyl thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of allyl thiocyanate (B1210189).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of allyl thiocyanate, focusing on the primary challenge of isomerization to allyl isothiocyanate.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired this compound and high yield of allyl isothiocyanate. | High Reaction Temperature: The isomerization of this compound to the more thermodynamically stable allyl isothiocyanate is accelerated at elevated temperatures. | Maintain a low reaction temperature, ideally between 0°C and room temperature. Avoid heating the reaction mixture unless the goal is to synthesize the isothiocyanate. |
| Prolonged Reaction Time: Longer reaction times, even at moderate temperatures, can allow for the gradual isomerization of the kinetic product (this compound) to the thermodynamic product (allyl isothiocyanate). | Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to reaction conditions. | |
| Inappropriate Solvent: The polarity of the solvent can influence the rate of isomerization. | While the isomerization of this compound is not strongly dependent on solvent polarity, using aprotic solvents like acetone (B3395972) or acetonitrile (B52724) is generally preferred for SN2 reactions. | |
| Isomerization of this compound during purification. | High Temperature during Distillation: Distillation at atmospheric pressure requires high temperatures, which can cause significant isomerization of this compound to allyl isothiocyanate. | Purify the product using vacuum distillation to lower the boiling point and minimize thermal stress. Alternatively, consider non-thermal purification methods such as column chromatography. |
| Acidic or Basic Impurities: Residual acidic or basic components from the reaction mixture can catalyze the isomerization during workup and purification. | Thoroughly wash the crude product with water and a mild bicarbonate solution to remove any acidic or basic impurities before final purification. | |
| Presence of other unexpected byproducts. | Elimination Reaction: If using a secondary or sterically hindered allyl halide, elimination reactions (E2) can compete with the desired substitution reaction (SN2), leading to the formation of dienes. | Use a primary allyl halide (e.g., allyl chloride or allyl bromide) to favor the SN2 pathway. |
| Reaction with Solvent: If a protic solvent (e.g., ethanol) is used, it can act as a nucleophile and react with the allyl halide to form an ether byproduct. | Use an aprotic solvent such as acetone, acetonitrile, or DMF to prevent solvent participation in the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
A1: The main side reaction is the facile isomerization of the initially formed this compound (the kinetic product) to the more thermodynamically stable allyl isothiocyanate.[1] This rearrangement is often observed during the reaction, especially at elevated temperatures, and during purification processes like distillation.
Q2: How can I confirm the presence of both this compound and allyl isothiocyanate in my product mixture?
A2: A combination of spectroscopic and chromatographic methods can be used:
-
Infrared (IR) Spectroscopy: this compound shows a sharp, strong absorption band for the S-C≡N group around 2150 cm⁻¹. Allyl isothiocyanate exhibits a broad and very strong absorption for the -N=C=S group in the 2050-2150 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C NMR spectra are particularly useful. The thiocyanate carbon (-SC N) in this compound appears around 110-115 ppm, while the isothiocyanate carbon (-N=C =S) in allyl isothiocyanate is found further downfield, typically around 130 ppm.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the two isomers and their mass spectra can be used for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of the two isomers.
Q3: What are the ideal storage conditions for this compound to prevent isomerization?
A3: To minimize isomerization during storage, this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer. It should be stored neat or in a non-polar, aprotic solvent and protected from light and air.
Q4: Can I use a catalyst to improve the yield of this compound?
A4: While phase-transfer catalysts can be used to accelerate the reaction of allyl halides with thiocyanate salts, their use may also promote the formation of the isothiocyanate. For selectively synthesizing this compound, it is generally recommended to avoid catalysts that can facilitate the isomerization and instead focus on controlling the reaction conditions (low temperature and short reaction time).
Q5: Are there alternative methods for synthesizing this compound that avoid the isomerization issue?
A5: While the reaction of an allyl halide with a thiocyanate salt is the most common method, other approaches exist for the synthesis of thiocyanates in general. However, for the allyl system, the inherent propensity for rearrangement makes avoiding the isothiocyanate challenging regardless of the synthetic route. The focus should remain on kinetically controlling the reaction and purification steps.
Data Presentation
The following tables summarize quantitative data regarding the formation and isomerization of this compound.
Table 1: Isomer Ratios in the Synthesis of this compound
| Reaction Conditions | This compound (%) | Allyl Isothiocyanate (%) | Reference |
| Allyl chloride and KSCN in water at room temperature for 24 hours | 45 | 55 | [5] |
| Allyl iodide and NaSCN at room temperature | 42 | 58 | [5] |
| Reaction mixture from allyl chloride and KSCN after heating at 100°C for 3 hours | 3 | 97 | [5] |
Table 2: Spectroscopic Data for Isomer Identification
| Isomer | 13C NMR Chemical Shift (ppm) of SCN/NCS Carbon | Characteristic IR Absorption (cm⁻¹) |
| This compound | ~112 | ~2150 (sharp, strong) |
| Allyl Isothiocyanate | ~130 | 2050-2150 (broad, very strong) |
Experimental Protocols
Key Experiment: Kinetically Controlled Synthesis of this compound
This protocol is designed to favor the formation of this compound by maintaining a low temperature and minimizing the reaction time.
Materials:
-
Allyl bromide
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium thiocyanate in a minimal amount of water and then add acetone. Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of allyl bromide in acetone to the cooled thiocyanate solution over 30 minutes with vigorous stirring.
-
Maintain the reaction temperature at 0°C and monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent).
-
Once the allyl bromide is consumed (typically within 1-2 hours), quench the reaction by adding cold deionized water.
-
Extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at ≤ 30°C).
-
The crude product can be further purified by vacuum distillation or flash column chromatography on silica (B1680970) gel. If using chromatography, it is advisable to use a non-polar eluent system and work quickly to minimize on-column isomerization.
Mandatory Visualizations
Caption: Experimental workflow for the kinetically controlled synthesis of this compound.
Caption: Troubleshooting logic for minimizing allyl isothiocyanate formation.
References
- 1. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]
Technical Support Center: Optimization of Allyl Isothiocyanate (AITC) Extraction
Welcome to the technical support center for the optimization of allyl isothiocyanate (AITC) extraction from plant materials. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of allyl isothiocyanate (AITC) extraction from plants?
A1: Allyl isothiocyanate is not typically present in its free form in intact plant cells. Instead, it exists as a precursor glucosinolate called sinigrin (B192396).[1][2][3] When the plant tissue is damaged (e.g., by crushing, grinding, or chewing), the enzyme myrosinase is released.[1][4] Myrosinase hydrolyzes sinigrin to produce glucose, hydrogen sulfate, and allyl isothiocyanate, which is a volatile and pungent compound.[3] The extraction process, therefore, involves two key stages: enzymatic hydrolysis of sinigrin and subsequent separation and collection of the released AITC.
Q2: Which plant materials are the most common sources for AITC extraction?
A2: The most common and potent sources of allyl isothiocyanate are cruciferous vegetables.[2] These include Indian mustard (Brassica juncea), wasabi (Wasabia japonica), and horseradish (Armoracia rusticana).[2] The concentration of AITC can vary depending on the plant species, cultivar, and growing conditions.[5][6]
Q3: What are the primary methods for extracting AITC?
A3: The primary methods for AITC extraction include:
-
Steam Distillation/Hydrodistillation: This is a traditional method where steam is passed through the plant material, causing the volatile AITC to vaporize. The vapor is then condensed and collected.[2][7]
-
Solvent Extraction: This method involves using an organic solvent to dissolve AITC from the plant matrix. Common solvents include dichloromethane, diethyl ether, and hexane (B92381).[2][8]
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent, which enhances cell disruption and improves extraction efficiency.[9][10][11]
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to faster extraction times and potentially higher yields.
-
Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is known for its high selectivity and the ability to extract compounds without thermal degradation.[4][12]
Q4: Why is my AITC yield lower than expected?
A4: Low AITC yield can be attributed to several factors:
-
Incomplete Myrosinase Activity: The hydrolysis of sinigrin may be incomplete due to suboptimal conditions such as incorrect temperature or pH.[2]
-
Thermal Degradation: AITC is a thermally labile compound and can degrade at high temperatures, especially during prolonged distillation.[13][14]
-
Improper Plant Material Preparation: The particle size of the plant material is crucial. A smaller particle size increases the surface area for enzymatic reaction and extraction but excessive grinding can generate heat and deactivate the myrosinase enzyme.[3][5]
-
Suboptimal Extraction Parameters: Factors like solvent choice, extraction time, and temperature play a significant role in the final yield.[2]
-
AITC Instability: AITC can degrade in aqueous solutions over time, and its stability is influenced by pH and temperature.[13][15]
Troubleshooting Guides
Problem 1: Low AITC Yield During Steam Distillation
| Possible Cause | Troubleshooting Step | Rationale |
| Myrosinase Deactivation | Ensure the initial temperature of the water mixed with the plant material is between 50-70°C before raising it to boiling.[5] Avoid excessive heat during the initial cracking or grinding of the seeds.[5] | Myrosinase activity is optimal within a specific temperature range. High initial temperatures can deactivate the enzyme before it can hydrolyze sinigrin.[2] |
| Incomplete Hydrolysis | Allow for a sufficient incubation period (e.g., 25-30 minutes) at the optimal temperature for myrosinase activity before starting distillation.[5] Ensure continuous agitation during this period.[5] | This provides adequate time for the enzymatic conversion of sinigrin to AITC. |
| AITC Degradation | Minimize the distillation time. Use a water-cooled condenser to efficiently collect the distillate.[5] | Prolonged exposure to high temperatures can lead to the thermal degradation of AITC.[13][14] |
| Improper pH | Maintain the pH of the water-seed mixture between 7.0 and 7.5.[5] | The pH affects both myrosinase activity and the stability of AITC.[2][15] |
Problem 2: Inefficient Solvent Extraction of AITC
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solvent Choice | Use a nonpolar or medium-polarity solvent like dichloromethane, which has been shown to be highly effective. Consider the polarity of AITC when selecting a solvent. | The choice of solvent is critical for efficiently dissolving AITC from the plant matrix. |
| Insufficient Cell Disruption | Ensure the plant material is adequately ground to a fine powder to increase the surface area for solvent penetration.[3] | Smaller particle sizes allow for better interaction between the solvent and the plant material. |
| Inadequate Extraction Time/Temperature | Optimize the extraction time and temperature. For conventional solvent extraction, ensure sufficient contact time between the solvent and the material with agitation. | These parameters directly influence the rate and extent of AITC extraction. |
| Co-extraction of Impurities | Consider a pre-extraction step with a non-polar solvent like hexane to remove fats and oils, especially from seeds. | This can improve the purity of the final AITC extract. |
Problem 3: AITC Degradation During Storage or Analysis
| Possible Cause | Troubleshooting Step | Rationale |
| Instability in Aqueous Solutions | Analyze aqueous extracts promptly. If storage is necessary, keep the samples at low temperatures (-5°C to -18°C) and in a non-aqueous solvent like n-hexane, acetone, or ethyl acetate.[13] | AITC gradually degrades in aqueous solutions, and this degradation is accelerated by higher temperatures.[13][15] |
| pH-dependent Degradation | Maintain a slightly acidic to neutral pH for storage if an aqueous environment is unavoidable. Degradation is more pronounced in alkaline conditions.[13] | pH significantly impacts the stability of AITC.[15] |
| Volatility | Store extracts in tightly sealed containers to prevent loss due to volatilization. | AITC is a volatile compound, and improper storage can lead to significant losses.[2] |
Experimental Protocols
Protocol 1: Optimized Steam Distillation of AITC from Mustard Seeds
-
Seed Preparation: Crack the mustard seeds partially. Avoid grinding them into a fine powder to prevent heat generation that could deactivate the myrosinase enzyme.[5]
-
Hydrolysis: Immerse the cracked seeds in a reactor containing water (2.5 to 3 times the weight of the seeds) with a pH of 7.0-7.5.[5]
-
Incubation: Initially, maintain the temperature of the mixture between 50-60°C for 15 minutes, then raise it to about 70°C and maintain for 25-30 minutes with continuous agitation.[5]
-
Distillation: After the incubation period, raise the temperature to the boiling point and begin steam distillation.
-
Collection: Collect the distillate in a receiving flask. For higher purity, the crude distillate can be subjected to further fractional distillation.[5]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of AITC
-
Sample Preparation: Prepare a slurry of the powdered plant material in a suitable solvent (e.g., dichloromethane).
-
Ultrasonication: Immerse the ultrasonic probe into the slurry or place the beaker containing the slurry in an ultrasonic bath.
-
Parameter Optimization: Apply ultrasonic waves (e.g., 200 W). The optimal sonication time needs to be determined experimentally but can range from a few minutes to an hour.[9] Monitor the temperature to avoid AITC degradation.
-
Extraction: The ultrasonic waves will induce cavitation, disrupting cell walls and enhancing the mass transfer of AITC into the solvent.[11]
-
Separation: After sonication, separate the solid material from the solvent by filtration or centrifugation.
-
Solvent Evaporation: Remove the solvent from the extract under reduced pressure to obtain the AITC-rich residue.
Quantitative Data Summary
Table 1: Comparison of AITC Yield with Different Extraction Parameters from Mustard Meal
| Parameter | Condition | AITC Yield (mg/100 ml) | Reference |
| Mesh Size | 1690 µm | 99.15 | [3][16] |
| 400 µm | 337.11 | [3][16] | |
| Magnesium Chloride | 0.05 g/l | 257.79 | [3][16] |
| 0.2 g/l | 317.28 | [3][16] | |
| L-Ascorbic Acid | 1 g/l | 316.77 | [3][16] |
| 5 g/l | 396.60 | [3][16] |
Table 2: Optimal Conditions for Supercritical Fluid Extraction (SFE) of AITC from Wasabi
| Parameter | Optimal Value | Effect on Yield | Reference |
| Pressure | 25 MPa | Increased pressure increases yield | [4] |
| Temperature | 35 °C | Decreased temperature increases yield | [4] |
Visualizations
Caption: General workflow for the extraction of Allyl Isothiocyanate (AITC).
Caption: Troubleshooting logic for addressing low AITC yield.
References
- 1. CA2436711A1 - Fractionation of allyl isothiocyanate, p-hydroxybenzyl-isothiocyanate, protein and fiber from mustard - Google Patents [patents.google.com]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of various process treatment conditions on the allyl isothiocyanate extraction rate from mustard meal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Process For The Extraction Of Allyl Isothocyanate [quickcompany.in]
- 6. Allyl isothiocyanate and 6-(methylsulfinyl) hexyl isothiocyanate contents vary among wild and cultivated wasabi (Eutrema japonium) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aocs.org [aocs.org]
- 9. easdl.org [easdl.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]
- 14. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 16. Effect of various process treatment conditions on the allyl isothiocyanate extraction rate from mustard meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Allyl Isothiocyanate (AITC) Storage and Stability Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of Allyl Isothiocyanate (AITC) to prevent its degradation and ensure experimental reproducibility. AITC is a highly reactive compound, and its stability is critical for reliable results in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for pure Allyl Isothiocyanate (AITC)?
A: For optimal stability, pure or stabilized AITC should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-to-medium-term storage. For long-term storage, temperatures of -5°C to -18°C are effective.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[1]
-
Container: Use well-sealed, appropriate containers.
-
Light: Protect from light.[1]
-
Purity: Use AITC that contains a stabilizer, such as Butylated hydroxytoluene (BHT), if possible.
Q2: My AITC solution is developing a yellow color and a strong garlic-like odor. What is happening?
A: A color change to pale-yellow and the emergence of a pungent, garlic-like odor are common indicators of AITC degradation.[2][3] In the presence of factors like water, high temperatures, or alkaline pH, AITC decomposes into various sulfur-containing compounds, including diallyl polysulfides and N,N'-diallylthiourea, which contribute to these changes.[2][4]
Q3: Can I store AITC in an aqueous solution?
A: Storing AITC in aqueous solutions is not recommended for extended periods as it readily degrades in water.[2] If you must prepare aqueous solutions, they should be made fresh for immediate use. The degradation is significantly slower in acidic conditions (pH 4-5) compared to neutral or alkaline conditions.[5][6]
Q4: What materials and substances should I avoid when working with or storing AITC?
A: AITC is incompatible with several substances. Avoid contact with:
Q5: How does pH impact the stability of AITC in aqueous media?
A: pH is a critical factor in AITC's aqueous stability. Degradation is significantly accelerated in alkaline environments (pH > 7). It is most stable in acidic conditions (pH 4-5) and relatively stable in the pH range of 5.0 to 7.0.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | AITC Degradation: The effective concentration of AITC may be lower than expected due to decomposition during storage or within the experimental medium. | 1. Verify Purity: Use a fresh vial of AITC or test the purity of your current stock using analytical methods like HPLC or GC. 2. Review Storage: Ensure your storage conditions align with the recommendations (2-8°C, inert atmosphere, protection from light and moisture).[1] 3. Prepare Fresh Solutions: For aqueous experiments, always prepare solutions immediately before use from a pure, refrigerated stock. |
| Visible changes in AITC stock (e.g., color darkens, precipitate forms). | Advanced Degradation or Contamination: The product has likely undergone significant decomposition, forming various byproducts.[2] | 1. Do Not Use: Discard the degraded AITC according to your institution's safety protocols. 2. Procure Fresh Stock: Obtain a new, stabilized lot of AITC. 3. Evaluate Handling Procedures: Review your procedures for handling and dispensing the compound to minimize exposure to air, moisture, and incompatible materials.[1] |
Key Factors Influencing AITC Stability
The stability of AITC is primarily influenced by temperature, pH, and the solvent used. The following table summarizes these effects based on published data.
| Parameter | Condition | Relative AITC Stability | Observed Degradation Products |
| Temperature | -18°C to -5°C | High (Stable) | Minimal |
| 2-8°C | Good (Recommended Storage) | Slow degradation | |
| 37°C | Low (Accelerated Degradation) | N,N'-diallylthiourea, Allyl allyldithiocarbamate, Polysulfides[2] | |
| 80°C | Very Low (Rapid Degradation)[5] | Allylamine, Carbon Disulfide (CDS), N,N'-diallylthiourea (DATU)[5][8] | |
| pH (Aqueous) | 4.0 | Relatively High [5] | Allylamine, Carbon Disulfide[5] |
| 5.0 - 7.0 | Moderate [6] | Gradual formation of various products | |
| > 8.0 (Alkaline) | Low (Promoted Degradation) | Allylamine, Allyl dithiocarbamate (B8719985) (ADTC), N,N'-diallylthiourea (DATU)[5][8] | |
| Solvent | n-Hexane, Acetone, Ethyl Acetate | High (Stable) | Minimal |
| Water, Aqueous Methanol | Very Low | Multiple products via addition reactions[2] | |
| Oil-in-Water Emulsion | Moderate to High [9] | Dependent on oil content and type[9] |
Visualizing AITC Degradation & Stability Testing
To better understand the processes affecting AITC, the following diagrams illustrate its degradation pathway and a standard workflow for assessing its stability.
Experimental Protocols
Protocol: General Method for AITC Stability Assessment
This protocol outlines a general procedure to evaluate the stability of AITC under specific experimental conditions.
1. Materials and Equipment:
-
High-purity Allyl Isothiocyanate (AITC)
-
Chosen solvents or buffer systems (e.g., phosphate (B84403) buffers for pH studies, n-hexane as a stable medium)
-
Volumetric flasks and pipettes
-
Incubators or water baths for temperature control
-
Vials for sample storage
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of AITC in a stable solvent where it does not readily degrade, such as n-hexane or acetone.
-
Test Solution Preparation: Dilute the stock solution into the desired aqueous buffer (e.g., pH 4, 7, and 9) or other test media to a final known concentration (e.g., 1000 mg/kg).[5] Record the initial concentration at Time=0 by immediately analyzing a sample.
-
Incubation: Dispense aliquots of the test solutions into sealed vials. Place the vials under the desired storage conditions (e.g., 4°C, 25°C, 40°C). Protect from light if this is a tested variable.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 6, 12, 24, 48 hours), remove one vial from each test condition for analysis.
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of AITC versus time for each condition.
-
Calculate the degradation rate constant and the half-life of AITC under each test condition to quantitatively assess its stability.
-
References
- 1. fishersci.com [fishersci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 11. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Allyl Isothiocyanate (AITC) Bioavailability in In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of allyl isothiocyanate (AITC) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low bioavailability of allyl isothiocyanate (AITC) in in vivo studies?
A1: The low bioavailability of AITC primarily stems from a combination of its physicochemical properties and physiological processing. Key factors include:
-
Poor Aqueous Solubility: AITC is a lipophilic compound with limited solubility in aqueous environments like the gastrointestinal tract, which can hinder its dissolution and subsequent absorption.[1][2]
-
High Volatility: AITC is a volatile compound, which can lead to losses during formulation and administration.
-
Chemical Instability: It is unstable in aqueous solutions and can degrade over time, with the degradation rate being influenced by factors such as temperature, pH, and time.[3]
-
Rapid Metabolism: Following absorption, AITC is extensively and rapidly metabolized, primarily through the mercapturic acid pathway by conjugation with glutathione (B108866) (GSH).[4] This rapid clearance reduces the amount of active AITC that reaches systemic circulation.
-
Reactivity: AITC is a reactive molecule that can form adducts with proteins and other biological molecules, which can affect its activity and distribution.[1]
Q2: What are the most promising strategies to improve the in vivo bioavailability of AITC?
A2: Encapsulation technologies are the most widely explored and effective strategies to overcome the challenges of low AITC bioavailability. These methods protect AITC from degradation, improve its solubility, and can provide controlled release. Promising approaches include:
-
Nanoemulsions: Oil-in-water nanoemulsions can encapsulate AITC, enhancing its aqueous stability and protecting it from degradation.[2]
-
Nanoparticles: Formulating AITC into nanoparticles, such as those made from biodegradable polymers or lipids, can improve its delivery and therapeutic efficacy.[5]
-
Microencapsulation: Techniques like spray drying and freeze-drying can be used to create microcapsules that protect AITC and can be tailored for controlled release.[6][7][8]
Q3: Are there any known toxicity concerns with AITC at effective in vivo doses?
A3: While AITC is a natural compound, it can exhibit toxicity at high doses. Studies in animal models have shown that high concentrations of AITC can have genotoxic and cytotoxic effects.[1][4] However, at concentrations effective for tumor inhibition in vivo (e.g., 10 micromoles via intraperitoneal injection), no apparent toxicity has been observed in some studies.[9] It is crucial to conduct dose-response studies to determine the therapeutic window for your specific animal model and research question.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vivo experiments with AITC.
Issue 1: Low or inconsistent efficacy of AITC in our animal model.
-
Possible Cause: This is often a direct consequence of AITC's low bioavailability. The compound may be degrading before it can exert its effect, or it may not be absorbed efficiently.
-
Troubleshooting Steps:
-
Verify AITC Stability: Ensure that your AITC stock solution and final formulation are freshly prepared and protected from light and heat. The stability of AITC in aqueous solutions is known to be affected by time, temperature, and pH.[3]
-
Optimize Formulation: If you are administering AITC in a simple aqueous vehicle, consider using a formulation strategy to enhance its stability and solubility. Encapsulation in nanoemulsions or nanoparticles is a highly recommended approach.[2][5]
-
Route of Administration: While oral gavage is a common method, consider if it is the most appropriate for your study. In some cases, intraperitoneal injection has been used to achieve effective concentrations in vivo.[9]
-
Dose Confirmation: Ensure that the administered dose is accurate and consistent. For oral administration, improper gavage technique can lead to dosing errors.[10]
-
Issue 2: High variability in experimental results between individual animals.
-
Possible Cause: High variability can be linked to inconsistencies in AITC delivery and absorption between animals.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the oral gavage or injection procedure is performed consistently for all animals by well-trained personnel.[10]
-
Fasting State of Animals: The presence of food in the gastrointestinal tract can influence the absorption of orally administered compounds. Standardize the fasting period for all animals before dosing.[10]
-
Use a Bioavailability-Enhanced Formulation: Encapsulated formulations can provide more consistent and reproducible absorption compared to administering free AITC, thereby reducing inter-individual variability.
-
Quantitative Data on AITC Formulations
The following table summarizes key quantitative data from studies on various AITC formulations. This data can help in selecting an appropriate strategy to enhance bioavailability.
| Formulation Type | Key Parameters | Results | Reference |
| Nanoemulsion | Droplet Size | 137-215 nm | [2] |
| AITC Stability | 78% remaining after 60 days at 30 °C | [2] | |
| Nanoparticles | Particle Size | 9.4 nm | [11] |
| In Vitro Efficacy | 90% inhibition of HT1376 bladder cancer cell growth at 2 g/L | [11] | |
| Spray-Dried Microcapsules (with Gum Arabic & Tween-20) | AITC Retention | Up to 136.71 mg AITC/g powder | [8] |
| Freeze-Dried Microcapsules | AITC Retention | Low retention observed | [8] |
Experimental Protocols
Protocol 1: Preparation of Allyl Isothiocyanate (AITC) Nanoemulsion
This protocol is based on the emulsion inversion point (EIP) method described in the literature.[2]
-
Preparation of Oil and Surfactant Phases:
-
Prepare the oil phase by mixing mineral oil and AITC.
-
Prepare the surfactant phase by blending Tween 80 and Span 80 to achieve the desired hydrophilic-lipophilic balance (HLB) value (optimal range is 11.0-13.0).
-
-
Mixing:
-
Combine the oil phase and the surfactant phase in a beaker.
-
-
Titration with Aqueous Phase:
-
Slowly add deionized water to the oil-surfactant mixture while continuously stirring with a magnetic stirrer at a constant temperature.
-
The emulsion will undergo a phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion. This is often accompanied by a noticeable change in viscosity.
-
-
Characterization:
-
Determine the droplet size and polydispersity index (PDI) of the nanoemulsion using dynamic light scattering (DLS).
-
Assess the stability of the nanoemulsion by monitoring droplet size and AITC concentration over time.
-
Protocol 2: Microencapsulation of AITC by Spray Drying
This protocol is a general guideline based on methods for encapsulating volatile compounds.[6][7]
-
Emulsion Preparation:
-
Dissolve the wall material (e.g., gum arabic, maltodextrin) in deionized water and stir overnight to ensure complete hydration.
-
Add AITC to the wall material solution. An emulsifier (e.g., Tween 20) can be added to improve emulsion stability.
-
Homogenize the mixture using a high-speed homogenizer to create a stable oil-in-water emulsion.
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Set the inlet air temperature (typically between 150-200°C) and the feed flow rate. The outlet temperature will be a function of these parameters and should be monitored.
-
The atomized droplets are rapidly dried in the hot air, forming microcapsules.
-
-
Collection and Characterization:
-
Collect the powdered microcapsules from the cyclone and collection vessel.
-
Determine the encapsulation efficiency by quantifying the amount of AITC retained in the microcapsules using a suitable analytical method like gas chromatography (GC).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 4. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of allyl isothiocyanate nanoparticles, their anti-inflammatory activity towards RAW 264.7 macrophage cells and anti-proliferative effect on HT1376 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Allyl Isothiocyanate (AITC) Application in Agricultural Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing allyl isothiocyanate (AITC) in agricultural applications. The information herein is intended to help minimize phytotoxicity to non-target crops during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of AITC, offering potential causes and solutions to mitigate crop damage.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible crop damage (leaf burn, yellowing, stunted growth) after AITC application. | - High Application Rate: The concentration of AITC applied may be above the phytotoxicity threshold for the specific crop. - Uneven Distribution: Poor soil incorporation or application method can lead to "hot spots" with high AITC concentrations.[1][2] - Environmental Stress: Plants under stress from drought, extreme temperatures, or high humidity are more susceptible to chemical injury. | - Adjust Application Rate: Consult literature for recommended rates for your specific crop and soil type. Conduct a dose-response experiment on a small scale first. - Improve Application Method: For soil fumigation, ensure thorough mixing with the soil. Drip irrigation can improve uniform distribution compared to shank injection.[3] Using encapsulated or granular formulations can also provide a more controlled release.[1] - Apply Under Optimal Conditions: Avoid applying AITC when crops are under environmental stress. Ensure adequate soil moisture. |
| Inconsistent pest/weed control and occasional crop injury. | - Low Vapor Pressure of AITC: AITC has a low vapor pressure, which can lead to poor diffusion in the soil and inconsistent efficacy.[4] - Soil Properties: Soil texture and organic matter content significantly impact AITC's effectiveness and potential for phytotoxicity. Clay soils and soils with high organic matter can bind AITC, reducing its availability and requiring higher application rates, which can increase the risk of phytotoxicity if not managed carefully.[3][5] Sandy soils may allow for faster diffusion, potentially leading to rapid release and crop damage. | - Consider Co-application: Combining AITC with other fumigants that have a higher vapor pressure may enhance its distribution and efficacy.[4] - Adjust for Soil Type: In soils with high organic matter or clay content, slightly higher application rates may be necessary, but a pre-planting interval should be strictly followed to allow for AITC degradation. In sandy soils, lower application rates or the use of controlled-release formulations are recommended.[5] |
| Phytotoxicity symptoms appear on new growth days or weeks after application. | - Slow Degradation: AITC degradation can be slower in certain soil conditions (e.g., low microbial activity, low temperature, or very low/high moisture), leading to persistent residues. - Formulation Type: Some controlled-release formulations may release AITC over a longer period than anticipated under specific environmental conditions. | - Observe Pre-Planting Intervals: Ensure a sufficient waiting period between AITC application and planting to allow for its degradation. The half-life of AITC in soil is typically 20 to 60 hours but can be influenced by soil properties.[5] - Test New Formulations: When using a new controlled-release formulation, conduct a small-scale bioassay to determine the safe planting interval for your specific soil and environmental conditions. |
| Damage to adjacent, non-target plants. | - Drift: During spray applications, wind can carry AITC to unintended areas. - Leaching: In very sandy soils with heavy rainfall or irrigation, AITC could potentially leach into neighboring plots. | - Manage Application Conditions: Apply AITC on calm days to minimize spray drift. Use application methods that reduce drift, such as soil injection or drip irrigation. - Create Buffer Zones: Maintain an appropriate distance between treated and non-treated areas. |
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of AITC phytotoxicity?
A1: Common symptoms of phytotoxicity include leaf burn (necrosis), yellowing (chlorosis), curling or distortion of leaves, and stunted growth. In severe cases, it can lead to plant death.
Q2: How does AITC cause damage to plants?
A2: AITC induces oxidative stress in plant cells by causing a rapid depletion of glutathione, a key antioxidant.[6] This leads to an accumulation of reactive oxygen species (ROS), which can damage cellular components. AITC is also known to affect cell cycle progression and can interfere with microtubule-dependent processes.[7][8][9][10]
Q3: What is a safe concentration of AITC to use for soil fumigation?
A3: The safe and effective concentration of AITC varies depending on the crop, soil type, target pest, and application method. The following table summarizes some application rates reported in the literature for specific crops where good efficacy and plant vigor were observed.
| Crop | AITC Application Rate | Notes | Source |
| Tomato | 30-50 g/m² | Effective control of major pathogens and increased plant vigor. | [11] |
| Tomato | 221-367 kg/ha | Shank or drip-injected, provided good control of Fusarium oxysporum and Cyperus rotundus. | [12] |
| Strawberry | 40 gal/acre (approx. 374 L/ha) | Did not show consistent pathogen control as a stand-alone treatment. | [4] |
| Cucumber | Residues from 20 g/m² | Residues remaining 10-24 days after fumigation with an encapsulated formulation were not phytotoxic to cucumber seeds. | [1] |
Q4: How can I reduce the risk of phytotoxicity when using AITC?
A4: To minimize the risk of phytotoxicity:
-
Use Controlled-Release Formulations: Encapsulated or granular formulations of AITC can slow its release, preventing a sudden high concentration in the soil that can be damaging to plants.[1][2]
-
Optimize Application Technique: Drip irrigation is often more effective for uniform distribution than shank injection.[3]
-
Mind the Soil Conditions: Be aware of your soil's organic matter content and texture. Higher organic matter may require adjusted rates.[3]
-
Observe a Safe Planting Interval: Allow sufficient time for AITC to degrade in the soil before planting your crop. A waiting period of 10-24 days has been shown to be safe for cucumber seedlings after application of an encapsulated formula.[1]
Q5: Are there standardized methods for testing AITC phytotoxicity?
A5: Yes, standardized protocols for assessing the phytotoxicity of chemicals on terrestrial plants can be adapted for AITC. The OECD Guideline 208 is a widely accepted method for testing seedling emergence and growth.[13][14][15][16]
Experimental Protocols
Protocol 1: Seedling Emergence and Growth Phytotoxicity Test (Adapted from OECD Guideline 208)
This protocol is designed to assess the effects of AITC on seed germination and early seedling growth.
1. Materials:
-
Test plant seeds (e.g., lettuce (Lactuca sativa), tomato (Solanum lycopersicum), barley (Hordeum vulgare)).
-
Artificial soil or natural soil with known properties.
-
Pots or containers for planting.
-
AITC stock solution.
-
Controlled environment chamber or greenhouse with controlled temperature, light, and humidity.
2. Methods:
-
Preparation of Test Concentrations: Prepare a series of AITC dilutions in water. A range-finding test should be conducted first with widely spaced concentrations (e.g., 1, 10, 100 mg AITC per kg of dry soil) to determine the appropriate concentration range for the definitive test. The definitive test should include at least five concentrations.
-
Soil Treatment: AITC can be incorporated into the soil by thoroughly mixing the required amount of AITC solution with the soil. For volatile compounds like AITC, ensure the mixing is done in a well-ventilated area. A control group with only water added to the soil must be included.
-
Sowing: Fill pots with the treated and control soil. Sow a predetermined number of seeds (e.g., 10-20) of the chosen plant species in each pot at a suitable depth. Use at least four replicate pots per concentration.
-
Incubation: Place the pots in a controlled environment (e.g., 22±2°C, 16h/8h light/dark cycle). Water the pots as needed.
-
Observations:
-
Record the number of emerged seedlings daily or at regular intervals until at least 14 days after 50% of the control seedlings have emerged.
-
Assess for visible signs of phytotoxicity (e.g., chlorosis, necrosis, malformations) at the end of the observation period.
-
At the end of the test (typically 14-21 days after 50% emergence in the control), carefully harvest the shoots from all surviving plants.
-
-
Endpoints and Data Analysis:
-
Seedling Emergence Rate (%): Calculate the percentage of emerged seedlings for each treatment and compare it to the control.
-
Shoot Biomass: Measure the fresh and/or dry weight of the harvested shoots.
-
Statistical Analysis: Analyze the data to determine the No Observed Effect Concentration (NOEC) and the EC50 (the concentration causing a 50% reduction in a measured endpoint like biomass).
-
Protocol 2: Evaluating Controlled-Release AITC Formulations
This protocol assesses the release profile and phytotoxicity of encapsulated or granular AITC formulations.
1. Materials:
-
Controlled-release AITC formulation.
-
Standard (non-formulated) AITC for comparison.
-
Soil columns.
-
Sensitive indicator plant seeds (e.g., cress, lettuce).
-
Analytical equipment for AITC quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).
2. Methods:
-
Release Profile Analysis:
-
Incorporate the controlled-release formulation and standard AITC into separate soil columns at a known concentration.
-
At regular time intervals (e.g., 1, 3, 7, 14, 21 days), take soil samples from different depths of the columns.
-
Extract AITC from the soil samples using an appropriate solvent.
-
Quantify the AITC concentration using GC-MS to determine the release rate over time.
-
-
Phytotoxicity Bioassay:
-
Prepare pots with soil treated with the controlled-release formulation and standard AITC at equivalent active ingredient concentrations.
-
At different time points after soil treatment (e.g., 0, 5, 10, 15, 20 days), sow seeds of a sensitive indicator plant.
-
After a set growth period (e.g., 7-14 days), measure seedling emergence, root and shoot length, and biomass.
-
Compare the phytotoxicity of the controlled-release formulation to the standard AITC at each planting interval. This will help determine the reduction in phytotoxicity and the safe planting interval for the controlled-release formulation.
-
Visualizations
AITC-Induced Stress Signaling Pathway in Plants
Caption: AITC-induced phytotoxicity signaling cascade in plant cells.
Experimental Workflow for AITC Phytotoxicity Assessment
Caption: Workflow for assessing AITC phytotoxicity on seedling emergence and growth.
References
- 1. Encapsulated allyl isothiocyanate improves soil distribution, efficacy against soil-borne pathogens and tomato yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hort [journals.ashs.org]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Frontiers | Allyl Isothiocyanate (AITC) Triggered Toxicity and FsYvc1 (a STRPC Family Member) Responded Sense in Fusarium solani [frontiersin.org]
- 7. Allyl isothiocyanate affects the cell cycle of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Allyl isothiocyanate affects the cell cycle of Arabidopsis thaliana [frontiersin.org]
- 9. nva.sikt.no [nva.sikt.no]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of allyl isothiocyanate as a soil fumigant against soil-borne diseases in commercial tomato (Lycopersicon esculentum Mill.) production in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. ia801304.us.archive.org [ia801304.us.archive.org]
- 16. OECD 208: Terrestrial Plant Test - Situ Biosciences [situbiosciences.com]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Allyl Isothiocyanate (AITC)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Allyl Isothiocyanate (AITC). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the antimicrobial efficacy of AITC in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for AITC?
A1: Allyl isothiocyanate exerts its antimicrobial effects through a multi-targeted approach. Its primary mechanism involves disrupting the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.[1][2] AITC's high electrophilicity allows it to react with cellular proteins and enzymes, inhibiting their function and disrupting critical metabolic pathways.[3][4] It has been shown to inhibit enzymes such as thioredoxin reductase and acetate (B1210297) kinase.[3][4]
Q2: What are the main challenges associated with the use of AITC as an antimicrobial agent?
A2: The primary challenges in the application of AITC are its high volatility, strong and pungent odor, and poor water solubility.[5] Its instability in aqueous solutions and susceptibility to degradation can also limit its effectiveness and shelf-life.[3][6] These properties can make it difficult to maintain effective concentrations and may impact the sensory characteristics of products it's incorporated into.[7]
Q3: How can the stability and efficacy of AITC be improved?
A3: Nanoencapsulation is a highly effective strategy to overcome the challenges associated with AITC.[8][5] Encapsulating AITC in carriers like chitosan (B1678972) nanoparticles, halloysite (B83129) nanotubes, or nanoemulsions can protect it from degradation, control its release, mask its strong odor, and improve its solubility and stability in aqueous systems.[8][6][9] Combination therapy with other antimicrobial agents can also lead to synergistic effects, enhancing its overall efficacy.[10][11]
Q4: Is AITC effective against both Gram-positive and Gram-negative bacteria?
A4: Yes, AITC has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12] However, sensitivities can vary between different bacterial species and strains. Some studies suggest that Gram-negative bacteria may be more sensitive to AITC than Gram-positive bacteria.[1][2]
Q5: What is the antifungal potential of AITC?
A5: AITC exhibits significant antifungal activity against a variety of fungal pathogens, including species of Aspergillus, Penicillium, Fusarium, and the yeast Candida albicans.[13][14] Its proposed mechanism of action in fungi also involves the disruption of cell membranes and interference with cellular metabolism.[13] Studies have shown that AITC can inhibit ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, and induce the production of reactive oxygen species (ROS) in fungal cells.[15]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected antimicrobial activity of AITC in liquid media.
| Possible Cause | Troubleshooting Suggestion |
| AITC Volatility | Due to its high volatility, AITC can evaporate from the culture medium, leading to a decrease in its effective concentration. Ensure that experiments are conducted in sealed containers or use a method to control the release of AITC vapor. |
| Degradation in Aqueous Media | AITC can degrade in aqueous environments, especially at higher temperatures and pH levels.[3][4] Prepare fresh AITC solutions for each experiment and consider using a stabilized formulation, such as a nanoemulsion, to improve its stability.[6] |
| pH of the Medium | The antimicrobial activity of AITC can be influenced by the pH of the medium. It has been reported to be more effective at lower pH values.[3][4] Check and record the pH of your experimental setup and consider buffering the medium if necessary. |
| Interaction with Media Components | Components of the culture medium could potentially interact with and neutralize AITC. If possible, run control experiments with a simpler, defined medium to assess for any inhibitory effects of complex media components. |
Problem 2: Difficulty in preparing stable aqueous solutions of AITC.
| Possible Cause | Troubleshooting Suggestion |
| Poor Water Solubility | AITC is poorly soluble in water, which can lead to the formation of unstable suspensions. |
| 1. Use of a Co-solvent: A small amount of a biocompatible solvent like ethanol (B145695) or DMSO can be used to initially dissolve AITC before diluting it in the aqueous medium. Ensure the final solvent concentration is not inhibitory to the test microorganisms. | |
| 2. Nanoemulsification: Prepare an oil-in-water nanoemulsion of AITC. This involves dissolving AITC in a carrier oil and then emulsifying it in an aqueous phase with the help of a surfactant. This can significantly improve its solubility and stability.[6] |
Problem 3: Strong odor of AITC interfering with experiments or sensory analysis.
| Possible Cause | Troubleshooting Suggestion |
| High Volatility and Pungency | The inherent chemical properties of AITC are responsible for its strong smell. |
| 1. Encapsulation: Encapsulating AITC within a polymer or lipid-based nanocarrier can effectively mask its odor.[5] This is particularly useful for applications in food preservation or other sensory-sensitive areas. | |
| 2. Controlled Release Systems: Utilize a delivery system, such as an antimicrobial sachet containing encapsulated AITC, to control the release of AITC vapor, thereby managing the intensity of the odor.[16] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of AITC against various bacteria.
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli O157:H7 | 25 (at pH 4.5 and 5.5) | [3][4] |
| Escherichia coli O157:H7 | 500 (at pH 8.5) | [3][4] |
| Salmonella Montevideo | < 500 | [7] |
| Listeria monocytogenes | < 2500 | [7] |
| Staphylococcus aureus | 0.004 µL/mL | [7] |
| Salmonella Typhimurium | 0.004 µL/mL | [7] |
Table 2: Enhanced antimicrobial efficacy of AITC through combination and encapsulation.
| Treatment | Microorganism | Efficacy Improvement | Reference |
| AITC + Fluconazole | Candida albicans biofilms | Synergistic inhibition of biofilm formation | [10] |
| AITC + Nisin | Listeria monocytogenes, Staphylococcus aureus | Synergistic reduction in cell viability | [11] |
| AITC-loaded chitosan nanoparticles | Food-borne pathogens | Satisfactory antibacterial effects with improved stability | [8] |
| AITC encapsulated in halloysite nanotubes | Escherichia coli, Staphylococcus aureus | Effective inhibition of bacterial growth | [17] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of AITC against a target bacterium using the broth microdilution method.
Materials:
-
Allyl Isothiocyanate (AITC)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer
Procedure:
-
Prepare AITC Stock Solution: Prepare a stock solution of AITC in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.
-
Prepare Bacterial Inoculum: Culture the target bacterium in the appropriate broth overnight. Dilute the overnight culture to achieve a concentration of approximately 1 x 10^6 CFU/mL.
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the AITC working solution (diluted from the stock) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of AITC at which there is no visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
AITC Nanoencapsulation using Chitosan by Ionic Gelation
This protocol describes the preparation of AITC-loaded chitosan nanoparticles.
Materials:
-
Allyl Isothiocyanate (AITC)
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Tween 80 (as a surfactant)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir the solution overnight to ensure complete dissolution.
-
Prepare AITC Emulsion: Add Tween 80 to the chitosan solution (e.g., at a 1:1 ratio with AITC) and stir. Then, add AITC to this solution and stir vigorously to form an oil-in-water emulsion.
-
Ionic Gelation: While stirring the AITC-chitosan emulsion, add a TPP solution (1 mg/mL in deionized water) dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Nanoparticle Collection: Continue stirring for an additional 30 minutes to allow for nanoparticle stabilization. Collect the nanoparticles by centrifugation (e.g., at 10,000 rpm for 30 minutes).
-
Washing and Storage: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted reagents. Resuspend the nanoparticles in deionized water for immediate use or freeze-dry for long-term storage.
Checkerboard Assay for Antimicrobial Synergy Testing
This protocol is used to evaluate the synergistic effect of AITC in combination with another antimicrobial agent.
Materials:
-
AITC
-
Second antimicrobial agent
-
Appropriate broth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of AITC and the second antimicrobial agent at concentrations that are multiples of their respective MICs.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, create serial dilutions of AITC.
-
Along the y-axis, create serial dilutions of the second antimicrobial agent.
-
This creates a matrix of wells with varying concentrations of both agents.
-
-
Inoculation: Inoculate all wells with the target bacterium at a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate under appropriate conditions for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
-
FIC of AITC = (MIC of AITC in combination) / (MIC of AITC alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of AITC + FIC of Agent B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
-
Visualizations
Caption: AITC's multi-targeted antimicrobial mechanism of action.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Workflow for AITC nanoencapsulation using ionic gelation.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Item - Process flow diagram for identification and antimicrobial susceptibility testing of bacteria directly from positive blood culture bottles using the Lysis-Filtration Method with MALDI-TOF VITEK Mass Spectrometry and the VITEK®2 System. - Public Library of Science - Figshare [plos.figshare.com]
- 5. apec.org [apec.org]
- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 15. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Solving solubility issues of allyl isothiocyanate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl isothiocyanate (AITC). The information provided here will help you address common challenges related to the solubility of AITC in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of allyl isothiocyanate (AITC) in water and common organic solvents?
A1: Allyl isothiocyanate is sparingly soluble in water but shows high solubility in most organic solvents. There are some discrepancies in the exact reported aqueous solubility. The quantitative solubility data for AITC in various solvents is summarized in the table below.
Q2: Why does my AITC solution become cloudy or form a precipitate when added to my aqueous cell culture medium?
A2: Precipitation of AITC in aqueous media is a common issue due to its low water solubility. When a concentrated stock of AITC, typically dissolved in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer or cell culture medium, the AITC can come out of solution, leading to cloudiness or precipitation. This is especially common if the final concentration of the organic solvent is too low to maintain the solubility of AITC.
Q3: What are the recommended methods to improve the solubility of AITC in aqueous solutions for my experiments?
A3: Several methods can be employed to enhance the aqueous solubility and stability of AITC. These include:
-
Using a co-solvent: Dissolving AITC in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before diluting it into the aqueous phase is the most common method.
-
Nanoemulsions: Encapsulating AITC in oil-in-water nanoemulsions can significantly improve its aqueous dispersibility and stability.
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming an inclusion complex with cyclodextrins can increase the solubility of AITC in water.
-
Liposomal Encapsulation: Incorporating AITC into liposomes is another effective strategy to improve its delivery in aqueous systems.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments with AITC?
A4: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the optimal concentration can vary depending on the cell line. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Data Presentation
Table 1: Solubility of Allyl Isothiocyanate (AITC) in Various Solvents
| Solvent | Solubility | Temperature | Reference(s) |
| Water | 2 g/L (2 mg/mL) | 20°C | [1] |
| Water | < 0.1 mg/mL | 18.9°C (66°F) | [2] |
| Ethanol | Very Soluble | Not Specified | [3] |
| Diethyl Ether | Very Soluble | Not Specified | [3] |
| Benzene | Very Soluble | Not Specified | [3] |
| Carbon Disulfide | Soluble | Not Specified | [4] |
| Chloroform | Sparingly Soluble | Not Specified | [5] |
| Methanol | Slightly Soluble | Not Specified | [5] |
Troubleshooting Guides
Issue 1: Precipitation of AITC upon dilution in aqueous media
-
Question: I dissolved AITC in DMSO to make a stock solution. When I add it to my cell culture medium, the solution turns cloudy. What should I do?
-
Answer:
-
Decrease the final AITC concentration: Your desired final concentration may be above the solubility limit of AITC in the final concentration of the co-solvent in your medium. Try lowering the AITC concentration.
-
Increase the final co-solvent concentration: While keeping cell viability in mind, you could slightly increase the final DMSO concentration. Ensure it remains in a non-toxic range for your cells (typically <0.5%).
-
Use a pre-warmed medium: Adding the AITC stock solution to a pre-warmed (e.g., 37°C) medium while vortexing can help improve dispersion and prevent localized high concentrations that lead to precipitation.
-
Consider alternative solubilization methods: If using a co-solvent is not sufficient, you may need to explore more advanced techniques like nanoemulsions or cyclodextrin complexes, as detailed in the experimental protocols below.
-
Issue 2: Inconsistent experimental results with AITC
-
Question: I am observing high variability in the biological effects of AITC between experiments. Could this be related to solubility?
-
Answer: Yes, inconsistent solubility can lead to variable effective concentrations of AITC in your experiments.
-
Ensure complete dissolution of the stock solution: Before each use, ensure your AITC stock solution is completely dissolved. If it has been stored at a low temperature, allow it to come to room temperature and vortex thoroughly.
-
Prepare fresh dilutions: AITC can be unstable in aqueous solutions. It is best to prepare fresh dilutions of AITC in your medium for each experiment rather than storing diluted solutions.
-
Standardize your dilution procedure: Always add the AITC stock solution to the aqueous medium in the same manner (e.g., drop-wise while vortexing) to ensure consistent mixing and minimize precipitation.
-
Experimental Protocols
Protocol 1: Solubilization of AITC using DMSO as a Co-solvent
This protocol describes the standard method for preparing AITC solutions for in vitro experiments using DMSO.
Materials:
-
Allyl isothiocyanate (AITC)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous solution (e.g., cell culture medium, phosphate-buffered saline)
Procedure:
-
Prepare AITC Stock Solution:
-
In a sterile microcentrifuge tube, dissolve AITC in 100% DMSO to prepare a high-concentration stock solution (e.g., 100 mM). The molar mass of AITC is 99.15 g/mol .
-
Vortex thoroughly until the AITC is completely dissolved. This stock solution can be stored at -20°C for short periods, protected from light and moisture.
-
-
Prepare Working Solution:
-
Pre-warm your aqueous solution (e.g., cell culture medium) to the desired temperature (e.g., 37°C).
-
Perform serial dilutions of the AITC stock solution in the pre-warmed aqueous medium to achieve your desired final concentrations.
-
When diluting, add the AITC stock solution drop-wise to the aqueous medium while gently vortexing to ensure rapid and uniform mixing.
-
Important: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% (v/v), to avoid solvent toxicity.
-
Protocol 2: Preparation of AITC Nanoemulsion
This protocol is based on the emulsion inversion point method to enhance the aqueous stability and solubility of AITC.
Materials:
-
Allyl isothiocyanate (AITC)
-
Mineral oil
-
Tween 80 (surfactant)
-
Span 80 (surfactant)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Peristaltic pump
Procedure:
-
Prepare the Oil Phase:
-
In a beaker, combine mineral oil, AITC, Tween 80, and Span 80. A typical formulation might consist of 19% mineral oil, 1% AITC, and 6% mixed surfactants by weight.
-
The optimal hydrophilic-lipophilic balance (HLB) for AITC nanoemulsions is typically between 11.0 and 13.0. Adjust the ratio of Tween 80 (HLB = 15.0) and Span 80 (HLB = 4.3) to achieve the desired HLB value.
-
-
Form the Nanoemulsion:
-
Place the beaker on a magnetic stirrer and begin stirring at a constant speed (e.g., 1200 rpm).
-
Using a peristaltic pump, slowly add deionized water to the oil phase at a constant flow rate (e.g., 1 mL/min).
-
As water is added, the mixture will transition from a water-in-oil emulsion to an oil-in-water nanoemulsion.
-
Continue stirring for a period after all the water has been added (e.g., 30 minutes) to ensure a stable and uniform nanoemulsion.
-
The resulting translucent solution contains AITC encapsulated in nanodroplets.
-
Protocol 3: Preparation of AITC-Cyclodextrin Inclusion Complex
This protocol describes the formation of an inclusion complex between AITC and β-cyclodextrin to improve its water solubility.
Materials:
-
Allyl isothiocyanate (AITC)
-
β-cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
-
Oven or vacuum desiccator
Procedure:
-
Dissolve β-cyclodextrin:
-
In a beaker, dissolve β-cyclodextrin in deionized water with stirring. Gentle heating may be required to fully dissolve the cyclodextrin.
-
-
Add AITC:
-
Prepare a solution of AITC in a small amount of ethanol.
-
Slowly add the AITC-ethanol solution to the aqueous β-cyclodextrin solution while stirring continuously. A typical molar ratio of AITC to β-cyclodextrin is 2:1.
-
-
Complex Formation:
-
Allow the mixture to stir at room temperature for an extended period (e.g., overnight) to facilitate the formation of the inclusion complex. A white precipitate of the AITC-β-cyclodextrin complex should form.
-
-
Isolate and Dry the Complex:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold water to remove any uncomplexed AITC or cyclodextrin.
-
Dry the resulting white powder in an oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator to obtain the AITC-β-cyclodextrin inclusion complex.
-
The powdered complex can be dissolved in aqueous solutions for experimental use.
-
Visualizations
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Allyl isothiocyanate CAS#: 57-06-7 [m.chemicalbook.com]
Technical Support Center: Purification of Crude Allyl Thiocyanate
Welcome to the technical support center for the purification of crude allyl thiocyanate (B1210189). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude allyl thiocyanate?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route and handling conditions. The most common impurity is its isomer, allyl isothiocyanate, which can form via thermal rearrangement.[1][2] Other potential impurities include unreacted starting materials (e.g., allyl halides and thiocyanate salts), solvents used in the synthesis, and various degradation products.[3][4] If the purification process involves heat and water, degradation products can include N,N'-diallylthiourea and various diallyl polysulfides.[5][6]
Q2: What is the primary method for purifying crude this compound?
A2: The most common and effective method for purifying crude this compound is distillation, often under reduced pressure (vacuum distillation).[4] This technique is suitable for separating this compound from less volatile impurities and decomposition products. Steam distillation can also be employed, particularly for isolating the compound from natural sources like mustard seeds.[7][8]
Q3: Why is my purified this compound showing the presence of allyl isothiocyanate?
A3: this compound and allyl isothiocyanate can exist in equilibrium, and the isomerization of this compound to the more thermodynamically stable allyl isothiocyanate can occur, especially at elevated temperatures.[1][2] During purification methods that require heating, such as distillation, this isomerization can be a significant side reaction, leading to contamination of the final product.
Q4: How can I minimize the degradation of this compound during purification?
A4: this compound is sensitive to heat and alkaline conditions.[5][9] To minimize degradation, it is crucial to:
-
Use the lowest possible temperatures during distillation by applying a vacuum.
-
Ensure all glassware and solvents are neutral or slightly acidic.
-
Avoid prolonged heating.
-
Work in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.
Q5: Can chromatography be used to purify this compound?
A5: Yes, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be used for the analysis and purification of this compound.[10][11] Reversed-phase HPLC is a common method for separating this compound from its impurities.[10] While effective, scaling up chromatographic purification can be more complex and costly than distillation for large quantities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Degradation: The compound may have decomposed due to excessive heat.[5] 2. Isomerization: Conversion to allyl isothiocyanate.[2] 3. Incomplete Distillation: The distillation may not have been carried to completion. | 1. Lower the distillation temperature by using a higher vacuum. 2. Minimize the time the compound is exposed to high temperatures. 3. Ensure the distillation apparatus is efficient and monitor the collection of fractions closely. |
| Product is Yellow or Brown | 1. Presence of Impurities: The discoloration may be due to polymeric or degradation byproducts. 2. Thermal Decomposition: Overheating during purification can lead to colored impurities.[5] | 1. Repeat the distillation, ensuring a narrow boiling point range is collected for the main fraction. 2. Consider a pre-purification step, such as washing with a neutral brine solution, to remove some impurities. |
| Inconsistent Purity Between Batches | 1. Variability in Crude Material: The starting crude product may have different impurity profiles. 2. Inconsistent Purification Parameters: Variations in temperature, pressure, or duration of purification. | 1. Analyze the crude material before purification to identify the major impurities. 2. Strictly control and document all purification parameters (temperature, vacuum level, reflux ratio) for each batch.[4] |
| Presence of Water in Final Product | 1. Incomplete Drying: The crude product or solvents may not have been adequately dried before distillation. 2. Atmospheric Moisture: Exposure to air during handling and transfer. | 1. Dry the crude product over a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. 2. Use dry solvents and perform transfers under an inert atmosphere. |
Quantitative Data Summary
The following table summarizes typical purity and yield data for the purification of this compound using different methods.
| Purification Method | Achievable Purity | Reported Yield | Reference |
| Vacuum Distillation | > 99.5% | - | [4] |
| Distillation (Atmospheric) | > 98% | 98.1% - 98.9% | [3] |
| Steam Distillation | 98-99% | - | [7] |
| Synthesis with Heating Step | 96-97% | 87.0% - 88.0% | [2] |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
This protocol describes a general procedure for the purification of synthetically prepared crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and collection flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Transfer the crude this compound to a dry round-bottom flask.
-
Assemble the short path distillation apparatus. Ensure all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and an inert gas line.
-
Slowly apply vacuum to the system. A vacuum of around 80 mmHg is a good starting point.[4]
-
Begin heating the flask gently with stirring.
-
Collect any low-boiling impurities as the forerun.
-
Increase the temperature to distill the this compound. The external temperature may reach up to 120°C.[4]
-
Collect the main fraction of purified this compound in a clean, dry collection flask.
-
Once the main fraction is collected, stop the heating and allow the system to cool under vacuum.
-
Gently break the vacuum with the inert gas.
-
Transfer the purified product to a clean, dry, and sealed container for storage.
Protocol 2: Reversed-Phase HPLC Analysis
This protocol is for the analysis of the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 column.[10]
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (B129727) (e.g., 30:70 v/v).[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Detection Wavelength: 246 nm.[10]
-
Injection Volume: 20 µL.[10]
Procedure:
-
Prepare a standard solution of pure this compound in the mobile phase at a known concentration.
-
Prepare a sample of the purified this compound by diluting it in the mobile phase.
-
Filter both the standard and sample solutions through a 0.45 µm filter.
-
Inject the standard solution into the HPLC system to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting low yield in this compound purification.
References
- 1. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]
- 3. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]
- 4. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. tandfonline.com [tandfonline.com]
- 7. A Process For The Extraction Of Allyl Isothocyanate [quickcompany.in]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]
- 10. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Separation and Quantitation of Allyl Isothiocyanate [research.amanote.com]
Technical Support Center: Optimizing Allyl Thiocyanate Isomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isomerization of allyl thiocyanate (B1210189) to allyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is allyl thiocyanate isomerization, and why is it a significant consideration in experimental work?
A1: this compound isomerization is a chemical rearrangement where the allyl group migrates from the sulfur atom to the nitrogen atom, converting this compound (CH₂=CHCH₂SCN) into the more thermodynamically stable allyl isothiocyanate (CH₂=CHCH₂NCS).[1][2] This transformation is a critical consideration in organic synthesis and drug development because the two isomers possess distinct chemical, physical, and biological properties.[1] The presence of the isothiocyanate isomer as an impurity can significantly impact reaction outcomes, product purity, and biological activity.[1]
Q2: What are the primary factors that influence the rate of this compound isomerization?
A2: The main factors that promote the isomerization of this compound are:
-
Temperature: Higher temperatures significantly accelerate the rate of isomerization.[1] Many thiocyanates, including this compound, are unstable when heated, and prolonged exposure to temperatures above 50°C can induce this rearrangement.[1]
-
Catalysts: Lewis acids, such as zinc chloride, are known to effectively catalyze this isomerization, although they can also lead to the formation of side reactions and tar.[1][3] Certain metal salts, like cadmium iodide, have also been shown to catalyze this rearrangement.[1][3]
-
Solvent Polarity: For this compound, the isomerization is believed to proceed through a cyclic intermediate, and the rate of rearrangement is little influenced by the polarity of the solvent.[3][4] However, for other thiocyanates that may proceed through a more ionic transition state, an increase in solvent polarity can hasten the reaction.[1]
-
Structure of the Organic Group: The nature of the organic group attached to the thiocyanate is crucial. Allylic and benzylic thiocyanates are particularly prone to isomerization because they can form stable carbocation-like transition states.[1]
Q3: How can I minimize the isomerization of this compound during synthesis and purification?
A3: To minimize unwanted isomerization, consider the following strategies:
-
Temperature Control: Conduct reactions at the lowest effective temperature.[1] For many syntheses involving alkyl halides, room temperature or slightly elevated temperatures (40-60°C) are often sufficient.[1] During workup, remove solvents under reduced pressure at low temperatures, for instance, using a rotary evaporator with a cold water bath.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC and stop the reaction as soon as the starting material has been consumed to avoid prolonged heating.[1]
-
Purification Method: If using column chromatography, minimize the time the compound spends on the silica (B1680970) gel, as silica can promote isomerization.[1] Consider using a less acidic grade of silica gel or neutralizing it with a small amount of triethylamine (B128534) in the eluent.[1] Alternative purification methods such as distillation (if the compound is thermally stable), recrystallization, or preparative HPLC should also be considered.[1]
-
Storage: Store purified this compound at low temperatures, ideally frozen (-20°C), to prevent isomerization over time.[1]
Q4: What analytical techniques can be used to differentiate and quantify this compound and allyl isothiocyanate?
A4: Several analytical methods can distinguish between these two isomers:
-
Infrared (IR) Spectroscopy: The C-N stretching vibration appears at different frequencies for thiocyanates (around 2140-2175 cm⁻¹) and isothiocyanates (a broad and intense band around 2040-2150 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish the isomers based on the chemical shifts of the protons and carbons adjacent to the sulfur or nitrogen atom.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are effective for separating and quantifying the two isomers in a mixture, especially when coupled with a mass spectrometer (MS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of desired this compound. | Incomplete reaction. | Monitor the reaction progress by TLC or GC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Poor leaving group on the alkyl halide. | Use an allyl halide with a better leaving group, such as allyl iodide or allyl bromide instead of allyl chloride, which may allow for milder reaction conditions.[1] | |
| Significant formation of allyl isothiocyanate byproduct. | High reaction temperature. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[1] |
| Prolonged reaction time. | Monitor the reaction closely and work it up as soon as the starting material is consumed.[1] | |
| Use of a catalyst that promotes isomerization. | If a catalyst is necessary, screen for one that favors the formation of the thiocyanate. For some syntheses, a phase-transfer catalyst in a biphasic system can be a mild and effective option.[1] | |
| Increased isothiocyanate content after purification. | Isomerization on silica gel during column chromatography. | Minimize contact time with silica gel. Use a less acidic grade of silica gel or add a small amount of a neutralizer like triethylamine to the eluent.[1] Consider alternative purification methods.[1] |
| High temperatures during solvent removal. | Evaporate the solvent under reduced pressure at a low temperature.[1] | |
| Formation of elimination byproducts. | The base used is too strong. | For reactions sensitive to elimination, use a milder base or a biphasic system where the base concentration in the organic phase is controlled.[1] |
Quantitative Data Summary
The following table summarizes key kinetic data for the isomerization of this compound.
| Compound | Temperature Range (°C) | Activation Energy (Ea, kcal/mol) | Entropy of Activation (ΔS‡, e.u.) |
| This compound | 57.8 - 86.4 | 23.8 ± 0.2 | -9.4 |
| β-Meththis compound | 57.8 - 86.4 | 24.4 ± 0.2 | -8.7 |
Data sourced from BenchChem[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is designed to favor the formation of this compound while minimizing isomerization.
Materials:
-
Allyl bromide or allyl chloride (1.0 eq)
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN) (1.2 eq)
-
Solvent (e.g., acetone, ethanol, or a biphasic system with a phase-transfer catalyst)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq, if using a biphasic system)
-
Toluene (if using a biphasic system)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the allyl halide (1.0 eq) in the chosen solvent. If using a biphasic system, dissolve the allyl halide and TBAB (0.1 eq) in toluene.
-
In a separate beaker, dissolve the thiocyanate salt (1.2 eq) in the solvent. For a biphasic system, dissolve NaSCN in deionized water.
-
Add the thiocyanate solution to the solution of the allyl halide.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C).
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic and aqueous layers.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.[1]
-
Purify the crude product promptly using a suitable method (e.g., flash chromatography on neutral or deactivated silica gel, or distillation under reduced pressure).
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Proposed intramolecular mechanism for isomerization.
References
Technical Support Center: Quantification of Allyl Isothiocyanate (AITC)
Welcome to the technical support center for the quantification of allyl isothiocyanate (AITC). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this volatile and reactive compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying Allyl Isothiocyanate (AITC)?
A1: The accurate quantification of AITC is challenging due to several inherent properties of the molecule:
-
High Volatility: AITC is a volatile compound, which can lead to significant sample loss during sample preparation, extraction, and analysis if not handled properly.[1] This volatility makes techniques like gas chromatography (GC) suitable, but also necessitates careful sample handling to prevent evaporative losses.
-
Instability: AITC is unstable in certain conditions. It can degrade in aqueous solutions, with the degradation being sensitive to temperature and pH.[2] It is more stable in organic solvents like n-hexane, acetone, and ethyl acetate.[2]
-
Reactivity: Isothiocyanates are reactive compounds that can form adducts with biomolecules, which may complicate analysis.[3]
-
Matrix Effects: When analyzing AITC in complex matrices such as food or biological samples, other co-eluting compounds can interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement and affecting accuracy.[4][5][6]
Q2: Which analytical techniques are most commonly used for AITC quantification?
A2: The most prevalent techniques for AITC quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[7][8][9]
-
GC-MS: This is a widely used method due to AITC's volatility. It offers high sensitivity and selectivity. However, thermal instability of some isothiocyanates in the GC injection port can be a concern.[7]
-
HPLC-UV/MS: HPLC methods are also common, particularly when analyzing less volatile derivatives of AITC or for simultaneous analysis of AITC and its precursors (glucosinolates).[8][9] Derivatization is often employed to improve stability and detection.[7][10]
Q3: Why is derivatization sometimes necessary for AITC analysis by HPLC?
A3: Derivatization is often employed in HPLC analysis of AITC for several reasons:
-
To overcome volatility: Converting the volatile AITC to a non-volatile derivative reduces sample loss during preparation and analysis.[3]
-
To improve stability: AITC can be unstable in the aqueous mobile phases used in reversed-phase HPLC. Derivatization can create a more stable compound.
-
To enhance detection: AITC lacks a strong chromophore, making UV detection less sensitive. Derivatization with a UV-absorbing agent can significantly improve detection limits.[10] Common derivatizing agents include N-acetyl-L-cysteine (NAC) and 1,2-benzenedithiol.[10]
Q4: How can I minimize AITC loss due to volatility during sample preparation?
A4: To minimize the loss of AITC due to its high volatility, consider the following precautions:
-
Work with chilled samples and solvents.
-
Minimize sample exposure to air by keeping vials capped whenever possible.
-
Use gas-tight syringes for sample injection.
-
Avoid high temperatures during sample extraction and concentration steps.
-
Consider in-situ derivatization to convert AITC to a less volatile compound early in the workflow.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape in HPLC Analysis of AITC
This guide addresses common issues related to peak tailing, broadening, and splitting in HPLC analysis.
Caption: Troubleshooting decision tree for poor peak shape in AITC HPLC analysis.
Guide 2: Troubleshooting Low Recovery of AITC
This guide provides steps to diagnose and resolve issues of low AITC recovery during sample preparation and analysis.
Caption: Workflow for troubleshooting low AITC recovery.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods for AITC quantification.
Table 1: Gas Chromatography (GC) Methods for AITC Quantification
| Parameter | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | n-hexane extraction | Mustard | 12.8 ng/mL | 38.9 ng/mL | [11] |
| GC-FID | Steam Distillation | Mustard Extract | Not Reported | Not Reported | [9] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods for AITC Quantification
| Parameter | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| RP-HPLC-UV | Water:Methanol (B129727) (30:70) | Black Mustard Phytosomes | 0.0043 µg/mL | 0.01324 µg/mL | 97.07-103.66% | [8] |
| HPLC-DAD-MS | SPE and derivatization with NAC | Plant Samples | < 4.9 nmol/mL | Not Reported | 83.3-103.7% | [10] |
| RP-HPLC-UV | Acetonitrile/Water Gradient | Aqueous Extracts | 0.1 µg/mL | Not Reported | Not Reported | [9] |
| UHPLC-MS/MS | Derivatization with tBocCysME | Mouse Serum | Not Reported | 0.842 nM | 75 ± 2% | [12] |
Experimental Protocols
Protocol 1: GC-MS Quantification of AITC in Mustard
This protocol is based on the method described by Anwar et al. (2009).[11]
-
Standard Preparation:
-
Prepare a stock solution of AITC in n-hexane.
-
Create a series of dilutions to generate a calibration curve.
-
-
Sample Extraction:
-
Weigh a known amount of the mustard sample.
-
Extract with n-hexane.
-
Repeat the extraction and combine the supernatants.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Oven Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation.
-
MS Detector: Positive ion mode, scan for the characteristic m/z fragment for AITC (e.g., 99 m/z).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the AITC standard against its concentration.
-
Determine the concentration of AITC in the sample extract from the calibration curve.
-
Protocol 2: HPLC-DAD-MS Quantification of AITC in Plant Samples with Derivatization
This protocol is adapted from the method described by Pilipczuk et al. (2017).[10]
-
Sample Extraction and SPE Cleanup:
-
Homogenize the plant material.
-
Extract AITC using a suitable solvent.
-
Perform Solid-Phase Extraction (SPE) for sample cleanup and isolation of ITCs.
-
-
Derivatization:
-
Prepare a derivatizing reagent solution (e.g., 0.2 M N-acetyl-L-cysteine and 0.2 M NaHCO3 in water).
-
Mix the isopropanolic eluate from SPE with the derivatizing reagent.
-
Incubate the mixture (e.g., 1 hour at 50°C) to form the dithiocarbamate (B8719985) derivatives.
-
-
HPLC-DAD-MS Analysis:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile).
-
DAD Detector: Monitor at a wavelength appropriate for the derivative.
-
MS Detector: Use electrospray ionization (ESI) to confirm the identity of the derivatized AITC.
-
-
Quantification:
-
Prepare standards of derivatized AITC.
-
Generate a calibration curve and quantify the AITC in the sample.
-
Logical Relationship Diagram
The following diagram illustrates the logical workflow for selecting an appropriate analytical method for AITC quantification based on sample characteristics and research objectives.
Caption: Decision-making workflow for selecting an AITC quantification method.
References
- 1. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. medium.com [medium.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Allyl Isothiocyanate (AITC) Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life of allyl isothiocyanate (AITC) formulations. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formulation and stability testing of AITC.
Q1: My AITC formulation is showing rapid degradation. What are the likely causes?
A1: AITC is inherently unstable, particularly in aqueous environments. The primary factors contributing to its degradation are:
-
pH: AITC degradation is significantly accelerated in alkaline conditions compared to acidic or neutral pH.
-
Temperature: Higher temperatures promote the degradation of AITC. Storage at elevated temperatures will lead to a rapid loss of the active compound.[1]
-
Solvent: AITC is more stable in non-polar organic solvents like n-hexane, acetone, and ethyl acetate. It degrades more readily in polar solvents such as water and methanol (B129727).[1]
-
Presence of Nucleophiles: AITC is susceptible to reactions with nucleophiles, which can be present in the formulation or the surrounding environment.
Q2: I'm observing a loss of pungency and a change in the odor of my AITC formulation over time. What chemical changes are occurring?
A2: The characteristic pungent odor of AITC can diminish due to its degradation into various other compounds. In aqueous solutions, AITC can decompose to form substances with different sensory profiles, such as a garlic-like odor. Some of the identified degradation products include:
-
Allyl allyldithiocarbamate
-
Diallyl tetra- and penta-sulfide
-
N,N'-diallylthiourea
-
Allylamine
Thermal degradation can also lead to the formation of diallyl sulfide, diallyl disulfide, and allyl thiocyanate, among others.[4][5]
Q3: My microencapsulated AITC shows low encapsulation efficiency. How can I improve it?
A3: Low encapsulation efficiency of a volatile compound like AITC is a common challenge.[6] Consider the following strategies:
-
Wall Material Selection: The choice of wall material is critical. Gum arabic and gelatin, often used in complex coacervation, have shown high encapsulation efficiencies for AITC, exceeding 90%.[7] For spray drying, combinations of gum arabic or maltodextrin (B1146171) with surfactants like Tween 20 or Tween 80 can significantly improve retention.[8]
-
Core-to-Wall Material Ratio: Optimizing the ratio of AITC to the wall material is essential. Increasing the proportion of the wall material can enhance the retention of AITC during spray drying.[9]
-
Emulsification Step: A stable emulsion with a small droplet size is crucial before spray drying. The use of appropriate emulsifiers and homogenization techniques can improve the encapsulation of the volatile core.
-
Drying Parameters (for spray drying): High inlet temperatures can cause the loss of volatile AITC. Optimizing the inlet and outlet air temperatures is necessary to ensure efficient drying without significant degradation or evaporation of the core material.
Q4: My AITC nanoemulsion is showing signs of instability (e.g., creaming, phase separation). What can I do to improve its stability?
A4: Nanoemulsion instability can arise from several factors.[10][11] Here are some troubleshooting tips:
-
Surfactant Selection and Concentration: The type and concentration of the surfactant are paramount. For oil-in-water nanoemulsions of AITC, non-ionic surfactants like Tween 80 and Span 80 have been used successfully.[12][13] The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized for the specific oil phase.
-
Oil Phase Composition: The type of oil used in the formulation can affect AITC stability. Medium-chain triglycerides (MCT) have been shown to provide better stability for AITC in oil-in-water emulsions compared to soybean oil.[10]
-
High Oil Content: A higher oil content in the emulsion can favor the stability of AITC.[10]
-
Preparation Method: The method of preparation, whether high-energy (e.g., high-pressure homogenization, ultrasonication) or low-energy (e.g., phase inversion temperature), can influence the droplet size and stability of the nanoemulsion.[14] Ensure the chosen method is optimized for your specific formulation.
-
Storage Conditions: Store the nanoemulsion at a constant, cool temperature to minimize kinetic instability.
Strategies to Enhance AITC Shelf-Life: Data & Protocols
Encapsulation and formulation into nanoemulsions are two of the most effective strategies to protect AITC from degradation and control its release.
Microencapsulation
Microencapsulation involves entrapping AITC within a protective shell material, which can reduce its volatility and protect it from environmental factors.
| Formulation Method | Wall Material | Core:Wall Ratio | Encapsulation Efficiency (%) | Reference |
| Complex Coacervation | Gelatin and Gum Arabic | 1:2 | > 90% | [7] |
| Spray Drying | Gum Arabic and Tween 20 | 1:4 (AITC:GA) | High | [9] |
| Spray Drying | Gum Arabic and Tween 20 | - | ~27% |
This protocol is a general guideline based on established methods.[3][9]
-
Emulsion Preparation:
-
Dissolve the wall material (e.g., 10 g of gum arabic or maltodextrin) in deionized water (e.g., 490 mL) and stir overnight at room temperature.
-
Add AITC (e.g., 10 mL) to the wall material solution.
-
If using a surfactant, add it at this stage (e.g., 500 µL of Tween 20 or Tween 80).
-
Homogenize the mixture using a high-speed homogenizer to form a stable oil-in-water emulsion. The homogenization parameters (speed, time) should be optimized.
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Typical operating conditions to start with are an inlet temperature of 150-250°C and an outlet temperature of 50-80°C. These parameters need to be optimized for the specific instrument and formulation to maximize AITC retention.
-
Collect the resulting powder.
-
-
Characterization:
-
Determine the AITC content in the microcapsules using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to calculate the encapsulation efficiency.
-
Analyze the morphology of the microcapsules using Scanning Electron Microscopy (SEM).
-
Nanoemulsions
Nanoemulsions are thermodynamically stable colloidal dispersions of oil and water stabilized by a surfactant, with droplet sizes typically in the range of 20-200 nm. They can improve the solubility and stability of AITC in aqueous systems.
| Formulation | Storage Conditions | Remaining AITC (%) | Time | Reference |
| Oil-in-water nanoemulsion | 30°C | 78% | 60 days | [12][13] |
This protocol is based on a low-energy emulsification method.[12][13]
-
Phase Preparation:
-
Prepare the oil phase by mixing AITC with a suitable carrier oil (e.g., medium-chain triglycerides) and a lipophilic surfactant (e.g., Span 80).
-
Prepare the aqueous phase containing a hydrophilic surfactant (e.g., Tween 80). The ratio of the two surfactants is crucial for achieving the optimal hydrophilic-lipophilic balance (HLB).
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase with continuous stirring.
-
As the water content increases, the system will undergo a phase inversion from a water-in-oil to an oil-in-water emulsion, resulting in the formation of small droplets.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the long-term stability by monitoring droplet size, PDI, and AITC concentration over time under controlled storage conditions (e.g., different temperatures). AITC concentration can be determined by HPLC.
-
Analytical Methods for Stability Assessment
Accurate and validated analytical methods are essential for determining the concentration of AITC in formulations and tracking its degradation over time.
High-Performance Liquid Chromatography (HPLC) Method for AITC Quantification
A validated reversed-phase HPLC (RP-HPLC) method can be used for the estimation of AITC.[5][16]
-
Column: C18 column (e.g., BDS HYPERSIL C18).
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 30:70 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at 246 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on the retention time and peak area of an AITC standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
GC-MS is a powerful technique for identifying the volatile degradation products of AITC.[17]
-
Column: A polar capillary column (e.g., DB-Wax).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is typically used, for example, starting at 50°C and ramping up to 220°C.
-
Injection: Split injection is commonly used.
-
Detection: Mass spectrometer for identification of compounds based on their mass spectra.
Visualizing Workflows and Pathways
AITC Degradation Pathway in Aqueous Solution
The following diagram illustrates the major degradation pathways of AITC in an aqueous environment, leading to the formation of various byproducts.
Caption: Major degradation pathways of AITC in an aqueous solution.
Experimental Workflow for AITC Microencapsulation and Analysis
This workflow outlines the key steps involved in the preparation and characterization of AITC microcapsules.
Caption: Workflow for AITC microencapsulation and subsequent analysis.
Logical Relationship of Factors Affecting AITC Stability
This diagram illustrates the key factors that influence the stability of AITC formulations.
References
- 1. research.wur.nl [research.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. deepdyve.com [deepdyve.com]
- 11. Citrus essential oils – Based nano-emulsions: Functional properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DOT — NetworkX 3.6.1 documentation [networkx.org]
- 16. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lib3.dss.go.th [lib3.dss.go.th]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Allyl Thiocyanate and Allyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl thiocyanate (B1210189) (ATC) and allyl isothiocyanate (AITC) are two closely related organosulfur compounds that have garnered interest in the scientific community for their potential biological activities. AITC, a well-known component of cruciferous vegetables like mustard and wasabi, has been extensively studied for its anticancer, antimicrobial, and insecticidal properties.[1][2][3] In contrast, its isomer, ATC, remains significantly less characterized. This guide provides a comprehensive comparison of the known biological activities of these two compounds, supported by available experimental data and detailed methodologies. The significant disparity in the volume of research highlights a critical knowledge gap and a potential area for future investigation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of allyl thiocyanate and allyl isothiocyanate. The disparity in the amount of available data is immediately apparent.
Table 1: Anticancer Activity (IC50 Values in µM)
| Cancer Cell Line | This compound (ATC) | Allyl Isothiocyanate (AITC) | Reference |
| Human Prostate Cancer (PC-3) | Data not available | ~17 | [3] |
| Human Prostate Cancer (LNCaP) | Data not available | ~15-17 | [3] |
| Human Breast Cancer (MCF-7) | Data not available | ~5 | [3] |
| Human Breast Cancer (MDA-MB-231) | Data not available | No significant inhibition at 10 µM | [3] |
| Human Colorectal Adenocarcinoma (HT29) | Data not available | Toxic, cytostatic/cytotoxic effects observed | [3] |
| Human Lung Cancer (A549) | Data not available | 10 | [3] |
| Human Lung Cancer (H1299) | Data not available | 5 | [3] |
| Human Malignant Glioma (GBM 8401) | Data not available | 9.25 ± 0.69 | [3] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | This compound (ATC) | Allyl Isothiocyanate (AITC) | Reference |
| Escherichia coli O157:H7 | Data not available | 25 µL/L (at pH 4.5-5.5) | [4] |
| Staphylococcus aureus | Data not available | MIC profile similar to ciprofloxacin (B1669076) and polymyxin (B74138) B | [1] |
| Listeria monocytogenes | Data not available | MIC profile similar to ciprofloxacin and polymyxin B | [1] |
| Salmonella Typhimurium | Data not available | MIC profile similar to ciprofloxacin and polymyxin B | [1] |
| Candida albicans | Data not available | 0.125 mg/mL (MIC50) | [5] |
Note: While a study on "allylic thiocyanates" reported antimicrobial activity, specific MIC values for this compound were not provided.[6]
Table 3: Insecticidal Activity (LC50/LD50)
| Insect Species | This compound (ATC) | Allyl Isothiocyanate (AITC) | Reference |
| Flighted Spongy Moth (Lymantria dispar japonica) | Data not available | 37.3 ± 5.4 ppm (gas concentration) | [7] |
| Stored-product pests (e.g., Sitophilus zeamais) | Data not available | Strong toxicity observed as a fumigant | [8][9] |
| Nematodes (e.g., Heterodera glycines) | Data not available | 14.9 µg/mL | [10] |
Experimental Protocols
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of allyl isothiocyanate (or this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[11]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Serial Dilution: The test compound (allyl isothiocyanate or this compound) is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
Insecticidal Activity: Fumigant Toxicity Bioassay
This protocol assesses the insecticidal activity of volatile compounds.
-
Insect Rearing: The target insect species are reared under controlled laboratory conditions.
-
Exposure Chambers: Sealed containers (e.g., glass jars) of a known volume are used as exposure chambers.
-
Compound Application: A specific amount of the volatile compound (e.g., allyl isothiocyanate) is applied to a filter paper or a similar substrate and placed inside the chamber, ensuring no direct contact with the insects.
-
Insect Introduction: A known number of insects are introduced into each chamber.
-
Incubation: The chambers are kept at a constant temperature and humidity for a defined exposure period (e.g., 24, 48, 72 hours).
-
Mortality Assessment: After the exposure period, the number of dead insects is counted.
-
Data Analysis: The mortality data is used to calculate the LC50 (lethal concentration 50%) or LD50 (lethal dose 50%) values using probit analysis.[8][9]
Mechanisms of Action & Signaling Pathways
Allyl Isothiocyanate (AITC)
AITC exerts its biological effects through multiple mechanisms and by modulating various signaling pathways.
-
Anticancer Mechanism: AITC has been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[3] It can trigger the production of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[12] AITC also causes cell cycle arrest, primarily at the G2/M phase, by downregulating key regulatory proteins like Cdc25B and Cdc25C.[3] Furthermore, it can inhibit cancer cell invasion and metastasis by downregulating matrix metalloproteinases (MMPs).[12]
-
Antimicrobial Mechanism: The antimicrobial action of AITC is attributed to its ability to disrupt the cell membrane of microorganisms, leading to the leakage of intracellular components.[13] It can also inhibit essential enzymes within the microbial cells.[4]
-
Insecticidal Mechanism: AITC acts as a potent insect repellent and insecticide. Its mechanism of action in insects involves the activation of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, which is a sensory receptor for noxious stimuli, leading to irritation and avoidance behavior.[1]
This compound (ATC)
The mechanisms of action for this compound are not well-elucidated in the currently available scientific literature. The thiocyanate moiety is known to have biological effects, but specific signaling pathways modulated by ATC in the context of cancer, microbial, or insecticidal activity have not been extensively studied. This represents a significant area for future research.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of allyl isothiocyanate's anticancer activity.
Experimental Workflow
Caption: General experimental workflow for determining cytotoxicity using the MTT assay.
Conclusion
This comparative guide demonstrates that while allyl isothiocyanate (AITC) is a well-researched compound with proven anticancer, antimicrobial, and insecticidal activities, there is a significant dearth of information on its isomer, this compound (ATC). The extensive data available for AITC provides a solid foundation for its potential applications in drug development and other fields. The lack of data for ATC, however, presents a clear opportunity for further research. Direct comparative studies are essential to elucidate the biological activities of ATC and to understand the structure-activity relationship between these two isomers. Such studies could reveal novel therapeutic properties for ATC or provide a deeper understanding of the mechanisms underlying the bioactivity of isothiocyanates and thiocyanates. Researchers are encouraged to explore the untapped potential of this compound to expand the knowledge base of these intriguing organosulfur compounds.
References
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic inhibition by allyl isothiocyanate and factors affecting its antimicrobial action against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lethal effects of allyl isothiocyanate on the egg masses of flighted spongy moth complex Lymantria dispar japonica (Lepidoptera: Erebidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of allyl isothiocyanate from horseradish (Armoracia rusticana) and its fumigant insecticidal activity on four stored-product pests of paddy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Allyl Isothiocyanate: An In-depth Look at HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of allyl isothiocyanate (AITC) is crucial for quality control, formulation development, and pharmacokinetic studies. This guide provides a comprehensive comparison of the widely used High-Performance Liquid Chromatography (HPLC) method with its alternatives for AITC quantification, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for AITC quantification hinges on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of the performance of a validated HPLC-UV method, a Gas Chromatography-Mass Spectrometry (GC-MS) method, and an HPLC method involving pre-column derivatization.
| Parameter | HPLC-UV Method[1] | GC-MS Method[2] | HPLC with Derivatization (UHPLC-MS/MS) |
| Linearity (Range) | 10–18 μg/mL | 0.1-100 µg/mL | Not explicitly stated |
| Correlation Coefficient (r²) | 0.9961 | 0.99 | Not explicitly stated |
| Accuracy (% Recovery) | 97.07%–103.66% | Not explicitly stated | 75 ± 2% in mouse serum |
| Precision (% RSD) | Intraday: 0.02%, Interday: 0.22% | Not explicitly stated | Intraday: 0.2%, Interday: 1.8% |
| Limit of Detection (LOD) | 0.0043 μg/mL | 12.8 ng/mL (0.13 µM) | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.01324 μg/mL | 38.9 ng/mL (0.393 µM) | 0.842 nM |
In-Depth Look at Methodologies
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This is a robust and widely used method for the routine quantification of AITC. It offers a good balance of sensitivity, precision, and cost-effectiveness.
Experimental Protocol:
A simple, specific, accurate, and precise RP-HPLC method has been developed and validated for the estimation of AITC.[1]
-
Sample Preparation:
-
Accurately weigh the sample containing AITC.
-
Extract AITC using a suitable solvent such as methanol (B129727).
-
Sonication can be employed to ensure complete extraction.
-
Filter the extract through a 0.45 µm filter prior to injection.
-
-
Chromatographic Conditions: [1]
-
Instrument: Perkin Elmer chromatographic system series 200-HPLC with Total Chrome Navigator workstation software.
-
Column: BDS HYPERSIL C18.
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (30:70 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at a wavelength of 246 nm.
-
Injection Volume: 20 μL.
-
-
Validation Parameters:
-
The method was validated according to the International Conference on Harmonization (ICH) Q2A and Q2B guidelines.[1]
-
Linearity: Determined by analyzing five linear curves in the concentration range of 10–18 μg/mL for AITC.[1]
-
Accuracy: Evaluated using the standard addition method, with recovery studies carried out by spiking a previously analyzed sample with AITC at 80%, 100%, and 120% of the expected concentration.[1]
-
Precision: Assessed by repeatability (intraday) and intermediate precision (interday) studies.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
-
Forced Degradation Studies: To assess the stability-indicating capability of the method, forced degradation studies were performed under acidic, alkaline, and oxidative conditions.[1] The results showed significant degradation in acidic and alkaline mediums.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like AITC, offering high specificity and sensitivity.
Experimental Protocol:
-
Sample Preparation:
-
A known amount of the sample is weighed into a tube.
-
The sample is suspended in water and subjected to stirring and sonication.
-
AITC is extracted with an organic solvent like n-hexane.
-
The organic layer is separated, filtered, and used for GC-MS analysis.[2]
-
-
GC-MS Conditions: [2]
-
Instrument: Varian CP-3800 gas chromatograph coupled with a Varian 1200 Quadrupole MS/MS.
-
Column: Varian VF-5ms (30 m x 0.25 mm x 0.25 μm).
-
Oven Temperature Program: Initial temperature of 50°C for 5 min, ramped to 110°C at 5°C/min, and then to 300°C at 20°C/min, held for 3.5 min.
-
Injector Temperature: 250°C (splitless injection).
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Ion Source Temperature: 255°C.
-
Transfer Line Temperature: 270°C.
-
Ionization Mode: Positive ion mode with an electron energy of 70 eV.
-
Quantification: Selective Ion Monitoring (SIM) of the 99 m/z fragment for AITC.[2]
-
HPLC with Pre-column Derivatization
To enhance the sensitivity and selectivity of AITC quantification, especially in complex biological matrices, pre-column derivatization followed by HPLC analysis is employed. This approach is particularly useful when coupling with mass spectrometry.
Derivatization with N-acetyl-L-cysteine (NAC):
This method involves the reaction of AITC with NAC to form a more stable and easily detectable conjugate.
-
Derivatization Procedure:
-
Plant extracts containing ITCs are isolated and purified using solid-phase extraction (SPE).
-
The eluate is combined with a derivatizing reagent containing NAC and sodium bicarbonate in water.
-
The reaction is carried out at 50°C for 1 hour.
-
The resulting dithiocarbamates are then analyzed by HPLC-DAD-MS.
-
-
Performance: This method has been validated for nine common natural ITCs, showing good linearity and recoveries in the range of 83.3–103.7%.
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the logic behind method selection, the following diagrams have been generated.
Caption: Workflow for AITC quantification by HPLC-UV.
References
Allyl Thiocyanate vs. Other Natural Fumigants for Nematode Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable agricultural practices has spurred research into naturally derived nematicides as alternatives to synthetic chemical fumigants. Among these, allyl thiocyanate (B1210189), a compound found in plants of the Brassica genus, has shown significant promise. This guide provides an objective comparison of the performance of allyl thiocyanate against other major classes of natural fumigants—terpenes, phenols, and organic acids—for the control of plant-parasitic nematodes. The information presented is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.
Performance Comparison of Natural Fumigants
The efficacy of natural fumigants against nematodes is influenced by several factors, including the specific chemical compound, its concentration, the target nematode species, and environmental conditions. The following tables summarize quantitative data from various studies to facilitate a comparative assessment.
Table 1: Nematicidal Efficacy (Mortality/Immobility) of Natural Fumigants against Root-Knot Nematodes (Meloidogyne spp.)
| Fumigant Class | Compound | Nematode Species | Concentration | Exposure Time | Mortality/Immobility (%) | Citation |
| Isothiocyanates | Allyl Isothiocyanate (AITC) | M. hapla | 0.1 µmol/mL | 24 h | 72.3% | [1] |
| Allyl Isothiocyanate (AITC) | M. incognita | 80 µg/mL | - | Strong Inhibition | [2] | |
| Benzyl Isothiocyanate | M. hapla | 0.1 µmol/mL | 24 h | 100% | [1] | |
| Terpenes | Thymol (B1683141) | M. javanica | 500 µL/L | - | ~60% hatch inhibition | [3] |
| Carvacrol | M. javanica | >125 µl/liter | - | Immobilization | [4] | |
| Geraniol | M. javanica | 500 ppm | - | 100% paralysis | [1] | |
| Phenols | Eugenol | M. javanica | 500 ppm | 48 h | 99.5-100% | [5] |
| Organic Acids | Acetic Acid | M. incognita | 0.1% | - | 100% | [1] |
| Lactic Acid | M. incognita | 0.5% | - | 100% | [1] |
Table 2: Egg Hatching Inhibition by Natural Fumigants against Root-Knot Nematodes (Meloidogyne spp.)
| Fumigant Class | Compound | Nematode Species | Concentration | Exposure Time | Hatch Inhibition (%) | Citation |
| Isothiocyanates | Allyl Isothiocyanate (AITC) | M. incognita | 20 µg/mL | - | Strong Inhibition | [2] |
| Terpenes | Thymol | M. javanica | 1000 µL/L | 35 days | ~80% | [3] |
| Phenols | Eugenol | M. javanica | 500 ppm | - | >70% | [5] |
| Organic Acids | - | M. incognita | - | - | - | - |
Table 3: LC50 Values of Natural Fumigants against Various Nematode Species
| Fumigant Class | Compound | Nematode Species | LC50 Value | Citation |
| Isothiocyanates | Allyl Isothiocyanate (AITC) | Heterodera glycines | 14.9 µg/mL | [2] |
| Allyl Isothiocyanate (AITC) | Meloidogyne incognita | 17.0 µg/mL | [2] | |
| Allyl Isothiocyanate (AITC) | Caenorhabditis elegans | 10.3 µg/mL | [2] | |
| Terpenes | Thymol | Caenorhabditis elegans | 62.89 nM (48h) | [6] |
| Carvacrol | Caenorhabditis elegans | 33.83 nM (48h) | [6] | |
| Organic Acids | Oxalic Acid | Meloidogyne incognita | 27.48 µg/ml | [7] |
Mechanisms of Action and Signaling Pathways
The nematicidal activity of these natural compounds stems from their interference with essential biological processes in nematodes. Understanding these mechanisms is crucial for developing targeted and effective control strategies.
This compound: Induction of Oxidative Stress
Allyl isothiocyanate (AITC), the hydrolysis product of sinigrin (B192396) found in mustard plants, exerts its nematicidal effect primarily through the induction of oxidative stress.[8][9] In the model organism Caenorhabditis elegans, AITC has been shown to induce the expression of glutathione (B108866) S-transferases (GSTs), which are key enzymes in the detoxification of reactive oxygen species (ROS).[8][9] This response is mediated by the transcription factor SKN-1, a homolog of the mammalian Nrf2.[10] The accumulation of ROS leads to cellular damage and ultimately, nematode death.
Terpenes and Phenols: Neurotoxicity
Terpenes, such as thymol and carvacrol, and phenols, like eugenol, primarily act as neurotoxins in nematodes. Their lipophilic nature allows them to penetrate the nematode's cuticle and disrupt neuronal function. One of the key targets is the cholinergic system, which is essential for nematode movement and feeding. These compounds can inhibit the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).[4][6][11] The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of muscle cells, causing paralysis and eventual death.
Organic Acids: Direct Cellular Disruption
Organic acids, such as acetic and lactic acid, exhibit a more direct mode of action. Their nematicidal activity is attributed to their ability to lower the pH of the nematode's environment and penetrate its cuticle.[1][12] Once inside, they disrupt cellular homeostasis, leading to vacuolization and severe disruption of internal tissues.[1][12] This direct damage to vital organs and cellular structures results in rapid mortality.
Experimental Protocols
Standardized methodologies are essential for the accurate evaluation and comparison of nematicidal compounds. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Motility/Mortality Assay
This assay assesses the direct toxic effect of a compound on nematode mobility.
Detailed Steps:
-
Nematode Preparation: Collect second-stage juveniles (J2) of the target nematode species from infected plant roots or laboratory cultures. Suspend the J2s in sterile water and adjust the concentration to approximately 100-200 J2s per 50 µL.
-
Test Solution Preparation: Prepare stock solutions of the natural fumigants in an appropriate solvent (e.g., ethanol (B145695) or DMSO). Create a dilution series to test a range of concentrations. A control group with only the solvent should be included.
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of each test solution concentration to triplicate wells.
-
Inoculation: Add 50 µL of the nematode suspension to each well.
-
Incubation: Seal the plate to prevent evaporation and incubate at a constant temperature (e.g., 25°C) for 24, 48, and 72 hours.
-
Observation: At each time point, observe the nematodes in each well under an inverted microscope. Nematodes that do not move, even after being prodded with a fine needle, are considered dead or immobile.
-
Data Analysis: Calculate the percentage of mortality/immobility for each concentration and time point.
In Vitro Egg Hatching Assay
This assay evaluates the effect of a compound on nematode egg development and hatching.
Detailed Steps:
-
Egg Mass Collection: Collect egg masses of uniform size and age from infected plant roots.
-
Test Solution Preparation: Prepare a dilution series of the natural fumigant in sterile water.
-
Assay Setup: Place one egg mass in each well of a 24-well plate.
-
Treatment: Add 1 mL of the respective test solution to each well. A control group with sterile water should be included.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 28°C) for a period that allows for hatching in the control group (typically 7-14 days).
-
Counting: At regular intervals, count the number of hatched J2s in each well using a stereomicroscope.
-
Data Analysis: Calculate the cumulative number of hatched juveniles and determine the percentage of hatching inhibition compared to the control.
In Vivo Pot Experiment
This assay assesses the efficacy of a nematicide in a more realistic soil environment.
Detailed Steps:
-
Pot Preparation: Fill pots with a sterilized soil mix (e.g., sand and loam).
-
Nematicide Application: Apply the natural fumigant to the soil at different rates. This can be done by incorporating a solid formulation or drenching with a liquid solution.
-
Transplanting: Transplant a susceptible host plant seedling (e.g., tomato) into each pot.
-
Nematode Inoculation: After a few days to allow the plant to establish, inoculate the soil with a known number of nematode J2s or eggs.
-
Growth Period: Maintain the pots in a greenhouse with controlled temperature and light conditions for a period sufficient for the nematode to complete its life cycle (e.g., 4-8 weeks).
-
Data Collection: At the end of the experiment, carefully remove the plants from the pots. Measure plant growth parameters (e.g., shoot height, root weight). Assess the degree of root galling using a rating scale.
-
Nematode Extraction: Extract and count the number of nematodes (eggs and juveniles) from a subsample of the soil and from the entire root system.
-
Efficacy Determination: Compare the nematode population densities and root galling indices in the treated pots to the untreated control to determine the efficacy of the fumigant.
Conclusion
This guide provides a comparative overview of this compound and other natural fumigants for nematode control. This compound and other isothiocyanates demonstrate potent nematicidal activity, often comparable to or exceeding that of other natural compounds. The primary mechanisms of action differ, with this compound inducing oxidative stress, while terpenes and phenols are neurotoxic, and organic acids cause direct cellular damage. The choice of a particular natural fumigant will depend on the target nematode species, application method, and specific agricultural context. The provided experimental protocols offer a standardized framework for further research and development of these promising bio-nematicides.
References
- 1. Control of Meloidogyne incognita Using Mixtures of Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genetic and functional diversification of chemosensory pathway receptors in mosquito-borne filarial nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the nematicidal mechanisms and control efficiencies of oxalic acid producing Aspergillus tubingensis WF01 against root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allyl Isothiocyanate that Induces GST and UGT Expression Confers Oxidative Stress Resistance on C. elegans, as Demonstrated by Nematode Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress and Longevity in C.elegans as Mediated by SKN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant-parasitic Nematode Acetylcholinesterase Inhibition by Carbamate and Organophosphate Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Efficacy of Sulforaphane, Phenethyl Isothiocyanate, and Benzyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs), a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant attention for their potent anticancer properties. This guide presents a comparative study of three prominent ITCs: Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Benzyl (B1604629) Isothiocyanate (BITC). We delve into their cytotoxic effects on various cancer cell lines, elucidate their distinct mechanisms of action through key signaling pathways, and provide detailed experimental protocols for researchers to replicate and build upon these findings.
Comparative Cytotoxicity of Isothiocyanates
The in vitro cytotoxic activity of SFN, PEITC, and BITC has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values of each isothiocyanate against various cancer cell lines, as reported in the literature. It is important to note that IC50 values can vary depending on the specific cell line, exposure time, and assay conditions.
Table 1: In Vitro Efficacy (IC50 in µM) of Sulforaphane (SFN) Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Breast Cancer | MCF-7 | 19 | 24[1] |
| Breast Cancer | MDA-MB-231 | 21 | 24[1] |
| Breast Cancer | SKBR-3 | 25 | 24[1] |
| Non-Small Cell Lung Cancer | A549 | 10 | Not Specified[2] |
| Non-Small Cell Lung Cancer | H460 | 12 | Not Specified |
| Non-Small Cell Lung Cancer | H1299 | 8 | Not Specified |
| Oral Squamous Carcinoma | OECM-1 | 5.7 | Not Specified[3] |
Table 2: In Vitro Efficacy (IC50 in µM) of Phenethyl Isothiocyanate (PEITC) Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Breast Cancer | MCF-7 | 7.32 ± 0.25 | Not Specified[4] |
| Breast Cancer | MDA-MB-231 | 7.2 | Not Specified[5] |
| Breast Cancer | T47D | 9.2 | Not Specified[5] |
| Breast Cancer | SKBR3 | 26.4 | Not Specified[5] |
| Ovarian Cancer | OVCAR-3 | 23.2 | Not Specified[6] |
| Non-Small Cell Lung Cancer | H1299 | 17.6 | Not Specified[7] |
| Non-Small Cell Lung Cancer | H226 | 15.2 | Not Specified[7] |
Table 3: In Vitro Efficacy (IC50 in µM) of Benzyl Isothiocyanate (BITC) Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Breast Cancer | MCF-7 | 23.4 | Not Specified[8] |
| Breast Cancer | MDA-MB-231 | 18.65 | 24[9] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 18.65 | 24[9] |
Mechanisms of Anticancer Action: A Comparative Overview
SFN, PEITC, and BITC exert their anticancer effects through the modulation of a complex network of cellular signaling pathways. While there is some overlap in their mechanisms, each compound exhibits a degree of specificity in its primary targets.
Sulforaphane (SFN): Nrf2 Activation and Epigenetic Regulation
SFN is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, which protect cells from oxidative stress and carcinogens. SFN also exhibits anticancer activity by altering epigenetic mechanisms, including the inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which can lead to the re-expression of tumor suppressor genes.[11]
Figure 1: Sulforaphane's primary anticancer signaling pathways.
Phenethyl Isothiocyanate (PEITC): Induction of Reactive Oxygen Species (ROS) and MAPK Signaling
A primary mechanism of PEITC-induced cancer cell death is the generation of reactive oxygen species (ROS).[12] Elevated ROS levels can lead to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. PEITC also modulates several critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[13] It can activate pro-apoptotic JNK and p38, while inhibiting the pro-survival ERK signaling cascade.
Figure 2: Key signaling pathways modulated by Phenethyl Isothiocyanate.
Benzyl Isothiocyanate (BITC): Targeting Wnt/β-catenin and PI3K/AKT Pathways
BITC has been shown to exert its anticancer effects by inhibiting key survival pathways, notably the Wnt/β-catenin and PI3K/AKT/mTOR signaling cascades.[14][15] The Wnt/β-catenin pathway is crucial for cancer cell proliferation and metastasis, and its inhibition by BITC can lead to decreased expression of downstream targets like c-Myc and Cyclin D1.[16] Similarly, by suppressing the PI3K/AKT pathway, BITC can promote apoptosis and inhibit cell growth.[17]
Figure 3: Benzyl Isothiocyanate's inhibitory effects on oncogenic pathways.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the isothiocyanates on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isothiocyanate (SFN, PEITC, or BITC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[8]
-
Prepare serial dilutions of the isothiocyanate in complete culture medium. A stock solution is typically prepared in DMSO.
-
Remove the medium from the wells and add 100 µL of the isothiocyanate dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[19]
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[19]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This protocol is for the quantification of apoptosis induced by the isothiocyanates.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isothiocyanate (SFN, PEITC, or BITC)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the isothiocyanate at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.[21]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by the isothiocyanates.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isothiocyanate (SFN, PEITC, or BITC)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, β-catenin, Nrf2, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the isothiocyanate as for the apoptosis assay.
-
Lyse the cells in RIPA buffer on ice.[22]
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[23]
Experimental Workflow and Logical Comparison
The evaluation of the anticancer effects of these isothiocyanates typically follows a structured workflow, starting from broad cytotoxicity screening to in-depth mechanistic studies.
Figure 4: General workflow for the comparative study of isothiocyanates.
References
- 1. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer properties of sulforaphane: current insights at the molecular level [frontiersin.org]
- 3. Sulforaphane from Brassica Oleracea Induces Apoptosis in Oral Squamous Carcinoma Cells via p53 Activation and Mitochondrial Membrane Potential Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broccolilovers.com [broccolilovers.com]
- 11. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzyl isothiocyanate inhibits breast cancer cell tumorigenesis via repression of the FoxH1-Mediated Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Effects of Phenethyl Isothiocyanate Treatment on Vimentin Protein Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phenethyl Isothiocyanate (PEITC) and Benzyl Isothiocyanate (BITC) Inhibit Human Melanoma A375.S2 Cell Migration and Invasion by Affecting MAPK Signaling Pathway In Vitro | Anticancer Research [ar.iiarjournals.org]
Allyl Thiocyanate: A Comparative Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of allyl thiocyanate (B1210189) (AITC) against established alternatives, supported by experimental data from peer-reviewed studies. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of allyl thiocyanate has been evaluated against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. For a comprehensive comparison, its Minimum Inhibitory Concentration (MIC) values are presented alongside those of ciprofloxacin, a broad-spectrum antibacterial agent, and fluconazole (B54011), a common antifungal drug.
Note on Data Interpretation: The following tables compile MIC data from multiple studies. Direct comparison of absolute values should be done with caution, as experimental conditions may have varied between studies. However, the data provides a strong indication of the relative potency and spectrum of activity of each compound.
Table 1: Antibacterial Spectrum of this compound vs. Ciprofloxacin
| Microorganism | This compound (AITC) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 25 - 200 | 0.004 - 1 |
| Pseudomonas aeruginosa | >500 | 0.25 - 2 |
| Staphylococcus aureus | 100 - 500 | 0.12 - 2 |
| Salmonella typhimurium | 100 - 200 | 0.015 - 0.06 |
| Listeria monocytogenes | 100 - 500 | 0.5 - 2 |
Table 2: Antifungal Spectrum of this compound vs. Fluconazole
| Microorganism | This compound (AITC) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 16 - 128[1] | 0.25 - 16[2] |
| Aspergillus niger | 100 - 500 | 16 - >64 |
| Fusarium solani | ~9.6 | >64 |
| Penicillium expansum | <100 | Not commonly tested |
| Botrytis cinerea | <100 | Not commonly tested |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
1. Preparation of Materials:
- Microorganism: A pure, overnight culture of the test microorganism grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Antimicrobial Agent: A stock solution of this compound (or comparator drug) of known concentration, prepared in a suitable solvent (e.g., DMSO).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium buffered with MOPS for fungi.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
- The overnight culture of the microorganism is diluted in fresh growth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.
- This suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate wells (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
3. Serial Dilution of the Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial agent is performed in the 96-well microtiter plate using the appropriate growth medium.
- Typically, 100 µL of broth is added to all wells. 100 µL of the antimicrobial stock solution is added to the first well and mixed. Then, 100 µL is transferred from the first well to the second, and this process is repeated down the plate to create a concentration gradient. The final 100 µL from the last dilution well is discarded.
4. Inoculation:
- The standardized inoculum is added to each well of the microtiter plate, resulting in the final desired inoculum concentration and a final volume of 200 µL per well.
- A positive control well (medium and inoculum, no antimicrobial agent) and a negative control well (medium only) are included on each plate.
5. Incubation:
- The plates are incubated under appropriate conditions for the test microorganism. For most bacteria, this is 35-37°C for 16-20 hours. For fungi, incubation is typically at 35°C for 24-48 hours.
6. Determination of MIC:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.
Visualizing Experimental and Logical Relationships
To better understand the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Analytical Methods for Allyl Thiocyanate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of allyl thiocyanate (B1210189) and its closely related isomer, allyl isothiocyanate (AITC). Given the prevalence of AITC in natural products and its frequent analysis, this guide focuses on validated methods for AITC which can often be adapted for allyl thiocyanate. We present a detailed overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods, supported by experimental data from published studies.
Understanding this compound and Allyl Isothiocyanate
This compound and allyl isothiocyanate are isomers, with the latter being the more common and extensively studied compound, particularly as the pungent principle in mustard and other cruciferous vegetables.[1][2] Due to their structural similarity, many analytical techniques developed for AITC can serve as a strong starting point for the analysis of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound or AITC depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The two most prominent techniques are High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, and Gas Chromatography (GC), typically with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Quantitative Performance Data
The following table summarizes the performance of various validated analytical methods for the determination of allyl isothiocyanate. This data, compiled from several studies, allows for a direct comparison of their key validation parameters.
| Method | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-UV | Allyl Isothiocyanate | 10–18 µg/mL | 97.07 ± 0.008 – 103.66 ± 0.013 | Intraday: 0.02, Interday: 0.22 | 0.0043 µg/mL | 0.01324 µg/mL | [3] |
| GC-MS | Allyl Isothiocyanate | Not Specified | Not Specified | Not Specified | 12.8 ng/mL | 38.9 ng/mL | |
| HPLC-Fluorimetric | Thiocyanate Anion | 0.05–1 nmol | Not Specified | Intraday: 0.40-1.89, Interday: 0.91-2.76 | 3.3 ± 1.2 fmol | Not Specified | [4] |
| HPLC-MS/MS | Cyanide and Thiocyanate | 0.2–50 µM | Within ±10% of nominal | < 8% | 50 nM | Not Specified | [5][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature and can be adapted for specific research needs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the quantification of AITC in various samples, including plant extracts.[3]
a. Sample Preparation:
-
Accurately weigh the sample and extract with a suitable solvent (e.g., methanol).
-
Sonicate the mixture to ensure complete extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (B129727) (e.g., 30:70 v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV detector set at 246 nm.[3]
-
Injection Volume: 20 µL.[3]
c. Method Validation:
-
Linearity: Prepare a series of standard solutions of AITC in the mobile phase and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Determine the recovery of AITC by spiking a known amount of the standard into a sample matrix.
-
Precision: Assess repeatability (intraday precision) and intermediate precision (interday precision) by analyzing multiple replicates of a standard solution on the same day and on different days.
-
LOD and LOQ: Calculate the limit of detection and limit of quantification based on the standard deviation of the response and the slope of the calibration curve.
Caption: Workflow for the analysis of allyl isothiocyanate by RP-HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound and AITC.
a. Sample Preparation:
-
Use a suitable extraction method, such as liquid-liquid extraction with a non-polar solvent (e.g., hexane (B92381) or dichloromethane), to isolate the analyte from the sample matrix.
-
Concentrate the extract if necessary.
-
An internal standard can be added for improved quantification.
b. Chromatographic and Spectrometric Conditions:
-
GC Column: A capillary column with a non-polar or mid-polar stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation of analytes.
-
Injector: Split/splitless injector.
-
MS Detector: Electron ionization (EI) source.
-
Data Acquisition: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.
c. Method Validation:
-
Follow similar validation principles as for HPLC, including linearity, accuracy, precision, LOD, and LOQ, by analyzing standard solutions and spiked samples.
Caption: General workflow for the analysis of this compound/isothiocyanate by GC-MS.
Cross-Validation Considerations
While a formal cross-validation study comparing multiple methods for this compound was not identified in the reviewed literature, the principles of such a study are crucial for ensuring analytical method robustness and reliability. A cross-validation would typically involve:
-
Method Comparison: Analyzing the same set of samples using two or more different analytical methods (e.g., HPLC-UV and GC-MS).
-
Statistical Analysis: Comparing the results obtained from the different methods using statistical tests (e.g., t-test, F-test, correlation analysis) to assess for any systematic or proportional bias.
-
Inter-laboratory Comparison: Having different laboratories analyze the same samples using the same or different methods to assess reproducibility.
The data presented in this guide, derived from separate validated studies, provides a foundational comparison. For critical applications, it is recommended to perform an in-house method comparison or participate in a proficiency testing scheme to ensure the validity of the chosen analytical method for the specific sample matrix and intended use.
Conclusion
Both HPLC and GC-based methods offer reliable and robust approaches for the quantification of this compound and its isomer, allyl isothiocyanate. The choice between these techniques will depend on the specific requirements of the analysis. HPLC is well-suited for a wide range of samples, including those that are non-volatile or thermally labile. GC-MS provides excellent sensitivity and selectivity, especially for volatile compounds, and offers definitive identification based on mass spectra. The validation data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the development and implementation of analytical methods for these important sulfur-containing organic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Various Isothiocyanates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of isothiocyanates (ITCs) is paramount for harnessing their therapeutic potential. These sulfur-containing compounds, derived from cruciferous vegetables, are lauded for their anti-cancer, anti-inflammatory, and antioxidant properties. However, their inherent reactivity and susceptibility to degradation under various conditions present significant challenges in research and drug development. This guide provides a comparative analysis of the stability of several key isothiocyanates, supported by experimental data, to aid in the design of robust experimental protocols and the development of stable formulations.
Isothiocyanates are characterized by the functional group -N=C=S, which is highly electrophilic and prone to reaction with nucleophiles. This reactivity is the basis for their biological activity but also contributes to their instability. Factors such as pH, temperature, and the presence of other molecules in the matrix can significantly impact the stability of these compounds. Aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), are generally considered more potent antimicrobial agents than their aliphatic counterparts, like allyl isothiocyanate (AITC)[1].
Comparative Stability Data
The stability of isothiocyanates is often quantified by their half-life (t½) or the rate of degradation under specific conditions. The following tables summarize available quantitative data for several common isothiocyanates. It is important to note that the data are compiled from different studies with varying experimental conditions, which should be considered when making direct comparisons.
Table 1: Stability of Allyl Isothiocyanate (AITC), Benzyl Isothiocyanate (BITC), Phenethyl Isothiocyanate (PEITC), Erucin (ERN), and Iberverin (IBV) in Aqueous Solution
| Isothiocyanate | Matrix | Temperature (°C) | Time (hours) | Initial Concentration (mM) | Final Concentration (mM) | Reference |
| AITC | Nutrient Broth | 37 | 8 | 1.0 | 0.2-0.4 | [1][2] |
| BITC | Nutrient Broth | 37 | 8 | 1.0 | 0.2-0.4 | [1][2] |
| PEITC | Nutrient Broth | 37 | 8 | 1.0 | 0.2-0.4 | [1][2] |
| ERN | Nutrient Broth | 37 | 8 | 1.0 | 0.2-0.4 | [1][2] |
| IBV | Nutrient Broth | 37 | 8 | 1.0 | 0.2-0.4 | [1][2] |
A study by Luang-In and Rossiter was the first to report on the stability of these isothiocyanates in various buffers at pH 7.0, incubated anaerobically at 37°C for over 24 hours[1]. The study found that all tested ITCs were unstable in the aqueous solutions, with concentrations declining significantly within 8 hours in nutrient broth without bacterial cells[1]. Allyl isothiocyanate was noted to be the most unstable in most buffers[2].
Table 2: Stability of Benzyl Isothiocyanate (BITC) in Simulated Gastrointestinal Fluids
| Digestion Phase | Method | Stability (%) | Reference |
| Gastric | in vitro | 97.57 | [3][4] |
| Gastric | ex vivo | 73.47 | [3][4] |
| Intestinal | in vitro | 71.17 | [3][4] |
| Intestinal | ex vivo | 54.90 | [3][4] |
This study demonstrates that BITC is more stable in the acidic environment of the stomach compared to the more neutral pH of the intestine[3][4].
Table 3: Half-life (t½) of Iberin (IBR) at 20°C in Different Solvents and at Various pH values
| Condition | Half-life (days) | Reference |
| Solvent | ||
| Acetonitrile | Stable | [5] |
| Ethanol | 41.3 | [5] |
| Methanol (B129727) | 25.9 | [5] |
| Water | Comparable to ethanol | [5] |
| pH | ||
| 3 | ~277 | [5] |
| 5 | ~231 | [5] |
| 7 | ~48 | [5] |
| 9 | ~26 | [5] |
| 11 | ~2 | [5] |
Iberin shows greater stability in acidic conditions and is most stable in acetonitrile. Its degradation follows apparent first-order kinetics, and as expected, instability increases with higher pH[5].
Table 4: Stability of Sulforaphane (SFN) and Allyl Isothiocyanate (AITC)
| Isothiocyanate | Condition | Observation | Reference |
| Sulforaphane | Heat | Unstable | [6] |
| Sulforaphane | Light | Stable | [6] |
| Sulforaphane | pH | Stable in acidic conditions (pH 3.0), undergoes base-catalyzed degradation | [6] |
| Allyl Isothiocyanate | Room Temperature | Stable for at least 45 hours | [7] |
| Allyl Isothiocyanate | 5°C | Stable for at least 60 days | [7] |
Sulforaphane is particularly sensitive to heat and alkaline conditions, a critical consideration for its extraction and formulation[6]. In contrast, AITC exhibits considerable stability at refrigerated temperatures[7].
Experimental Protocols
Accurate assessment of isothiocyanate stability requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
-
Preparation of Standard Solutions:
-
Accurately weigh the isothiocyanate standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 µg/mL)[7].
-
Prepare working standards by diluting the stock solution to a range of concentrations for calibration.
-
-
Stability Study Setup:
-
Prepare solutions of the isothiocyanate in the desired matrix (e.g., buffers of different pH, simulated gastric/intestinal fluid, cell culture media).
-
Incubate the samples under controlled conditions (e.g., specific temperature, light/dark).
-
At predetermined time intervals, withdraw aliquots of the samples for analysis.
-
-
Sample Preparation for HPLC Analysis:
-
If necessary, perform a liquid-liquid or solid-phase extraction to isolate the isothiocyanate from the matrix. Dichloromethane is a commonly used solvent for extraction[8].
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used (e.g., 250 mm × 4.6 mm, 5-μm particle size)[8].
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is common. For example, an isocratic elution of water:methanol (30:70 v/v) has been used for AITC analysis[7].
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min[7].
-
Detection: UV detection is commonly used. The wavelength will depend on the specific isothiocyanate (e.g., 246 nm for AITC)[7].
-
Quantification: The concentration of the isothiocyanate at each time point is determined using the calibration curve generated from the standard solutions.
-
-
Data Analysis:
-
Plot the concentration of the isothiocyanate as a function of time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in isothiocyanate research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway modulated by these compounds.
Caption: Experimental workflow for assessing isothiocyanate stability.
Caption: The Nrf2 signaling pathway modulated by isothiocyanates.
References
- 1. foodandnutritionjournal.org [foodandnutritionjournal.org]
- 2. thaiscience.info [thaiscience.info]
- 3. Comparison of gastrointestinal stability of isothiocyanates from Tropaeolum Majus L. Altum using in vitro and ex vivo digestion methods [hrcak.srce.hr]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Allyl Thiocyanate: A Potent Biopesticide Benchmarked Against Commercial Standards
An objective comparison of the performance of allyl thiocyanate (B1210189), a promising natural fumigant, against established commercial pesticides. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy, supported by experimental data and detailed protocols.
Allyl thiocyanate, a volatile organosulfur compound, readily isomerizes to the more stable and well-studied allyl isothiocyanate (AITC). AITC is the primary bioactive compound responsible for the pungent flavor of mustard, horseradish, and wasabi and has demonstrated significant potential as a broad-spectrum biopesticide. Due to this rapid isomerization, the pesticidal performance of this compound is effectively represented by the extensive research conducted on AITC. This guide benchmarks the performance of AITC against several commercial pesticides, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Performance Benchmark: this compound (as AITC) vs. Commercial Pesticides
The efficacy of a pesticide is most commonly quantified by its lethal concentration (LC50), the concentration required to kill 50% of a test population. The following tables summarize the LC50 values of AITC against various pests, alongside comparable data for commercial pesticides where available.
| Pest Species | Allyl Isothiocyanate (AITC) LC50 | Commercial Pesticide | Commercial Pesticide LC50 |
| Insects (Fumigant Toxicity) | |||
| Sitophilus oryzae (Rice weevil) | 2.6 µL/L (24h exposure) | Phosphine | Effective, but resistance is an issue |
| Tribolium castaneum (Red flour beetle) | 1.61 µg/mL (72h exposure) | Phosphine | Effective, but resistance is an issue |
| Rhyzopertha dominica (Lesser grain borer) | 1.15 µL/L (24h exposure) | Phosphine | Effective, but resistance is an issue |
| Lymantria dispar (Spongy moth) egg masses | 37.3 ppm (gas treatment) | Permethrin, Fenpropathrin, Clothianidin | ~50% survival with conventional insecticides |
| Nematodes (in vitro) | |||
| Heterodera glycines (Soybean cyst nematode) | 14.9 µg/mL | Avermectin | Not specified in the same study |
| Meloidogyne incognita (Southern root-knot nematode) | 24.1 µg/mL | Avermectin | Not specified in the same study |
| Pratylenchus penetrans (Northern lesion nematode) | 16.0 µg/mL | Avermectin | Not specified in the same study |
| Caenorhabditis elegans (Free-living nematode) | 10.3 µg/mL | Avermectin | Not specified in the same study |
Experimental Protocols
To ensure accurate and reproducible benchmarking of pesticidal performance, standardized experimental protocols are crucial. The following methodologies are synthesized from multiple studies on AITC fumigant and nematicidal activity.
Fumigant Toxicity Bioassay for Stored-Product Insects
-
Insect Rearing: Cultures of the target insect species are maintained on an appropriate dietary medium under controlled laboratory conditions (e.g., 25–30°C and 60 ± 5% relative humidity).
-
Fumigation Chambers: Airtight containers, such as desiccators or glass jars with sealed lids, are used as fumigation chambers. The volume of each chamber is precisely measured.
-
Preparation of AITC Concentrations: A stock solution of pure AITC is prepared. Serial dilutions are made to obtain a range of test concentrations.
-
Application: A specific volume of the AITC solution is applied to a filter paper, which is then placed inside the fumigation chamber. The solvent is allowed to evaporate briefly before sealing the chamber.
-
Exposure: A known number of adult insects (e.g., 20-30) are placed in a small, ventilated vial containing a food source. The vial is then placed inside the fumigation chamber.
-
Control Group: A control group is exposed to the same conditions but with a filter paper treated only with the solvent used for dilution.
-
Incubation: The sealed chambers are incubated under the same controlled conditions as insect rearing for a specified duration (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After the exposure period, the insects are removed from the chambers, and mortality is assessed. Insects that are unable to move when prodded with a fine brush are considered dead. A post-treatment observation period (e.g., 24 hours) in a clean environment with a food source is recommended to account for delayed mortality.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 and LC90 values.
In Vitro Nematicidal Bioassay
-
Nematode Culture: The target nematode species are cultured and extracted from infected plant roots or soil using standard methods (e.g., Baermann funnel technique).
-
Preparation of AITC Solutions: A stock solution of AITC is prepared in a suitable solvent (e.g., ethanol) and then serially diluted with distilled water to achieve the desired test concentrations.
-
Exposure: A suspension containing a known number of nematodes (e.g., 100 J2 larvae) is placed in each well of a multi-well plate. An equal volume of the AITC test solution is added to each well.
-
Control Group: A control group is treated with the same concentration of the solvent in distilled water.
-
Incubation: The plates are incubated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: Nematode mortality is assessed under a microscope. Nematodes that are immobile and do not respond to a physical stimulus (e.g., a fine needle) are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality. The LC50 value is calculated using probit analysis.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in benchmarking and the mode of action of this compound (as AITC), the following diagrams are provided.
Caption: Experimental workflow for pesticide benchmarking.
Caption: AITC's mechanism of action in insects.
Conclusion
The data presented in this guide demonstrates that this compound, primarily through its isomer allyl isothiocyanate, exhibits potent pesticidal activity against a range of insect and nematode pests. Its efficacy is comparable, and in some cases superior, to that of conventional synthetic pesticides. The primary mechanism of action involves the activation of the TRPA1 ion channel in insects, leading to sensory irritation and toxicity.[1] The detailed experimental protocols provided offer a framework for researchers to conduct further comparative studies. As a plant-derived compound with a distinct mode of action, this compound represents a valuable candidate for integrated pest management strategies and the development of new, more environmentally benign pesticides.
References
A Comparative Genomic Guide to Allyl Thiocyanate Production in Brassicaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative genomic analysis of key plant species in the Brassicaceae family known for producing allyl thiocyanate (B1210189), a compound of interest for its potential applications in agriculture and medicine. Through an examination of their genetic blueprints, we shed light on the evolutionary and molecular mechanisms underpinning the biosynthesis of this potent phytochemical. This guide offers a valuable resource for researchers seeking to understand and potentially harness the genetic pathways responsible for allyl thiocyanate production.
Introduction to this compound Biosynthesis
This compound is a volatile organic compound derived from the hydrolysis of sinigrin (B192396), a glucosinolate found predominantly in members of the Brassicaceae family, which includes economically important crops like mustard, cabbage, and broccoli.[1][2] The production of this compound is a defense mechanism against herbivores and pathogens.[1] When plant tissues are damaged, the enzyme myrosinase comes into contact with sinigrin, catalyzing its conversion into allyl isothiocyanate, which can then be isomerized to this compound. The pungency of mustard and wasabi is largely attributed to this reaction.[2]
The biosynthesis of sinigrin and its subsequent conversion to this compound are governed by a suite of genes involved in the glucosinolate pathway. Understanding the genomic variations within and between Brassica species that lead to differences in this compound production is crucial for crop improvement and for exploring its pharmacological potential.
Comparative Genomic Analysis of Key Brassica Species
The genus Brassica offers a classic example of genome evolution, characterized by whole-genome duplication and subsequent gene loss and diversification. This has led to a wide array of glucosinolate profiles among different species. Here, we compare the genomic features of four key species known for producing sinigrin, the precursor to this compound: Brassica nigra (black mustard), Brassica juncea (Indian mustard), Brassica rapa (turnip, pak choi), and Brassica oleracea (cabbage, broccoli).
Table 1: Genomic Characteristics of Selected Brassica Species
| Feature | Brassica nigra (B genome) | Brassica juncea (AB genome) | Brassica rapa (A genome) | Brassica oleracea (C genome) |
| Genome Size (Mb) | ~534[3] | ~967 | ~529 | ~630 |
| Chromosome Number (n) | 8[3] | 18 | 10 | 9 |
| Estimated Gene Number | ~60,000 | ~100,000 | ~41,000 | ~58,000 |
| Key this compound Precursor | Sinigrin | Sinigrin[4] | Gluconapin, Sinigrin | Sinigrin, Progoitrin |
Genetic Variation in the Glucosinolate Biosynthesis Pathway
The diversity in glucosinolate profiles across Brassica species is largely attributed to variations in the genes of the biosynthesis pathway. Key gene families include Methylthioalkylmalate Synthase (MAM), 2-oxoglutarate-dependent dioxygenases (AOP), and Glucosinolate-hydroxylase (GSL-OH), which are involved in side-chain elongation and modification, and Myrosinase (TGG), which catalyzes the hydrolysis of glucosinolates.[5][6]
Table 2: Copy Number Variation of Key Glucosinolate Biosynthesis Genes in Brassica Species
| Gene Family | Brassica nigra | Brassica juncea | Brassica rapa | Brassica oleracea | Arabidopsis thaliana (Reference) |
| MAM | Multiple copies | Multiple copies | 4 copies (Bra.MAM) | 3 copies (Bol.MAM) | 3 (MAM1, MAM2, MAM3)[6] |
| AOP | Multiple copies | Multiple copies | 3 functional copies[7] | 1 functional copy (AOP2)[7] | 4 (AOP1, AOP2, AOP3, AOP4) |
| GSL-OH | Multiple copies | Multiple copies | Multiple copies | Multiple copies | 1 (GSL-OH) |
| Myrosinase (TGG) | Multiple copies | 17 functional copies[2] | Multiple copies | Multiple copies | 3 (TGG1, TGG2, TGG3)[8] |
Note: The exact copy numbers can vary between different cultivars and accessions of the same species.
The expansion and diversification of these gene families, particularly through whole-genome triplication events in the Brassica lineage, have played a significant role in the evolution of diverse glucosinolate profiles.[1][5] For instance, the presence of multiple functional copies of MAM and AOP genes allows for the production of a wider array of aliphatic glucosinolates.
Quantitative Data on Sinigrin and this compound Content
The genetic variations described above translate into tangible differences in the chemical composition of these plants. The concentration of sinigrin and the resulting this compound can vary significantly not only between species but also between different tissues of the same plant.
Table 3: Sinigrin Content in Different Tissues of Brassica juncea Genotypes (µmol/g Dry Matter)
| Genotype | Stem | Leaves | Floral Parts |
| Kranti | 9.4 | - | 31.02 |
| RH-8701 | 32.46 | - | - |
| Varuna | - | 14 | - |
| B-85 glossy | - | 64 | - |
| T-6342 | - | - | 73.49 |
Data extracted from Yadav and Rana (2018).[4]
Experimental Protocols
Genome Sequencing and Assembly
A common workflow for sequencing and assembling a plant genome, such as that of Brassica nigra, involves the following steps:
-
DNA Extraction: High-molecular-weight DNA is extracted from young leaf tissue using a CTAB (cetyltrimethylammonium bromide) based method.
-
Library Preparation: DNA is used to prepare libraries for both short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore or PacBio) sequencing platforms.
-
Sequencing: The prepared libraries are sequenced to generate a large volume of raw sequence data. For a high-quality assembly, a combination of deep Illumina sequencing (~100x coverage) and long-read sequencing is recommended.[3]
-
Genome Assembly: The long reads are first assembled into contigs using an assembler like Canu.[3] The resulting assembly is then polished using the short Illumina reads to correct for sequencing errors.
-
Scaffolding: The polished contigs are anchored and oriented into pseudomolecules (chromosomes) using genetic maps or Hi-C data.
-
Quality Assessment: The completeness and quality of the final genome assembly are assessed using tools like BUSCO (Benchmarking Universal Single-Copy Orthologs).
Gene Family Analysis and Phylogeny
-
Gene Prediction: Protein-coding genes are predicted from the assembled genome using a combination of ab initio gene prediction tools (e.g., Augustus), homology-based methods (e.g., aligning proteins from related species), and transcript evidence (e.g., RNA-seq data).
-
Homology Search: To identify members of a specific gene family (e.g., Myrosinase), known protein sequences from a reference species like Arabidopsis thaliana are used as queries to search against the predicted proteome of the target species using BLASTp.
-
Phylogenetic Analysis:
-
The identified protein sequences are aligned using a multiple sequence alignment program like MAFFT or ClustalW.
-
A phylogenetic tree is constructed from the alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software like MEGA or RAxML can be used for this purpose.
-
Bootstrap analysis is performed to assess the statistical support for the branches of the phylogenetic tree.[2]
-
Metabolic Profiling of Glucosinolates and Isothiocyanates
-
Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: Glucosinolates are extracted from the powdered tissue using a methanol/water solution. For isothiocyanate analysis, a separate extraction with a solvent like dichloromethane (B109758) may be performed.
-
Analysis by LC-MS/MS: The extracts are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Separation of different glucosinolates is achieved on a C18 reverse-phase column.
-
Detection and quantification are performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Identification of compounds is confirmed by comparing retention times and fragmentation patterns with those of authentic standards.[9][10][11]
-
Visualizations
Caption: The generalized glucosinolate biosynthesis pathway.
Caption: A typical workflow for comparative genomics analysis.
References
- 1. Frontiers | Evolution and comparative transcriptome analysis of glucosinolate pathway genes in Brassica napus L. [frontiersin.org]
- 2. Targeted Mutagenesis of the Multicopy Myrosinase Gene Family in Allotetraploid Brassica juncea Reduces Pungency in Fresh Leaves across Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brassica nigra genome assembly Bnig_sang_1.1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. Evolution and comparative transcriptome analysis of glucosinolate pathway genes in Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification and Expression Analysis of Glucosinolate Biosynthetic Genes and Estimation of Glucosinolate Contents in Edible Organs of Brassica oleracea Subspecies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The myrosinase gene family in Arabidopsis thaliana: gene organization, expression and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Allyl Thiocyanate in Mammalian Systems: A Comparative Safety and Toxicity Guide
An objective analysis of the safety and toxicological profile of allyl thiocyanate (B1210189) in mammalian models, presented for researchers, scientists, and drug development professionals. Due to limited specific data on allyl thiocyanate, this guide incorporates data on its more extensively studied isomer, allyl isothiocyanate (AITC), with clear distinctions made throughout.
Introduction
This compound (ATC) is an organosulfur compound that, along with its isomer allyl isothiocyanate (AITC), is found in certain plants of the Brassicaceae family.[1] While AITC, the primary component of mustard oil, has been the subject of numerous toxicological and pharmacological studies, data specifically on the safety and toxicity of this compound in mammalian models are sparse. This guide provides a comparative overview of the available data for both compounds to offer a comprehensive perspective for the scientific community. This compound can isomerize to the more stable allyl isothiocyanate.[2]
Acute Toxicity
Table 1: Acute Toxicity of Allyl Isothiocyanate (AITC) in Mammalian Models
| Compound | Species | Route of Administration | LD50 (mg/kg bw) | Reference |
| Allyl Isothiocyanate | Rat | Oral | 339 | [3] |
| Allyl Isothiocyanate | Rat | Oral | 112 | [4] |
| Allyl Isothiocyanate | Mouse | Subcutaneous | 80 | [3] |
| Allyl Isothiocyanate | Mouse | Oral | 308 | [4] |
| Allyl Isothiocyanate | Rabbit | Skin | 88 | [4] |
Genotoxicity and Mutagenicity
There is a lack of specific genotoxicity and mutagenicity data for this compound in mammalian systems in the reviewed scientific literature. The available information primarily focuses on AITC.
AITC has demonstrated mixed results in genotoxicity assays. It has been shown to induce genotoxic effects in some bacterial and in vitro mammalian cell assays.[5][6] Reactive oxygen species are thought to be involved in the genotoxic effects of AITC.[5] However, in vivo studies in mice and rats have not provided conclusive evidence of genotoxicity.[7][8]
Table 2: Genotoxicity Profile of Allyl Isothiocyanate (AITC)
| Assay | System | Result | Reference |
| Salmonella/microsome assay | Bacterial | Genotoxic | [5][6] |
| Differential DNA repair assay | Bacterial (E. coli) | Genotoxic | [5][6] |
| Micronucleus induction assay | Human Hep G2 cells (in vitro) | Genotoxic | [5][6] |
| Chromosomal aberrations | Chinese hamster ovary cells (in vitro) | Inconsistent results | [3] |
| Sister chromatid exchange | Chinese hamster ovary cells (in vitro) | Negative (without metabolic activation) | [3] |
| Unscheduled DNA synthesis | Rat liver (in vivo) | Negative | [7] |
| Dominant lethal mutations | Mouse (in vivo) | Negative | [7] |
Cytotoxicity
Information regarding the cytotoxicity of this compound is limited. Studies on AITC, however, have demonstrated cytotoxic effects in various cancer cell lines, often mediated through the induction of apoptosis.[2][9][10] AITC has been shown to induce cell death in human breast cancer cells, glioblastoma cells, and oral cancer cells.[9][11][12]
Organ-Specific Toxicity
Specific data on the organ-specific toxicity of this compound in mammalian models is not well-documented in the available literature. For AITC, the urinary bladder has been identified as a target organ in male rats, with observations of transitional-cell hyperplasia and papillomas at high doses.[3][7] Some studies have also suggested a potential goitrogenic effect of AITC in rats, with observations of increased thyroid mass and decreased iodine uptake.
Developmental and Reproductive Toxicity
No specific data on the developmental and reproductive toxicity of this compound were found. Studies on AITC have shown no evidence of teratogenicity in mice, rats, hamsters, or rabbits.[3][7] However, an increase in resorbed fetuses was observed in mice at certain doses.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of toxicological studies. Below are generalized workflows for common assays used in the safety assessment of compounds like this compound and its isomer.
Acute Oral Toxicity (LD50) Determination
The following diagram outlines a typical workflow for determining the median lethal dose (LD50) in a rodent model.
Caption: Workflow for acute oral toxicity (LD50) testing.
In Vitro Micronucleus Assay
This diagram illustrates the key steps in an in vitro micronucleus assay to assess genotoxicity.
Caption: Workflow for the in vitro micronucleus assay.
Signaling Pathways in AITC-Induced Cytotoxicity
The cytotoxic effects of AITC in cancer cells have been linked to the induction of apoptosis through multiple signaling pathways. A simplified representation of these pathways is provided below.
Caption: Simplified signaling pathways of AITC-induced apoptosis.
Conclusion
The available scientific literature provides a limited toxicological profile for this compound in mammalian models. In contrast, its isomer, allyl isothiocyanate, has been more thoroughly investigated. AITC exhibits moderate acute toxicity, mixed results in genotoxicity assays with no conclusive in vivo genotoxicity, and cytotoxic effects in various cancer cell lines. The urinary bladder in male rats has been identified as a target organ for carcinogenicity at high doses. Based on the current data, any safety assessment of this compound should be approached with caution, and further research is warranted to establish its specific toxicological profile. The data on AITC can serve as a valuable reference point for such investigations, given the isomeric relationship between the two compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 764-49-8 | Benchchem [benchchem.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. mdpi.com [mdpi.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. scispace.com [scispace.com]
- 7. The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. lib3.dss.go.th [lib3.dss.go.th]
A Comparative Guide to the Reproducible Synthesis of Allyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of allyl thiocyanate (B1210189), a valuable precursor in organic chemistry and drug development, presents a unique challenge due to its propensity to isomerize to the more stable allyl isothiocyanate. The reproducibility of any synthetic protocol is therefore critically dependent on carefully controlled reaction conditions that favor the kinetic product. This guide provides an objective comparison of common synthesis protocols for allyl thiocyanate, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthesis Protocols
The selection of a synthesis protocol for this compound is a trade-off between reaction speed, yield, purity, and the cost of reagents. The following table summarizes the key quantitative data for the most common methods.
| Method | Allyl Halide | Thiocyanate Salt | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield of this compound | Purity (this compound : Allyl Isothiocyanate) |
| Conventional Synthesis | Allyl Bromide | Potassium Thiocyanate | None | Ethanol (B145695) | Several hours | Reflux | Moderate | Variable, significant isomerization |
| Phase Transfer Catalysis (PTC) | Allyl Chloride | Sodium Thiocyanate | Tetrabutylammonium Bromide (TBAB) | 1,2-Dichloroethane | 15 hours | 60 | High (primarily isomer) | Low (e.g., 4:96)[1] |
| Optimized PTC for Isothiocyanate | Allyl Bromide | Potassium Thiocyanate | Methyl Trioctyl Ammonium Chloride | Acetonitrile | 1.4 hours | 50-55 | Very High (as isothiocyanate) | Very Low (product is >98% isothiocyanate)[2] |
| Controlled Conventional Synthesis | Allyl Iodide | Sodium Thiocyanate | None | Not specified | Not specified | Room Temperature | Mixture | 42:58[1] |
Signaling Pathways and Logical Relationships
The synthesis of this compound is governed by the principles of kinetic and thermodynamic control. This compound is the kinetically favored product, formed faster at lower temperatures, while allyl isothiocyanate is the thermodynamically favored product, being more stable and forming at higher temperatures or with longer reaction times.
Caption: Kinetic vs. Thermodynamic control in this compound synthesis.
Experimental Protocols
Detailed methodologies for the key synthesis protocols are provided below. Reproducibility is highly dependent on strict adherence to these protocols, particularly regarding temperature and reaction time.
Protocol 1: Conventional Synthesis of this compound
This method is the most straightforward but offers the least control over isomerization.
Materials:
-
Allyl bromide
-
Potassium thiocyanate
-
Ethanol
Procedure:
-
Dissolve potassium thiocyanate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add allyl bromide to the solution.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture, filter to remove potassium bromide, and remove the ethanol under reduced pressure.
-
The crude product can be purified by distillation, keeping the temperature as low as possible to minimize isomerization.
Protocol 2: Phase Transfer Catalysis (PTC) for Alkyl Thiocyanate Synthesis
This protocol is adapted from a general method for alkyl thiocyanates and is expected to offer higher yields and better reproducibility than the conventional method. While the cited example leads to the isothiocyanate, careful temperature and time control can favor the thiocyanate.
Materials:
-
Allyl chloride
-
Sodium thiocyanate
-
Tetrabutylammonium bromide (TBAB)
-
1,2-Dichloroethane
Procedure:
-
In a reaction kettle, combine sodium thiocyanate, 1,2-dichloroethane, and TBAB.[3]
-
Slowly heat the mixture to 60°C under a nitrogen atmosphere.[3]
-
Add allyl chloride dropwise to the reaction mixture.[3]
-
Maintain the reaction at 60°C for a set period (e.g., a shorter time than the 15 hours reported for isothiocyanate synthesis to favor the kinetic product).[3]
-
Monitor the formation of this compound and the isomerization to allyl isothiocyanate by GC.
-
Once the desired ratio is achieved, cool the reaction mixture and filter to remove solid sodium chloride.[3]
-
The filtrate can be carefully distilled to isolate the this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a protocol for the synthesis of this compound.
Caption: Workflow for reproducible this compound synthesis.
Conclusion
The reproducible synthesis of this compound is achievable through careful control of reaction conditions to favor the kinetic product. While conventional methods are simple, they often lead to significant amounts of the thermodynamically favored allyl isothiocyanate. Phase transfer catalysis offers a more robust and efficient alternative, enabling the reaction to proceed at lower temperatures and shorter times, thus minimizing isomerization. For researchers requiring high purity this compound, a PTC-based approach with strict monitoring of temperature and reaction duration is the recommended strategy. The provided protocols and workflow offer a comprehensive guide for achieving reproducible and high-yielding synthesis of this important chemical intermediate.
References
A Comparative Guide to the Cost-Effectiveness of Allyl Thiocyanate Production Methods
For Researchers, Scientists, and Drug Development Professionals
Allyl thiocyanate (B1210189), a reactive organosulfur compound, serves as a valuable precursor in the synthesis of various biologically active molecules and pharmaceuticals. Its production, however, can be approached through several distinct methodologies, each with its own economic and practical implications. This guide provides an objective comparison of the primary methods for synthesizing allyl thiocyanate, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of this compound Production Methods
The production of this compound can be broadly categorized into two main strategies: synthetic routes and natural extraction. The choice between these methods often depends on the desired scale of production, purity requirements, and available resources.
| Parameter | Method 1: Reaction of Allyl Halide with Thiocyanate Salt | Method 2: Phase-Transfer Catalyzed Synthesis | Method 3: Natural Extraction from Mustard Seed |
| Raw Materials | Allyl halide (chloride, bromide, or iodide), Potassium or Sodium Thiocyanate, Solvent (e.g., ethanol, acetonitrile) | Allyl bromide, Potassium thiocyanate, Acetonitrile (B52724), Phase-transfer catalyst (e.g., methyl trioctyl ammonium (B1175870) chloride) | Mustard seeds (e.g., Brassica juncea), Water, (Optional: enzymes, solvents for extraction) |
| Reaction Time | 10 - 36 hours[1] | Approximately 1.4 hours[2] | Variable (enzymatic hydrolysis can take several hours) |
| Reported Yield | 75% - 92%[1] | Up to 98.9%[2] | Lower and more variable, dependent on the quality of the seeds and extraction efficiency. |
| Purity | Generally high, but may contain isomeric allyl isothiocyanate[1] | High, reported over 98%[2] | Often a mixture of compounds, requiring extensive purification. |
| Relative Cost | Moderate (cost heavily influenced by the choice of allyl halide) | Potentially higher initial cost due to catalyst, but may be offset by shorter reaction times and higher yields. | Can be low if raw materials are abundant, but purification costs can be high. |
| Scalability | Readily scalable for industrial production. | Scalable, with potential for process intensification. | Generally more suited for smaller-scale or specialized applications. |
| Waste Products | Alkali metal halide salts (e.g., KCl, NaCl), used solvents. | Similar to Method 1, plus the catalyst which may require separation and recycling. | Large amounts of biomass (defatted seed meal). |
Experimental Protocols
Method 1: Synthesis from Allyl Chloride and Potassium Thiocyanate
This is a common and cost-effective synthetic method. The use of allyl chloride is often preferred over allyl bromide or iodide due to its lower cost.[1]
Materials:
-
Allyl chloride
-
Potassium thiocyanate (KSCN)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve potassium thiocyanate in a suitable solvent like ethanol.
-
Slowly add allyl chloride to the solution while stirring.
-
Heat the mixture to reflux and maintain the reaction for 10-36 hours.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride.
-
The filtrate, containing the this compound, is then subjected to distillation to remove the solvent and purify the product. It is important to note that heating during distillation can promote the isomerization of this compound to the more stable allyl isothiocyanate.[3]
Method 2: Phase-Transfer Catalyzed Synthesis
The use of a phase-transfer catalyst can significantly accelerate the reaction rate and improve the yield.[2]
Materials:
-
Allyl bromide
-
Potassium thiocyanate
-
Acetonitrile
-
Methyl trioctyl ammonium chloride (phase-transfer catalyst)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Combine allyl bromide and potassium thiocyanate in acetonitrile in a reaction vessel.
-
Add a catalytic amount of methyl trioctyl ammonium chloride to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-55°C) for approximately 1.4 hours.[2]
-
Upon completion, the solid salts are filtered off.
-
The allyl isothiocyanate in the filtrate is then isolated, typically by distillation of the solvent.[2]
Visualizing the Processes and Pathways
To better understand the workflow and the biological context of this compound, the following diagrams are provided.
Caption: Comparative workflow of classical vs. phase-transfer catalyzed synthesis.
It is crucial to note that this compound can readily isomerize to the more thermodynamically stable allyl isothiocyanate, particularly when heated.[3] Much of the documented biological activity, including anti-inflammatory and anti-cancer effects, is attributed to allyl isothiocyanate.[4][5] Therefore, the biological effects of this compound are often mediated through its conversion to the isothiocyanate form.
Caption: Biological activity of this compound via isomerization to AITC.
Conclusion
The choice of production method for this compound is a trade-off between raw material costs, reaction efficiency, and the desired scale of production. For cost-sensitive applications where moderate yields are acceptable, the reaction of allyl chloride with a thiocyanate salt is a viable option. For applications requiring higher yields and shorter reaction times, phase-transfer catalysis presents a compelling alternative, albeit with a potentially higher initial investment in the catalyst. Natural extraction remains a specialized method, often employed for specific applications where a "natural" label is desired, but it generally involves more complex purification steps. Researchers and drug development professionals should carefully consider these factors to select the most cost-effective and practical method for their specific research and development needs.
References
- 1. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]
- 2. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]
- 3. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Allyl Isothiocyanate as a Biomarker for Cruciferous Vegetable Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of allyl isothiocyanate (AITC) and its metabolites with other biomarkers for assessing cruciferous vegetable consumption. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers in selecting and applying appropriate biomarkers in clinical and epidemiological studies.
Introduction to Cruciferous Vegetable Biomarkers
Cruciferous vegetables, belonging to the Brassicaceae family, are rich in glucosinolates, which are hydrolyzed into biologically active compounds like isothiocyanates (ITCs) and indoles.[1][2] These compounds are subjects of intense research due to their potential chemopreventive properties.[2][3] Accurate measurement of cruciferous vegetable intake is crucial for understanding their role in health and disease, but self-reported dietary assessments are prone to error.[4][5] Therefore, objective biomarkers are essential for validating dietary intake.[5]
The primary biomarkers derived from cruciferous vegetable consumption include:
-
Allyl Isothiocyanate (AITC) Metabolites: AITC is formed from the hydrolysis of its precursor, sinigrin, which is abundant in vegetables like mustard, horseradish, and cabbage.[6][7] In the body, AITC is primarily metabolized through the mercapturic acid pathway and excreted in the urine as N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine (AITC-NAC).[8][9]
-
Sulforaphane (B1684495) (SFN) Metabolites: Sulforaphane is another well-studied isothiocyanate, derived from glucoraphanin, found in high concentrations in broccoli and broccoli sprouts.[10][11] Like AITC, it is excreted as mercapturic acid conjugates (SFN-NAC).
-
Indole-3-Carbinol (B1674136) (I3C) Metabolites: Glucobrassicin (B1234704), a common glucosinolate, is hydrolyzed to indole-3-carbinol (I3C).[1][6] In the acidic environment of the stomach, I3C is rapidly converted to several condensation products, most notably 3,3'-diindolylmethane (B526164) (DIM), which can be measured in the urine.[1]
This guide focuses on the validation of AITC-NAC as a primary biomarker and compares its performance against SFN metabolites and DIM.
Data Presentation: Quantitative Comparison of Biomarkers
The utility of a dietary biomarker is determined by its dose-response relationship with the intake of the target food, its specificity, and the reliability of its measurement. The following tables summarize quantitative data from human intervention studies for AITC-NAC, SFN metabolites, and DIM.
Table 1: Urinary Excretion of Allyl Isothiocyanate-N-Acetylcysteine (AITC-NAC) After Mustard Consumption
| Dose of Brown Mustard | Mean Total AITC-NAC Excreted in 12h (mg ± SD) |
| 10 g | 5.4 ± 1.7 |
| 20 g | 12.8 ± 2.0 |
Data sourced from a study where volunteers consumed brown mustard as the source of AITC.[8] A clear dose-dependent excretion of the AITC conjugate was observed.[8]
Table 2: Comparison of Isothiocyanate (ITC) Metabolite Excretion from Different Cruciferous Sources
| Food Source | Primary ITC | Biomarker Measured | Mean Urinary Excretion (% of dose) | Study Population |
| Broccoli Sprouts (myrosinase-active) | Sulforaphane | Sulforaphane & Erucin (B1671059) Metabolites | Higher bioavailability, earlier peak | Healthy Subjects |
| Broccoli Supplement (no myrosinase) | Sulforaphane | Sulforaphane & Erucin Metabolites | Dramatically lower bioavailability, delayed peak | Healthy Subjects |
This study highlights the critical role of the plant enzyme myrosinase in the bioavailability of isothiocyanates.[10][11] Cooking and processing can inactivate myrosinase, reducing the formation of bioactive compounds.[10]
Table 3: Urinary Excretion of 3,3'-Diindolylmethane (DIM) After Glucobrassicin Intake from Vegetables
| Dose of Glucobrassicin (µmol) | Mean Urinary DIM Excretion (nmol/24h) |
| 25 | ~10 |
| 50 | ~25 |
| 100 | ~50 |
| 200 | ~100 (plateau observed) |
| 300 | ~100 (plateau observed) |
| 500 | ~110 (plateau observed) |
Data adapted from a clinical trial where subjects consumed Brussels sprouts and/or cabbage.[1] Urinary DIM excretion increased predictably with glucobrassicin dose, plateauing between 200 and 300 µmol.[1] The association between dose and urinary DIM was strong (R² = 0.68).[1]
Experimental Protocols
Accurate quantification of these biomarkers is essential for their validation and use in research. Below are representative methodologies for the analysis of AITC-NAC and DIM in urine.
Protocol 1: Quantification of AITC-N-Acetylcysteine Conjugate in Human Urine by HPLC-UV
This method is based on the protocol described for the identification and quantification of the major urinary metabolite of AITC.[8]
-
Sample Collection and Storage: Collect 24-hour urine samples from subjects. Measure the total volume and store aliquots at -20°C or lower until analysis.
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw urine samples to room temperature.
-
Centrifuge a 5-10 mL aliquot to remove particulate matter.
-
Condition a C18 solid-phase extraction (SPE) cartridge by washing with methanol (B129727) followed by deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering hydrophilic compounds.
-
Elute the AITC-NAC conjugate with methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase for mercapturic acids is a gradient of water and methanol.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 246 nm.[12]
-
Quantification: Prepare a standard curve using a synthesized N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine standard. Calculate the concentration in the urine samples based on the peak area relative to the standard curve. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Protocol 2: Quantification of 3,3'-Diindolylmethane (DIM) in Human Urine by LC-MS/MS
This protocol is based on the highly sensitive and specific method used to validate DIM as a biomarker.[1]
-
Sample Collection and Storage: As described in Protocol 1.
-
Sample Preparation:
-
Thaw a 1 mL aliquot of urine.
-
Add an internal standard (e.g., deuterated DIM) to the sample.
-
Perform enzymatic hydrolysis to deconjugate any glucuronidated or sulfated DIM metabolites. This is typically done by adding β-glucuronidase/sulfatase and incubating at 37°C.
-
Perform liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate DIM from the urine matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column suitable for mass spectrometry.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM). Monitor specific precursor-to-product ion transitions for both DIM and the internal standard to ensure high specificity and accurate quantification.
-
Quantification: Generate a calibration curve using known concentrations of DIM standard with the internal standard. Calculate the urinary DIM concentration based on the ratio of the analyte peak area to the internal standard peak area.
-
Mandatory Visualizations
Signaling Pathway: AITC and the Keap1-Nrf2 Pathway
Allyl isothiocyanate is a known activator of the Nrf2 antioxidant response pathway. This pathway is a key cellular defense mechanism against oxidative and electrophilic stress.
Caption: AITC activation of the Nrf2 signaling pathway.
Experimental Workflow: Validation of a Dietary Biomarker
The validation of a dietary biomarker is a multi-step process that establishes its utility for nutritional epidemiology. This workflow is based on the consensus criteria developed by the FoodBAll consortium.[13][14][15]
Caption: Eight-step workflow for dietary biomarker validation.
Logical Relationship: Metabolism of Glucosinolate Precursors
This diagram illustrates the metabolic pathways of the three main glucosinolate precursors discussed, leading to their respective urinary biomarkers.
Caption: Metabolic pathways of key cruciferous-derived compounds.
Conclusion and Recommendations
The validation of urinary N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine (AITC-NAC) demonstrates its utility as a specific and dose-responsive biomarker for the intake of sinigrin-containing cruciferous vegetables like mustard and cabbage.[8] Its primary advantages are its direct link to a specific precursor and a well-characterized metabolic pathway.
Comparison with Alternatives:
-
Sulforaphane (SFN) Metabolites: SFN is an excellent biomarker for broccoli and broccoli sprout intake.[10] In studies where the biological activity of isothiocyanates is of interest, SFN is often considered more potent than AITC in inducing phase II enzymes.[7] The choice between AITC and SFN as a biomarker depends on the specific cruciferous vegetables being investigated in the study population.
-
3,3'-Diindolylmethane (DIM): DIM is a validated biomarker for the intake of glucobrassicin, the precursor to I3C.[1] It represents a different class of bioactive compounds from cruciferous vegetables. For studies interested in the effects of indoles, DIM is the appropriate biomarker.
Recommendations for Researchers:
-
Specificity is Key: The choice of biomarker should be guided by the specific types of cruciferous vegetables consumed by the study population. A panel of biomarkers, including AITC-NAC, SFN metabolites, and DIM, may be necessary to capture total cruciferous vegetable intake accurately.
-
Account for Confounders: The bioavailability of isothiocyanates is significantly affected by food processing (e.g., cooking), which can inactivate the myrosinase enzyme.[10] Genetic polymorphisms in metabolic enzymes (e.g., glutathione (B108866) S-transferases) can also influence biomarker levels and should be considered in data analysis.
-
Use Validated Methods: Employ robust, validated analytical methods, such as HPLC-MS/MS, for the quantification of these biomarkers to ensure accuracy and reproducibility.
-
Consider Total ITC: In studies where a general measure of isothiocyanate exposure is sufficient, methods that quantify total urinary isothiocyanates (after conversion to a common product) can be a cost-effective alternative to measuring individual metabolites.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cruciferous vegetable-derived indole-3-carbinol: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing the Power of Cruciferous Vegetables: Developing a Biomarker for Brassica Vegetable Consumption Using Urinary 3,3'-Diindolylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary biomarkers: advances, limitations and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol - Wikipedia [en.wikipedia.org]
- 7. Organ-Specific Exposure and Response to Sulforaphane, a Key Chemopreventive Ingredient in Broccoli: Implications for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and quantification of the N-acetylcysteine conjugate of allyl isothiocyanate in human urine after ingestion of mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 13. Dietary biomarkers—an update on their validity and applicability in epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Allyl Thiocyanate: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of allyl thiocyanate (B1210189). It is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. Strict adherence to these procedures is essential to ensure personal safety and environmental protection.
Allyl thiocyanate is a volatile and hazardous compound that readily isomerizes to allyl isothiocyanate. For practical purposes of handling and disposal, it is treated as allyl isothiocyanate (CAS No. 57-06-7), a flammable, highly toxic, and environmentally hazardous substance.[1] Improper disposal can lead to serious health risks and environmental contamination.
Immediate Safety Precautions
Allyl isothiocyanate is fatal if it comes into contact with skin or is inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life.[2] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Impervious gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of inhalation.
-
Protective Clothing: A lab coat or chemical-resistant apron.
Step-by-Step Disposal Procedure for this compound
This procedure outlines the necessary steps for the safe disposal of small quantities of this compound typically found in a laboratory setting.
1. Neutralization of Small Spills:
- In case of a small spill, immediately evacuate non-essential personnel from the area.
- Wearing full PPE, cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[2][3]
- Do not use combustible materials like paper towels to absorb the spill.
- Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[4]
2. Container Management:
- Ensure the waste container is clearly labeled as "Hazardous Waste: Allyl Isothiocyanate."
- Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible substances.[2]
- Do not mix this compound waste with other chemical waste unless compatibility has been verified.
3. Professional Disposal:
- This compound is classified as a hazardous waste and must be disposed of through a licensed professional waste disposal service.[2][3]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
- Provide the EHS department with a completed hazardous waste manifest, accurately identifying the contents of the waste container.
4. Decontamination:
- Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol) followed by soap and water.
- Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards of allyl isothiocyanate.
| Property | Value | Source(s) |
| Flash Point | 46 °C (115 °F) | [5] |
| Boiling Point | 148 - 154 °C | [1] |
| Specific Gravity | 1.0126 at 20 °C (Denser than water) | [5] |
| Vapor Density | 3.41 (Heavier than air) | [5] |
| Water Solubility | Slightly soluble | [1] |
| Incompatible Materials | Water, Alcohols, Strong Bases, Amines, Acids, Strong Oxidizing Agents | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any hazardous chemical.
References
Personal protective equipment for handling Allyl thiocyanate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous compounds like Allyl thiocyanate (B1210189). This guide provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical when handling Allyl thiocyanate to prevent exposure through inhalation, skin contact, or eye contact.
Eye and Face Protection:
-
Always wear tightly fitting safety goggles.
-
For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection:
-
Protective Clothing: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron and boots are recommended. Flame-retardant and antistatic protective clothing should be considered.[1]
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. For high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[3]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Property | Value | Citation(s) |
| Flash Point | 46 °C (114.8 °F) | [4] |
| Boiling Point | 152 °C (306 °F) | |
| LD50 (Oral, rat) | 112 mg/kg | [4] |
| LD50 (Skin, rabbit) | 88 mg/kg | [4] |
| PAC-1 | 4.1 mg/m³ | [5] |
| PAC-2 | 11 mg/m³ | [5] |
| PAC-3 | 67 mg/m³ | [5] |
PAC values refer to Protective Action Criteria for airborne concentrations, with PAC-1 being the level for mild, transient health effects, PAC-2 for irreversible or serious health effects, and PAC-3 for life-threatening health effects.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ground and bond containers when transferring material to prevent static discharge. Use non-sparking tools.[4]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep containers tightly closed when not in use.[4]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]
-
Keep refrigerated (2-8°C).[6]
-
Protect from moisture.[4]
-
Incompatible materials to avoid include strong acids, strong bases, strong oxidizing agents, water, alcohols, and amines.[2]
Spill Response:
-
Evacuate and Isolate: Immediately evacuate the area and prevent entry. Isolate the spill area for at least 50 meters (150 feet) in all directions.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For small spills, absorb the material with inert, non-combustible material such as vermiculite, sand, or earth.[4] Use non-sparking tools to collect the absorbed material.[4]
-
Cleanup: Place the absorbed material into a suitable, sealed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the incident to the appropriate environmental health and safety personnel.
Waste Disposal:
-
This compound and any contaminated materials must be disposed of as hazardous waste.[3]
-
Engage a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.[2]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Empty containers should be handled as hazardous waste as they may retain product residue.[4]
Experimental Protocol Example: Synthesis of Allylamine (B125299) from Allyl Isothiocyanate
This protocol is adapted from Organic Syntheses and illustrates the handling of a related compound, Allyl isothiocyanate, in a laboratory setting. The safety precautions are directly applicable to this compound.
Objective: To synthesize allylamine via the hydrolysis of allyl isothiocyanate.
Materials:
-
5-liter round-bottomed flask
-
Reflux condenser
-
Gas trap
-
20% Hydrochloric acid
-
Allyl isothiocyanate
-
Potassium hydroxide (B78521) solution
Procedure:
-
Setup: In a 5-liter round-bottomed flask, equip a reflux condenser connected to a gas trap. This is crucial to prevent the escape of volatile and lachrymatory vapors into the laboratory.[4]
-
Reaction: Add 2 liters of 20% hydrochloric acid and 500g of allyl isothiocyanate to the flask.
-
Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing until the top layer of allyl isothiocyanate has completely dissolved (approximately 15 hours).
-
Workup: After the reaction is complete, allow the mixture to cool. The subsequent steps involve concentration, neutralization, and distillation, all of which should be performed in a well-ventilated fume hood.
Key Safety Considerations from the Protocol:
-
Ventilation: The use of a gas trap and performing the reaction in a fume hood are essential to control the release of vapors.
-
Personal Protection: The protocol implicitly requires the use of standard laboratory PPE, including safety glasses, a lab coat, and gloves. Given the hazardous nature of the reactant, nitrile gloves would be a minimum requirement.
-
Awareness of Hazards: The procedure notes that the vapors are lachrymatory (induce tearing) and should not be inhaled.[4]
Below is a diagram illustrating the workflow for the safe handling of this compound.
References
- 1. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
